molecular formula C11H13N B2477689 1-Phenyl-3-azabicyclo[3.1.0]hexane CAS No. 67644-21-7

1-Phenyl-3-azabicyclo[3.1.0]hexane

Cat. No.: B2477689
CAS No.: 67644-21-7
M. Wt: 159.232
InChI Key: HYXPTPHIWQWOQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-azabicyclo[3.1.0]hexane is a useful research compound. Its molecular formula is C11H13N and its molecular weight is 159.232. The purity is usually 95%.
BenchChem offers high-quality 1-Phenyl-3-azabicyclo[3.1.0]hexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyl-3-azabicyclo[3.1.0]hexane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-3-azabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-2-4-9(5-3-1)11-6-10(11)7-12-8-11/h1-5,10,12H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXPTPHIWQWOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66505-14-4
Record name 1-phenyl-3-azabicyclo[3.1.0]hexane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: 1-Phenyl-3-azabicyclo[3.1.0]hexane (CAS 67644-21-7)

[1][2]

Executive Summary

1-Phenyl-3-azabicyclo[3.1.0]hexane (CAS 67644-21-7) represents a foundational scaffold in the design of conformationally restricted monoamine transporter (MAT) inhibitors. As the unsubstituted parent compound of the analgesic and antidepressant candidate bicifadine (1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane), this molecule serves as a critical reference point in Structure-Activity Relationship (SAR) studies targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Unlike flexible phenethylamines, the 3-azabicyclo[3.1.0]hexane core locks the nitrogen and phenyl ring into a rigid spatial orientation, reducing entropic penalties upon receptor binding. While less potent than its p-tolyl analog (bicifadine), CAS 67644-21-7 exhibits a balanced triple reuptake inhibitor (SNDRI) profile and serves as a versatile intermediate for synthesizing sigma receptor ligands, opioid modulators, and dopamine

Chemical Architecture & Physicochemical Profile

Structural Analysis

The core of CAS 67644-21-7 consists of a pyrrolidine ring fused to a cyclopropane ring. This fusion creates a rigid bicyclic system that mimics the gauche conformation of neurotransmitters like dopamine and serotonin.

  • Rigidity: The cyclopropane ring prevents free rotation of the phenyl group relative to the amine, fixing the distance and angle between the aromatic centroid and the basic nitrogen—a key pharmacophore feature for MAT recognition.

  • Stereochemistry: The compound possesses two chiral centers at the bridgehead carbons (C1 and C5). Synthetic routes typically yield the racemate (

    
    ), though biological activity often resides predominantly in the (1R,5S) enantiomer for this class of transporters.
    
Physicochemical Properties
PropertyValueNotes
CAS Number 67644-21-7Unsubstituted phenyl parent
Molecular Formula

Molecular Weight 159.23 g/mol
Physical State Colorless to pale yellow liquidAt STP
LogP (Predicted) ~1.2 - 1.5Moderate lipophilicity, BBB penetrant
pKa (Predicted) ~9.5Predominantly protonated at physiological pH
Solubility Soluble in organic solvents (DCM, DMSO); HCl salt soluble in water

Synthetic Methodologies

The synthesis of 3-azabicyclo[3.1.0]hexanes is non-trivial due to the strain of the fused cyclopropane ring. Two primary strategies are employed: the Simmons-Smith cyclopropanation of 3-pyrrolines and the carbenoid insertion into dihydropyrroles.

Route A: Simmons-Smith Cyclopropanation (Primary Route)

This method constructs the cyclopropane ring onto a pre-existing pyrroline ring. It is favored for its directness and ability to access the 1-aryl core.

  • Precursor Formation: Reaction of phenacyl bromide with benzylamine followed by cyclization yields N-benzyl-3-phenyl-3-pyrroline.

  • Cyclopropanation: Treatment with diiodomethane (

    
    ) and Zinc-Copper couple (Zn-Cu) effects the cyclopropanation across the double bond.
    
  • Deprotection: Catalytic hydrogenolysis (

    
    , Pd/C) removes the N-benzyl group to yield the secondary amine (CAS 67644-21-7).
    
Route B: Carbenoid Insertion (Diazoacetate Method)

Alternatively, rhodium-catalyzed decomposition of ethyl diazoacetate in the presence of N-Boc-3-pyrroline yields the carboxylated bicyclic core, which can be further derivatized. This route is often used when C6-substitution is required.

Visualization of Synthetic Logic

SynthesisStartPhenacyl Bromide+ BenzylaminePyrrolineN-Benzyl-3-phenyl-3-pyrrolineStart->PyrrolineCyclizationCyclopropaneN-Benzyl-1-phenyl-3-azabicyclo[3.1.0]hexanePyrroline->CyclopropaneCH2I2, Zn-Cu(Simmons-Smith)Final1-Phenyl-3-azabicyclo[3.1.0]hexane(CAS 67644-21-7)Cyclopropane->FinalH2, Pd/C(Deprotection)

Caption: Figure 1. The Simmons-Smith route provides direct access to the 1-aryl-3-azabicyclo[3.1.0]hexane core via cyclopropanation of the pyrroline olefin.

Pharmacological Mechanism & Profile

Mechanism of Action: Triple Reuptake Inhibition

CAS 67644-21-7 functions as a SNDRI (Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor). It blocks the transporter proteins responsible for clearing neurotransmitters from the synaptic cleft, thereby increasing their extracellular concentration.

  • Norepinephrine (NET): High affinity. Inhibition leads to analgesic effects via descending inhibitory pain pathways.

  • Serotonin (SERT): Moderate affinity.[1] Contributes to antidepressant and analgesic efficacy.

  • Dopamine (DAT): Moderate affinity. Unlike pure SSRIs, the dopaminergic component adds potential for treating anhedonia but also introduces abuse liability risks (though lower than amphetamines due to slower onset).

Comparative SAR: The "Methyl Effect"

The critical difference between CAS 67644-21-7 and Bicifadine lies in the para-methyl group on the phenyl ring.

  • Bicifadine (p-Tolyl): The methyl group fills a hydrophobic pocket in the transporter binding site, significantly enhancing potency (approx. ratio 1:2:17 for NE:5-HT:DA).

  • CAS 67644-21-7 (Phenyl): Lacking this group, the unsubstituted parent is generally less potent but retains the balanced triple inhibition profile. It is often used as a control to determine the specific contribution of aryl substituents.

Selectivity Notes
  • Sigma Receptors: Unlike its N-alkylated derivatives, the secondary amine (CAS 67644-21-7) shows negligible affinity for Sigma-1 (

    
    ) or Sigma-2 (
    
    
    ) receptors (
    
    
    nM), making it a clean scaffold for transporter-specific studies.
  • Opioid Receptors: The core structure does not bind to

    
    -opioid receptors unless specific side chains are added.
    
Pharmacological Interaction Diagram

MoADrug1-Phenyl-3-azabicyclo[3.1.0]hexaneNETNorepinephrine Transporter(NET)Drug->NETInhibits (High Affinity)SERTSerotonin Transporter(SERT)Drug->SERTInhibits (Mod Affinity)DATDopamine Transporter(DAT)Drug->DATInhibits (Mod Affinity)AnalgesiaAnalgesia(Descending Pathways)NET->AnalgesiaMoodAntidepressant EffectSERT->MoodDAT->Mood

Caption: Figure 2. Pharmacological profile showing balanced inhibition of monoamine transporters, leading to dual analgesic and antidepressant outcomes.

Experimental Protocols

Protocol: Synthesis of 1-Phenyl-3-azabicyclo[3.1.0]hexane (Simmons-Smith Method)

Note: This protocol involves hazardous reagents (Zn-Cu, Diazomethane equivalents). Perform in a fume hood.

Reagents:

  • N-Benzyl-3-phenyl-3-pyrroline (1.0 eq)

  • Diiodomethane (

    
    , 2.0 eq)
    
  • Zinc-Copper couple (Zn-Cu, 2.5 eq)

  • Diethyl ether (anhydrous)

Procedure:

  • Activation: Suspend Zn-Cu couple in anhydrous diethyl ether under nitrogen atmosphere.

  • Carbenoid Formation: Add diiodomethane dropwise while refluxing gently to generate the zinc carbenoid species.

  • Addition: Add a solution of N-Benzyl-3-phenyl-3-pyrroline in ether dropwise to the refluxing mixture.

  • Reaction: Reflux for 12–24 hours. Monitor by TLC for disappearance of the pyrroline starting material.

  • Quench: Cool to

    
     and quench carefully with saturated aqueous 
    
    
    .
  • Extraction: Extract with ether (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Deprotection: Dissolve the intermediate in ethanol. Add 10% Pd/C catalyst and stir under

    
     atmosphere (balloon pressure) for 6 hours to cleave the benzyl group.
    
  • Purification: Filter through celite and purify the final amine via silica gel column chromatography (Eluent: DCM/MeOH/NH3).

Protocol: Monoamine Uptake Inhibition Assay

Objective: Determine

  • Preparation: Prepare synaptosomes from rat brain tissues (Striatum for DAT; Cortex for NET/SERT) or use transfected HEK293 cells expressing human transporters.

  • Incubation: Incubate tissue/cells with radiolabeled neurotransmitters (

    
    , 
    
    
    ,
    
    
    ) in the presence of varying concentrations of CAS 67644-21-7 (
    
    
    to
    
    
    M).
  • Control: Use Bicifadine as a positive control and vehicle as negative control.

  • Termination: Terminate uptake by rapid filtration through GF/B filters.

  • Quantification: Measure retained radioactivity via liquid scintillation counting.

  • Analysis: Plot % inhibition vs. Log[Concentration] to derive

    
    .
    

References

  • Epstein, J. W., et al. (1982). "Bicifadine: Non-narcotic analgesic activity of 1-aryl-3-azabicyclo[3.1.0]hexanes."[2] NIDA Research Monograph, 41, 93-98.[2] Link

  • Skerratt, S. E., et al. (2012). "SAR and biological evaluation of 3-azabicyclo[3.1.

    
     opioid ligands." Bioorganic & Medicinal Chemistry Letters, 22(7), 2446-2450. Link
    
  • Pasquini, S., et al. (2008). "1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors." Bioorganic & Medicinal Chemistry, 16(21), 9511-9518. Link

  • Basile, A. S., et al. (2007). "Characterization of the Antinociceptive Actions of Bicifadine in Models of Acute, Persistent, and Chronic Pain." Journal of Pharmacology and Experimental Therapeutics, 321(3), 1208-1225. Link

  • Micheli, F., et al. (2010).[3] "[3-Azabicyclo[3.1.0]hex-1-yl]phenyl-benzenesulfonamides as selective dopamine D3 antagonists." Bioorganic & Medicinal Chemistry Letters, 20(18), 5491-5494.[3][4] Link[3][4]

An In-Depth Technical Guide to 1-Phenyl-3-azabicyclo[3.1.0]hexane: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the 1-phenyl-3-azabicyclo[3.1.0]hexane core, a conformationally restricted phenylpiperidine analog that has garnered significant interest in drug discovery. Its unique three-dimensional structure offers a valuable scaffold for the design of potent and selective ligands for a variety of biological targets. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the synthesis, chemical properties, and medicinal chemistry applications of this important heterocyclic system.

Introduction: The Emergence of a Privileged Scaffold

The 3-azabicyclo[3.1.0]hexane framework represents a class of nitrogen-containing heterocycles that are key structural motifs in a wide array of biologically active natural products, pharmaceuticals, and agrochemicals.[1] The incorporation of a phenyl group at the 1-position introduces a critical pharmacophoric element, leading to a surge in the exploration of 1-phenyl-3-azabicyclo[3.1.0]hexane and its derivatives in medicinal chemistry. These compounds can be viewed as conformationally constrained analogs of 3-phenylpiperidines, a well-established pharmacophore in its own right.[2] This conformational restriction can lead to enhanced binding affinity and selectivity for target proteins by reducing the entropic penalty upon binding.[3]

Derivatives of this scaffold have shown significant promise as ligands for sigma (σ) receptors and µ-opioid receptors, and have also been investigated as aromatase inhibitors and potential antitumor agents.[2][4][5][6] This guide will delve into the foundational aspects of this scaffold, providing the technical insights necessary to leverage its potential in modern drug design.

Structural and Stereochemical Analysis

The 1-phenyl-3-azabicyclo[3.1.0]hexane core is a fused bicyclic system consisting of a pyrrolidine ring and a cyclopropane ring. The phenyl group at the bridgehead carbon (C-1) and the nitrogen at the 3-position are key features that dictate its interactions with biological targets. The rigid bicyclic structure significantly limits the conformational freedom of the phenyl group and the nitrogen substituent, which is a crucial aspect of its utility in rational drug design.

The stereochemistry of the molecule is of paramount importance, as the spatial arrangement of the phenyl group and the substituents on the nitrogen atom can dramatically influence biological activity. The dextrorotatory isomers of certain derivatives, for instance, have demonstrated a higher affinity and selectivity for σ1 receptors compared to their levorotatory counterparts.[2]

G cluster_0 Retrosynthetic Analysis Target 1-Phenyl-3-azabicyclo[3.1.0]hexane Lactam Lactam Intermediate Target->Lactam Reduction Azido_ester Azido Ester Lactam->Azido_ester Intramolecular Cyclization Bromo_ester Bromomethyl Phenylcyclopropanecarboxylate Azido_ester->Bromo_ester Azide Substitution Starting_material Phenylacetic acid derivative & Allyl bromide Bromo_ester->Starting_material Cyclopropanation

Caption: Retrosynthetic analysis for the synthesis of 1-phenyl-3-azabicyclo[3.1.0]hexane. [2]

Detailed Experimental Protocol for the Synthesis of (±)-1-Phenyl-3-azabicyclo[3.1.0]hexane

This protocol is a synthesized methodology based on established literature procedures. [2] Step 1: Synthesis of (±)-Methyl 2-(bromomethyl)-1-phenylcyclopropanecarboxylate

This precursor can be synthesized according to previously reported procedures involving the cyclopropanation of a styrene derivative.

Step 2: Synthesis of (±)-Methyl 2-(azidomethyl)-1-phenylcyclopropanecarboxylate

  • To a solution of (±)-methyl 2-(bromomethyl)-1-phenylcyclopropanecarboxylate in dimethylformamide (DMF), add sodium azide (NaN3).

  • Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of (±)-1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one (Lactam Intermediate)

  • Prepare a solution of sodium hydrogentelluride (NaTeH) in situ by reacting tellurium powder with sodium borohydride (NaBH4) in ethanol under a nitrogen atmosphere.

  • To this solution, add the (±)-methyl 2-(azidomethyl)-1-phenylcyclopropanecarboxylate.

  • The reduction of the azide and subsequent intramolecular cyclization will occur.

  • After the reaction is complete, quench the reaction and extract the lactam product.

  • Purify the product by crystallization or column chromatography.

Step 4: Synthesis of (±)-1-Phenyl-3-azabicyclo[3.1.0]hexane

  • To a solution of the lactam intermediate in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, slowly add a solution of diborane (B2H6) at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for several hours.

  • Carefully quench the reaction with methanol and then acidify with hydrochloric acid.

  • Basify the aqueous layer and extract the final product with an organic solvent.

  • Purify by distillation or column chromatography to yield (±)-1-phenyl-3-azabicyclo[3.1.0]hexane.

Spectroscopic Data and Characterization

The structural elucidation of 1-phenyl-3-azabicyclo[3.1.0]hexane and its derivatives relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy

The 1H and 13C NMR spectra provide detailed information about the chemical environment of the protons and carbons in the molecule.

Table 1: Representative NMR Data for 1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one [2]

Nucleus Chemical Shift (δ, ppm) in CDCl3
1H NMR
Cyclopropane H 1.06 (dd), 1.45 (dd), 1.93-2.20 (m)
CH2N 3.25 (d), 3.50 (dd)
Phenyl H 7.15-7.42 (m)
NH 7.64 (s, broad)
13C NMR
Cyclopropane C 18.49, 22.15, 33.20
CH2N 42.75
Phenyl C 126.44, 127.76, 128.22, 135.64

| Carbonyl C | 178.27 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific derivative.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The 1-phenyl-3-azabicyclo[3.1.0]hexane scaffold has proven to be a versatile template for the design of ligands targeting various receptors and enzymes.

Sigma (σ) Receptor Ligands

A significant body of research has focused on the development of 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives as ligands for σ1 and σ2 receptors, which are implicated in a range of neurological disorders and cancer. [2] SAR Insights:

  • N-Substitution: The secondary amine of the parent scaffold generally shows low affinity for sigma receptors. However, substitution on the nitrogen with various alkyl, aralkyl, or other functional groups can lead to compounds with moderate to high affinity for both σ1 and σ2 receptors. [2]* Stereochemistry: As mentioned earlier, the stereochemistry at the C-1 position is a critical determinant of affinity and selectivity. Dextrorotatory isomers have been shown to have a better affinity and selectivity for σ1 receptors. [2]* Nature of the N-Substituent: The nature of the N-substituent plays a crucial role in modulating the affinity and selectivity. For instance, an N-phenethyl substituent has been shown to confer high selectivity for σ1 receptors. [2] Table 2: Sigma Receptor Binding Affinities (Ki, nM) of Selected 1-Phenyl-3-azabicyclo[3.1.0]hexane Derivatives [2]

    Compound R-substituent σ1 Ki (nM) σ2 Ki (nM)
    4 H >10,000 >10,000
    (+)-14 n-Propyl 0.9 -
    (+)-15 n-Butyl 2.3 -

    | (+)-18 | Phenethyl | - | - |

Note: This table presents a selection of data to illustrate SAR trends. Please refer to the primary literature for comprehensive data.

μ-Opioid Receptor Ligands

Derivatives of 3-azabicyclo[3.1.0]hexane have been designed as novel achiral µ-opioid receptor ligands, with potential applications in treating conditions such as pruritus. [4]The SAR studies in this area have led to the identification of compounds with picomolar binding affinity and high selectivity for the µ-receptor over δ and κ subtypes. [4]

Aromatase Inhibitors

Analogs of aminoglutethimide based on the 1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione scaffold have been investigated as selective inhibitors of aromatase, an enzyme involved in estrogen biosynthesis and a key target in the treatment of hormone-dependent breast cancer. [5]

Conclusion and Future Perspectives

The 1-phenyl-3-azabicyclo[3.1.0]hexane core represents a privileged scaffold in medicinal chemistry, offering a unique combination of structural rigidity and synthetic tractability. Its utility in the design of potent and selective ligands for a range of biological targets has been well-established. Future research in this area is likely to focus on the exploration of novel derivatives with improved pharmacokinetic and pharmacodynamic properties, as well as the application of this scaffold to a broader range of therapeutic targets. The detailed understanding of its chemical synthesis, structural features, and SAR provides a solid foundation for the continued development of innovative therapeutics based on this remarkable heterocyclic system.

References

  • 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. Semantic Scholar. [Link]

  • SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Analogs of aminoglutethimide based on 1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione: selective inhibition of aromatase activity. Journal of Medicinal Chemistry. [Link]

  • 1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one | C11H11NO. PubChem. [Link]

  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing. [Link]

  • Selected examples of pharmacologically active containing a 3-azabicyclo[3.1.0]hexane motif. ResearchGate. [Link]

  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI. [Link]

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal. [Link]

Sources

Technical Whitepaper: The 1-Phenyl-3-Azabicyclo[3.1.0]hexane Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Architectural Significance: The Rigidified Bioisostere

The 1-phenyl-3-azabicyclo[3.1.0]hexane scaffold represents a critical evolution in the design of monoamine transporter (MAT) inhibitors.[1] Structurally, it acts as a conformationally restricted analog of the phenethylamine backbone found in amphetamines and catecholamines.

By fusing a cyclopropane ring across the 3,4-positions of a pyrrolidine ring (or viewing it as a bridged cyclopropane), the scaffold "locks" the phenyl ring and the nitrogen atom into a specific spatial relationship. This rigidity reduces the entropic cost of binding to transporter proteins (SERT, NET, and DAT), often resulting in enhanced potency and selectivity profiles compared to flexible open-chain analogs.

Stereochemical Criticality

The pharmacology of this scaffold is highly stereospecific. The biological activity resides predominantly in the (+)-isomer with the (1R, 5S) absolute configuration.[1]

  • (+)-Isomer (1R, 5S): High affinity for monoamine transporters.[1]

  • (-)-Isomer (1S, 5R): Significantly reduced affinity (often >10-fold less potent).[1][2]

Comparative Pharmacology: Bicifadine vs. Amitifadine[1]

This scaffold allows for "tuning" of the transporter selectivity ratio by modifying the substituents on the phenyl ring. The two most prominent clinical candidates, Bicifadine and Amitifadine , illustrate this structure-activity relationship (SAR).

Binding Profiles (In Vitro)

The following data synthesizes binding affinity (


) and functional uptake inhibition (

) from human recombinant transporter assays.
CompoundStructureSERT

(nM)
NET

(nM)
DAT

(nM)
Functional Profile
Bicifadine (DOV-220,075)4-methylphenyl11755910NET > SERT >> DAT Balanced analgesic profile; non-narcotic.[1]
Amitifadine (DOV-21,947)3,4-dichlorophenyl99262213SERT > DAT ≈ NET True "Triple Reuptake Inhibitor" (SNDRI).[1]
Amphetamine (Ref)Unsubstituted>10005030DAT/NET Releaser Distinct mechanism (substrate-based release).[1]
Mechanism of Action

Unlike amphetamines, which act as substrates that reverse transporter flux, 1-phenyl-3-azabicyclo[3.1.0]hexanes act as reuptake inhibitors .[1] They bind to the orthosteric site of the transporter, blocking the re-entry of neurotransmitters into the presynaptic neuron.

  • Bicifadine: Its ratio favors norepinephrine (NE) and serotonin (5-HT) inhibition.[1] This profile is particularly effective for pain modulation (descending inhibitory pathways) without the high abuse potential associated with potent dopamine (DA) blockade.

  • Amitifadine: The addition of electron-withdrawing chlorine atoms shifts the potency to include significant dopamine reuptake inhibition, creating a broad-spectrum antidepressant profile.[1]

Signal Transduction Diagram

The following diagram illustrates the "Triple Reuptake" mechanism within the synaptic cleft.

SynapticMechanism cluster_presynaptic Presynaptic Neuron cluster_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicles Neurotransmitter Vesicles (5-HT/NE/DA) Monoamines Extracellular Monoamines Vesicles->Monoamines Release Transporters Monoamine Transporters (SERT / NET / DAT) Transporters->Monoamines Inhibition increases concentration Drug 1-Phenyl-3-azabicyclo[3.1.0]hexane (Inhibitor) Drug->Transporters BLOCKS (Ki: 50-200 nM) Monoamines->Transporters Reuptake (Normal) Receptors GPCRs & Ion Channels (Signal Propagation) Monoamines->Receptors Activation

Figure 1: Mechanism of Action. The scaffold blocks SERT, NET, and DAT, preventing neurotransmitter clearance and enhancing postsynaptic signaling.

Chemical Synthesis & Manufacturing

The synthesis of the 1-phenyl-3-azabicyclo[3.1.0]hexane core is challenging due to the formation of the quaternary carbon at the bridgehead and the need for cis-fused geometry.

The Cyclopropane-Carboxylate Route

This is the most robust protocol for generating the scaffold with high diastereoselectivity.[1]

Step-by-Step Methodology:

  • Cyclopropanation:

    • Reagents: Phenylacetonitrile derivative + Epichlorohydrin (or similar alkylating agent).

    • Conditions: Sodium amide (

      
      ) or Lithium diisopropylamide (LDA) in Toluene/THF.
      
    • Outcome: Formation of the cyclopropane ring with a nitrile and ester/halide handle.

  • Lactamization:

    • The nitrile intermediate is hydrolyzed and cyclized to form the bicyclic lactam (3-azabicyclo[3.1.0]hexan-2-one).

    • Note: This step establishes the cis-fusion of the rings.[1]

  • Reduction:

    • Reagents: Borane-THF (

      
      ) or Lithium Aluminum Hydride (
      
      
      
      ).[1]
    • Process: The lactam carbonyl is reduced to the secondary amine.

  • Chiral Resolution:

    • The racemic amine is resolved using (-)-Mandelic acid or Di-p-toluoyl-L-tartaric acid .[1]

    • Target: Isolation of the (+)-enantiomer.[1][3]

Synthesis Workflow Diagram

SynthesisRoute Start Aryl Acetonitrile (Starting Material) Inter1 Cyclopropane Formation Start->Inter1 Alkylation (Base) Inter2 Bicyclic Lactam Intermediate Inter1->Inter2 Cyclization Reduction Reduction (LiAlH4 or BH3) Inter2->Reduction Reductive Cleavage Racemate Racemic Scaffold Reduction->Racemate Resolution Chiral Resolution (Tartaric/Mandelic Acid) Racemate->Resolution Final (+)-1-Phenyl-3-azabicyclo [3.1.0]hexane Resolution->Final Crystallization

Figure 2: Synthetic pathway from aryl acetonitrile to the resolved active pharmaceutical ingredient.

Experimental Protocols

In Vitro Synaptosomal Uptake Assay (Protocol)

Purpose: To determine the


 of the analog against SERT, NET, and DAT.

Materials:

  • Rat brain synaptosomes (Striatum for DAT; Cortex for SERT/NET).

  • Radioligands:

    
    , 
    
    
    
    ,
    
    
    .
  • Buffer: Krebs-Henseleit bicarbonate buffer (oxygenated).[1]

Procedure:

  • Tissue Preparation: Homogenize fresh brain tissue in ice-cold 0.32 M sucrose. Centrifuge at 1,000 x g (10 min) to remove debris. Retain supernatant (S1).

  • Synaptosome Isolation: Centrifuge S1 at 20,000 x g (20 min). Resuspend pellet (P2) in assay buffer.

  • Incubation:

    • Aliquot synaptosomes into 96-well plates.

    • Add test compound (1 nM to 10

      
      M concentration range).
      
    • Pre-incubate for 15 min at 37°C.

  • Uptake Initiation: Add

    
    -radioligand (final conc. 2-10 nM).[1] Incubate for 5-10 min.
    
  • Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot log-concentration vs. % inhibition to derive

    
     using non-linear regression.
    
Pharmacokinetic Validation (Human/Animal)

Key Parameters for Bicifadine:

  • Bioavailability: High oral absorption.

  • Metabolism: Extensive hepatic metabolism.

    • Major Metabolite: Lactam formation (oxidation at the 2-position) followed by ring opening to carboxylic acids.[1]

    • Enzymes:[1] CYP2D6 and CYP3A4 involvement is minimal compared to cytosolic oxidation, reducing drug-drug interaction risks.[1]

  • Half-life (

    
    ):  Approximately 1.5 – 2.5 hours in humans.[1]
    

Therapeutic Applications & Status

Pain Management (Bicifadine)

Bicifadine was developed as a non-opioid, non-NSAID analgesic.

  • Indication: Acute post-surgical pain, chronic lower back pain (CLBP).

  • Mechanism: The enhancement of NE and 5-HT in the spinal cord activates descending inhibitory pain pathways (pag-RVM-spinal axis).[1]

  • Clinical Outcome: Demonstrated efficacy in acute pain models (bunionectomy) but showed mixed results in chronic pain trials (CLBP), likely due to the short half-life requiring frequent dosing or formulation challenges.

Depression (Amitifadine)

Amitifadine targeted Major Depressive Disorder (MDD).

  • Hypothesis: Triple reuptake inhibition treats anhedonia (via DA) better than SSRIs/SNRIs.

References

  • Skolnick, P., et al. (2003).[4][5] "Antidepressant-like actions of DOV 21,947: a 'triple' reuptake inhibitor."[1][5][6][7] European Journal of Pharmacology.

  • Basile, A. S., et al. (2007). "Characterization of the Antinociceptive Actions of Bicifadine in Models of Acute, Persistent, and Chronic Pain." Journal of Pharmacology and Experimental Therapeutics.

  • Epstein, J. W., et al. (1981). "1-Phenyl-3-azabicyclo[3.1.0]hexanes, a new series of non-narcotic analgesics." Journal of Medicinal Chemistry.

  • Lippa, A., et al. (2005). "DOV 21,947: a 'triple' reuptake inhibitor for the treatment of depression."[4][6] CNS Drug Reviews.

  • McBriar, M. D., et al. (2006). "Discovery of bicifadine analogs as novel, potent, and selective serotonin transporter inhibitors." Bioorganic & Medicinal Chemistry Letters.

Sources

The 1-Phenyl-3-azabicyclo[3.1.0]hexane Scaffold: Mechanistic Dynamics of Triple Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Triple Reuptake Inhibitors (TRIs)—also known as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs)—represents a sophisticated pharmacological strategy aimed at addressing treatment-resistant depression and anhedonia. By simultaneously elevating the synaptic concentrations of all three major monoamines, TRIs provide a broader spectrum of neurochemical modulation than traditional SSRIs or SNRIs 1. At the core of several clinical-stage TRIs is the 1-phenyl-3-azabicyclo[3.1.0]hexane scaffold. This in-depth technical guide explores the structural biology, mechanism of action, and experimental validation protocols for this privileged pharmacophore.

Molecular Architecture & Target Recognition

The 1-aryl-3-azabicyclo[3.1.0]hexane architecture is uniquely suited for monoamine transporter (MAT) inhibition 2. Unlike endogenous monoamines, which possess highly flexible alkylamine chains, the rigid bicyclic system of this scaffold restricts the conformational degrees of freedom.

This structural rigidity forces the aryl (phenyl) ring into a specific spatial vector that optimally occupies the hydrophobic pocket of the orthosteric (S1) binding site within the transporters 3. Simultaneously, the basic amine embedded within the azabicycle forms a critical electrostatic interaction—a salt bridge—with a highly conserved aspartate residue located in the S1 site (Asp98 in SERT, Asp75 in NET, and Asp79 in DAT) [[3]]().

Mechanism of Action: Conformational Trapping

Monoamine transporters belong to the solute carrier 6 (SLC6) family and operate via an alternating access mechanism. The S1 site is centrally located within the transporter, formed by the convergence of transmembrane helices TM1, TM3, TM6, TM8, and TM10 4.

When a 1-phenyl-3-azabicyclo[3.1.0]hexane derivative binds to the S1 site, it acts as a competitive inhibitor, sterically hindering the binding of endogenous serotonin, norepinephrine, and dopamine [[1]](). Furthermore, the bulky, rigid nature of the scaffold stabilizes the transporter in an outward-open conformation . By effectively trapping the transporter in this state, the TRI prevents the conformational transition to the inward-facing state required for substrate translocation across the neuronal membrane 4.

Downstream Signaling Cascade: From Synapse to Neuroplasticity

The immediate pharmacological consequence of MAT blockade is the accumulation of monoamines in the synaptic cleft. However, the long-term therapeutic efficacy of TRIs relies on downstream neuroplasticity. The sustained elevation of synaptic monoamines leads to the continuous activation of post-synaptic G-protein coupled receptors (GPCRs).

Specifically, Gs-coupled receptors stimulate adenylate cyclase, increasing intracellular cyclic AMP (cAMP) levels. Elevated cAMP allosterically activates Protein Kinase A (PKA), which translocates to the nucleus to phosphorylate the cAMP response element-binding protein (CREB) at Ser133. Phosphorylated CREB acts as a transcription factor, driving the expression of Brain-Derived Neurotrophic Factor (BDNF), which ultimately promotes neurogenesis and synaptic plasticity.

Pathway TRI 1-phenyl-3-azabicyclo[3.1.0]hexane MAT Monoamine Transporters (SERT, NET, DAT) TRI->MAT S1 Site Binding Synapse Synaptic Cleft Accumulation (5-HT, NE, DA) MAT->Synapse Reuptake Blockade GPCR Post-Synaptic GPCRs (Gs-coupled) Synapse->GPCR Receptor Activation cAMP Adenylate Cyclase / cAMP GPCR->cAMP Gs Signaling PKA Protein Kinase A (PKA) cAMP->PKA Allosteric Activation CREB Phospho-CREB (Ser133) PKA->CREB Nuclear Translocation BDNF BDNF Transcription CREB->BDNF Gene Expression

Fig 1: Downstream signaling cascade initiated by TRI-mediated monoamine transporter blockade.

Quantitative Pharmacodynamics

Substitutions on the phenyl ring of the 1-phenyl-3-azabicyclo[3.1.0]hexane scaffold dictate the binding affinity and selectivity ratios across the three transporters. Below is a summary of key derivatives and their in vitro affinities.

CompoundScaffold SubstitutionSERT IC50/Ki (nM)NET IC50/Ki (nM)DAT IC50/Ki (nM)
Amitifadine (DOV 21,947) 1-(3,4-dichlorophenyl)1.087.995.67
DOV 216,303 (Racemate) (+/-)-1-(3,4-dichlorophenyl)14.020.078.0

(Data sourced from authoritative pharmacological evaluations 5, [[6]]())

Experimental Methodologies: Validating TRI Activity

To ensure scientific integrity and eliminate false positives, the characterization of a TRI must follow a self-validating system of both binding and functional assays.

Protocol 1: Radioligand Competition Binding Assay

Purpose: To quantify the binding affinity (


) of the TRI for the S1 site.
Causality & Logic:  We utilize HEK293 cells stably expressing human recombinant transporters (hSERT, hNET, hDAT) to eliminate species-specific pharmacological variations and isolate single-transporter kinetics. Specific radioligands ([3H]citalopram for SERT, [3H]nisoxetine for NET, [3H]WIN35,428 for DAT) are selected because they selectively bind the S1 site with high affinity, providing a reliable baseline for competitive displacement.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells expressing the target transporter. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.

  • Incubation: Resuspend membranes and incubate with a fixed concentration of the respective radioligand and varying concentrations of the 1-phenyl-3-azabicyclo[3.1.0]hexane derivative (10⁻¹⁰ to 10⁻⁴ M) for 60 minutes at 25°C to reach equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Washing: Wash filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Extract the bound radioligand using a scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC50 values using non-linear regression and convert to

    
     using the Cheng-Prusoff equation.
    

Workflow CellPrep HEK293 Cell Culture (hSERT/hNET/hDAT) Membrane Membrane Homogenization CellPrep->Membrane Incubation Radioligand + TRI Incubation Membrane->Incubation Aliquot Filtration Rapid Vacuum Filtration Incubation->Filtration Equilibrium Washing Ice-Cold Buffer Wash Filtration->Washing Isolate Bound Scintillation Liquid Scintillation Counting Washing->Scintillation Extract Analysis Non-Linear Regression (IC50/Ki) Scintillation->Analysis CPM Data

Fig 2: Self-validating radioligand competition binding assay workflow for TRI characterization.

Protocol 2: In Vitro Monoamine Uptake Assay

Purpose: To validate functional transport inhibition (IC50). Causality & Logic: Binding to the S1 site does not inherently guarantee transport blockade (the compound could theoretically act as a partial substrate or allosteric modulator). Measuring the intracellular accumulation of tritiated neurotransmitters ([3H]5-HT, [3H]NE, [3H]DA) provides a self-validating functional readout of reuptake inhibition.

Step-by-Step Methodology:

  • Seed HEK293 cells expressing the respective human transporters into 96-well plates and culture until 80% confluent.

  • Wash cells with Krebs-Ringer-HEPES (KRH) buffer to remove endogenous amino acids.

  • Pre-incubate cells with the TRI at various concentrations for 15 minutes at 37°C.

  • Add the tritiated substrate ([3H]5-HT, [3H]NE, or [3H]DA) and incubate for exactly 10 minutes (linear phase of uptake).

  • Terminate uptake by aspirating the buffer and rapidly washing twice with ice-cold KRH buffer.

  • Lyse the cells using 1% SDS or 0.1 N NaOH, transfer the lysate to scintillation vials, and measure the accumulated intracellular radioactivity.

References

  • Title: Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?
  • Source: ResearchGate (CNS Drug Reviews)
  • Source: National Center for Biotechnology Information (PMC)
  • Source: Preprints.
  • Title: Serotonin–norepinephrine–dopamine reuptake inhibitor Source: Wikipedia URL
  • Title: Structural Analogs of Amitifadine: A Technical Guide Source: Benchchem URL

Sources

Structural and Pharmacological Divergence: Bicifadine vs. 1-Phenyl-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in neuropharmacology, I frequently encounter confusion regarding the structural nuances of monoamine reuptake inhibitors. The 3-azabicyclo[3.1.0]hexane scaffold is a privileged architecture in central nervous system (CNS) drug discovery. However, a single functional group modification can fundamentally alter a molecule's pharmacodynamics, metabolic fate, and clinical utility.

This technical guide dissects the critical differences between the unsubstituted parent core, 1-phenyl-3-azabicyclo[3.1.0]hexane , and its para-methylated derivative, bicifadine (DOV-220,075). By examining their structural logic, binding kinetics, and synthetic workflows, we can understand the causality behind these molecular design choices.

Scaffold Architecture & Structure-Activity Relationship (SAR)

At its core, 1-phenyl-3-azabicyclo[3.1.0]hexane consists of a highly strained cyclopropane ring fused to a pyrrolidine ring, with a phenyl group attached at the bridgehead position. This rigid, conformationally locked structure is ideal for orienting the basic amine and the aromatic ring into the hydrophobic binding pockets of monoamine transporters, making it a foundational scaffold for 1[1].

Bicifadine deviates from this parent core by a single, critical addition: a methyl group at the para position of the phenyl ring (1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane).

The Causality of the para-Methyl Substitution
  • Steric Optimization : The para-methyl group increases the van der Waals volume of the aromatic system, optimizing its fit within the binding domains of the norepinephrine transporter (NET) and serotonin transporter (SERT).

  • Lipophilicity : The addition of the aliphatic methyl group increases the partition coefficient (LogP), enhancing blood-brain barrier (BBB) permeability.

  • Metabolic Vulnerability : The methyl group acts as a deliberate "metabolic sink." It provides a highly susceptible site for aliphatic oxidation by hepatic Cytochrome P450 enzymes, which dictates the drug's half-life and clearance profile.

Table 1: Structural and Physicochemical Comparison
Feature1-Phenyl-3-azabicyclo[3.1.0]hexaneBicifadine
IUPAC Name 1-phenyl-3-azabicyclo[3.1.0]hexane1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane
Aromatic Substitution None (H)para-Methyl (-CH

)
Primary Metabolic Route Aromatic hydroxylation / N-oxidationAliphatic oxidation (to carboxylic acid)
Pharmacological Role Broad monoamine transporter scaffoldSNDRI (NET > SERT >> DAT in vitro)

Pharmacological Divergence: Monoamine Transporter Binding

Both compounds act on the monoamine transport system, but bicifadine is specifically characterized as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). The para-methyl substitution in bicifadine creates a distinct hierarchical affinity profile.

In vitro radioligand displacement assays reveal that bicifadine inhibits the uptake of [³H]norepinephrine and [³H]serotonin with a potency ratio of approximately 2:1, while its affinity for the dopamine transporter (DAT) is significantly weaker, as detailed in 2[2]. The unsubstituted 1-phenyl parent core generally exhibits a less optimized, broader binding profile lacking this specific 2:1 NET/SERT tuning.

Table 2: Bicifadine Binding Affinities (In Vitro)
TransporterRadioligand UsedApproximate

/

(nM)
NET [³H]Nisoxetine~55
SERT [³H]Citalopram~110
DAT [³H]WIN35428~900

Metabolic Fate & Pharmacokinetics

The most profound difference between the two molecules lies in their hepatic metabolism. The unsubstituted 1-phenyl-3-azabicyclo[3.1.0]hexane lacks an easily oxidizable aliphatic side chain on the aromatic ring, forcing metabolism through slower pathways like aromatic hydroxylation.

Conversely, bicifadine's para-methyl group is rapidly targeted by CYP450 enzymes. As demonstrated in human 3[3], this oxidation converts the methyl group into a carboxylic acid (Metabolite M3). Concurrently, the pyrrolidine ring can be oxidized to a lactam (Metabolite M12). These metabolites subsequently undergo acyl glucuronidation before renal excretion. This rapid metabolic conversion results in a relatively short elimination half-life (~1.6 to 2.6 hours) for bicifadine.

MetabolicPathway M1 Bicifadine (para-Methylated Core) M2 CYP450 Oxidation (Hepatic Phase I) M1->M2 M3 Carboxylic Acid (M3) (Major Metabolite) M2->M3 Primary M4 Lactam Acid (M9) (Secondary Metabolite) M2->M4 Secondary M5 Acyl Glucuronidation (Phase II Conjugation) M3->M5 M4->M5 M6 Renal Excretion M5->M6

Hepatic metabolism of bicifadine highlighting the oxidation of the para-methyl group.

Experimental Methodologies

To investigate these compounds in a laboratory setting, rigorous and self-validating protocols are required. Below are the standard methodologies for synthesizing the core scaffold and validating its pharmacological profile.

Protocol A: Synthesis of the Azabicyclo[3.1.0]hexane Core

The synthesis relies on a highly stereoselective cyclopropanation followed by reductive cyclization, as established in 4[4].

  • Cyclopropanation : React methyl 4-methylphenylacetate (for bicifadine) or methyl phenylacetate (for the parent core) with acrylonitrile using sodium hydride (NaH) in an ether solvent.

    • Causality: This establishes the cis-cyclopropane intermediate stereoselectively, which is geometrically required for the subsequent ring closure.

  • Reductive Cyclization : Treat the resulting intermediate with borane (BH

    
    ) in THF.
    
    • Causality: Borane reduces the nitrile to a primary amine. Because of the spatial proximity dictated by the cis-geometry, the amine spontaneously attacks the ester, cyclizing to form a lactam intermediate (3-azabicyclo[3.1.0]hexan-2-one).

  • Chemoselective Lactam Reduction : Reduce the lactam using sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al).

    • Causality: Red-Al is specifically chosen over harsher reducing agents (like LiAlH

      
      ) because it provides a mild, chemoselective reduction of the lactam carbonyl without risking the reductive cleavage of the highly strained cyclopropane ring.
      
    • Self-Validation: Monitor reaction progress via LC-MS. The complete disappearance of the lactam mass (M+H) and the appearance of the target amine mass, without the presence of ring-opened byproducts, validates the chemoselectivity of the step.

SynthesisWorkflow A Substituted Phenylacetate (Starting Material) B Cyclopropanation (Acrylonitrile + NaH) A->B C Reductive Cyclization (Borane in THF) B->C D Lactam Intermediate (3-azabicyclo[3.1.0]hexan-2-one) C->D E Chemoselective Reduction (Red-Al or BH3-THF) D->E F Final Scaffold (Bicifadine or Parent Core) E->F

Step-by-step synthetic workflow for the 3-azabicyclo[3.1.0]hexane core and bicifadine.

Protocol B: In Vitro Radioligand Binding Assay (Self-Validating System)

To determine the


 values (Table 2), a competitive radioligand displacement assay is utilized.
  • Cell Preparation : Cultivate HEK293 cells stably expressing human SERT, NET, or DAT.

    • Causality: Recombinant expression systems isolate the specific transporter of interest, eliminating the cross-reactivity and background noise inherent in native brain tissue homogenates.

  • Buffer Formulation : Prepare assay buffer containing 50 mM Tris-HCl, 120 mM NaCl, and 5 mM KCl, adjusted to pH 7.4.

    • Causality: Physiological sodium and chloride ion gradients are strictly required because monoamine transporters are Na

      
      /Cl
      
      
      
      dependent symporters; binding will fail without them.
  • Incubation & Internal Controls : Incubate cell membranes with a specific radioligand (e.g., [³H]Nisoxetine for NET) and varying concentrations of the test compound (bicifadine or parent core).

    • Self-Validation: Total binding must be measured alongside non-specific binding (NSB). NSB is defined by adding a saturating concentration of a known selective inhibitor (e.g., 10 µM desipramine for NET). Specific binding is validated by calculating: Total Binding - NSB.

  • Termination : Terminate the reaction by rapid vacuum filtration over polyethylenimine (PEI)-soaked GF/B glass fiber filters.

    • Causality: PEI coats the glass fibers with a positive charge, neutralizing them and drastically reducing the non-specific adhesion of the radioligand to the filter itself.

  • Quantification : Measure retained radioactivity using liquid scintillation counting and calculate the IC

    
     via non-linear regression.
    

References

  • Source: portico.
  • Source: researchgate.
  • Source: nih.
  • Title: 6-[alkoxyalkyl]-3-azabicyclo[3.1.

Sources

1-Phenyl-3-azabicyclo[3.1.0]hexane sigma receptor binding affinity

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: 1-Phenyl-3-azabicyclo[3.1.0]hexane Scaffolds in Sigma Receptor Ligand Design

Executive Summary

The 1-phenyl-3-azabicyclo[3.1.0]hexane scaffold represents a "privileged structure" in medicinal chemistry, primarily known for its utility in monoamine transporter inhibitors (e.g., Bicifadine).[1] However, its rigid bicyclic architecture also serves as a potent template for Sigma receptor (


) ligands .

This technical guide dissects the binding affinity profile of this scaffold at


 and 

receptor subtypes.[2] Unlike flexible analogs such as 3-phenylpiperidines, the 3-azabicyclo[3.1.0]hexane core locks the nitrogen lone pair and phenyl ring into a specific vector relationship.[1] Crucially, the unsubstituted parent compound is pharmacologically inert at sigma sites (

nM).
High-affinity binding is strictly driven by specific N-substitutions and stereochemical configuration (1R,5S), turning the scaffold from a silent spacer into a nanomolar-potency ligand.[1]

The Pharmacophore: Rigidifying 3-Phenylpiperidine[1]

The 1-phenyl-3-azabicyclo[3.1.0]hexane system is effectively a conformationally restricted analog of 3-phenylpiperidine (3-PP), a classic sigma pharmacophore.[1]

  • Conformational Lock: The cyclopropane ring fusion forces the piperidine ring into a distorted boat-like conformation.[1] This rigidity reduces the entropic penalty of binding, theoretically increasing affinity if the conformation matches the receptor pocket.

  • Vector Alignment: The "sigma pharmacophore" generally requires a basic nitrogen atom flanked by two hydrophobic regions (primary and secondary pharmacophores). In this scaffold:

    • Primary Hydrophobe: The C1-Phenyl ring.[1]

    • Basic Center: The N3 nitrogen.[3]

    • Secondary Hydrophobe: Provided by the N-substituent (critical for binding).

Binding Affinity Profile

The following data summarizes the binding affinities (


) of the parent scaffold versus key N-substituted derivatives. Data is derived from radioligand displacement assays using -pentazocine (

) and [³H]DTG (

).[4]

Table 1: Binding Affinities of 1-Phenyl-3-azabicyclo[3.1.0]hexane Derivatives

Compound IDN-Substituent (R)Stereochemistry

(nM)

(nM)
Selectivity (

)
Status
(±)-4 -H (Parent) Racemic> 10,000 > 10,000 N/AInactive
(±)-12 3-methylbut-2-enylRacemic12 ± 124 ± 32.0Potent / Non-selective
(±)-14 CyclohexylRacemic2.1 ± 0.2 4.3 ± 0.32.0Highest Affinity
(±)-15 CyclohexylmethylRacemic12.4 ± 0.8141 ± 411.3Spacer reduces affinity
(±)-18 PhenethylRacemic88.3 ± 6910 ± 3510.3 Moderate Selectivity
(+)-14 Cyclohexyl(1R, 5S)0.9 nM~2 nM~2Eutomer (Active)

Data Source: Marrazzo et al., Arkivoc (2004) and related SAR studies.

Key Technical Insight: The inactivity of the parent compound (±)-4 confirms that the 1-phenyl-3-azabicyclo[3.1.0]hexane core alone is insufficient for sigma binding.[1] It acts merely as a scaffold to orient the N-substituent.[1] The interaction energy is heavily dependent on the hydrophobic interaction of the N-substituent with the secondary binding pocket of the sigma receptor.

Structure-Activity Relationship (SAR)

The SAR of this scaffold is defined by three vectors: Nitrogen substitution, Stereochemistry, and Linker length.

Nitrogen Substitution (The Driver)
  • Lipophilicity is King: Hydrophobic N-substituents (prenyl, cyclohexyl, phenethyl) are required to engage the secondary hydrophobic pocket.

  • Bulk Tolerance: The receptor tolerates significant bulk (e.g., cyclohexyl) directly attached to the nitrogen.

  • Selectivity: N-Phenethyl groups (Compound 18) tend to favor

    
     over 
    
    
    
    , whereas N-cyclohexyl groups (Compound 14) are promiscuous, binding both subtypes with single-digit nanomolar affinity.[1]
Stereochemistry
  • The Eutomer: The (+)-(1R,5S) isomer consistently displays higher affinity than the (-)-(1S,5R) isomer.[5]

  • Correlation: This (1R,5S) configuration spatially overlaps with the active enantiomers of 3-phenylpiperidines, validating the "rigid analog" hypothesis.

Linker Effects
  • Direct vs. Spaced: Comparing Compound 14 (N-cyclohexyl) with Compound 15 (N-cyclohexylmethyl) reveals that adding a methylene spacer decreases affinity by ~6-fold at

    
     and ~30-fold at 
    
    
    
    .[1] The direct attachment provides the optimal distance between the basic nitrogen and the distal hydrophobic moiety.

SAR_Analysis Core 1-Phenyl-3-azabicyclo[3.1.0]hexane (Scaffold) Parent Parent Amine (-H) Ki > 10,000 nM (INACTIVE) Core->Parent No Substitution Subst N-Substitution (Critical for Activity) Core->Subst Derivatization Stereo Stereochemistry (+)-(1R,5S) Core->Stereo Chiral Resolution Cyclohexyl N-Cyclohexyl (14) Ki = 2.1 nM High Potency / Low Selectivity Subst->Cyclohexyl Direct Bulk Phenethyl N-Phenethyl (18) Ki = 88 nM Moderate Potency / Sigma-1 Selective Subst->Phenethyl Ar-Alkyl Chain Activity Optimal Sigma Ligand Cyclohexyl->Activity Phenethyl->Activity Stereo->Activity Enhances Affinity

Figure 1: SAR decision tree highlighting the transition from the inactive parent scaffold to potent sigma ligands via N-substitution and stereochemical selection.[1]

Experimental Protocols: Radioligand Binding

To validate these affinities in your own laboratory, use the following standardized filtration assays.

Membrane Preparation
  • Tissue: Guinea pig brain (rich in

    
    ) or Rat liver (rich in 
    
    
    
    ).
  • Buffer: 50 mM Tris-HCl (pH 7.4).

  • Method: Homogenize tissue in ice-cold buffer. Centrifuge at 40,000

    
     for 15 min at 4°C. Resuspend pellet and repeat wash. Final resuspension should be approx. 0.5 mg protein/mL.
    
Receptor Assay (Pentazocine)
  • Radioligand: -Pentazocine (Specific Activity ~30-60 Ci/mmol).

  • Concentration: 3–5 nM.

  • Non-Specific Binding (NSB): Defined by 10

    
    M Haloperidol or 10 
    
    
    
    M (+)-Pentazocine.
  • Incubation: 120 min at 37°C.

  • Separation: Rapid filtration over GF/B filters soaked in 0.5% polyethyleneimine (PEI).

Receptor Assay (DTG + Mask)
  • Challenge: [³H]DTG is a non-selective sigma ligand. You must mask

    
     sites.
    
  • Radioligand: [³H]DTG (1,3-Di-o-tolylguanidine).[1]

  • Concentration: 3–5 nM.

  • Masking Agent: (+)-Pentazocine (100–200 nM) . This saturates

    
     sites, forcing [³H]DTG to bind only to 
    
    
    
    .
  • NSB: Defined by 10

    
    M Haloperidol.
    
  • Incubation: 120 min at Room Temperature (25°C).

Binding_Protocol Sample Test Compound (1-Phenyl-3-azabicyclo...) Sigma1 Sigma-1 Assay Ligand: [3H](+)-Pentazocine Sample->Sigma1 Sigma2 Sigma-2 Assay Ligand: [3H]DTG Sample->Sigma2 Membrane Membrane Prep (Guinea Pig Brain / Rat Liver) Membrane->Sigma1 Membrane->Sigma2 Incubate Incubation (120 min) Sigma1->Incubate Mask CRITICAL STEP: Add 100 nM (+)-Pentazocine to mask Sigma-1 sites Sigma2->Mask Required Mask->Incubate Filter Filtration (GF/B + PEI) & Scintillation Counting Incubate->Filter Data Calculate Ki (Cheng-Prusoff Equation) Filter->Data

Figure 2: Workflow for differential radioligand binding assays to distinguish


 and 

affinity.[1]

Implications for Drug Development

  • Selectivity Windows: The 1-phenyl-3-azabicyclo[3.1.0]hexane scaffold is naturally promiscuous between

    
     and 
    
    
    
    when substituted with simple alkyl/cycloalkyl groups (e.g., Compound 14).[1] To achieve
    
    
    selectivity, aryl-alkyl chains (phenethyl) are preferred.[1] To achieve
    
    
    selectivity, this scaffold is generally poor; other scaffolds (e.g., granatane derivatives) may be superior.
  • Off-Target Effects: Researchers must screen these compounds against DAT (Dopamine Transporter) and NET (Norepinephrine Transporter) . The 1-aryl-3-azabicyclo[3.1.0]hexane core is the basis of Bicifadine (a triple reuptake inhibitor).[1] High sigma affinity can be designed, but transport inhibition is a likely "passenger" activity that must be ruled out if a selective sigma ligand is desired.

  • Metabolic Stability: The rigid bicyclic system is generally more metabolically stable than the flexible piperidine ring of 3-PPP, potentially offering better pharmacokinetic half-life.[1]

References

  • Marrazzo, A., et al. (2004). "1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors." Arkivoc, (v), 156-169.[1][5]

  • Epstein, J. W., et al. (1981). "1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents."[1] Journal of Medicinal Chemistry, 24(5), 481-490.

  • Prezzavento, O., et al. (2007). "Sigma receptor binding profile of some new 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives." Journal of Pharmacy and Pharmacology. (Referenced context for stereochemistry).
  • Chu, W., et al. (2016). "Sigma Receptor Binding Assays." Current Protocols in Pharmacology, 71, 1.34.1–1.34.21.

Sources

The 1-Phenyl-3-azabicyclo[3.1.0]hexane Scaffold: A Comprehensive Technical Guide to Synthesis, Pharmacology, and Application in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-phenyl-3-azabicyclo[3.1.0]hexane core is a privileged chemical scaffold in central nervous system (CNS) drug discovery. Characterized by a highly rigid cyclopropane-fused pyrrolidine ring system, this structure serves as the foundational pharmacophore for a novel class of non-opioid analgesics and broad-spectrum antidepressants known as Triple Reuptake Inhibitors (TRIs). By locking the spatial orientation of the basic amine relative to the aromatic ring, the scaffold achieves high-affinity target engagement across multiple monoamine transporters. This whitepaper provides a rigorous, application-focused analysis of the scaffold’s nomenclature, stereochemical causality, synthetic methodologies, and pharmacological validation protocols.

Nomenclature, Structural Identity, and Synonyms

To ensure absolute clarity in compound tracking and regulatory documentation, the core scaffold is defined by the following identifiers:

  • IUPAC Name: 1-phenyl-3-azabicyclo[3.1.0]hexane

  • Common Synonyms: (+/-)-1-phenyl-3-azabicyclo[3.1.0]hexane; 3-azabicyclo[3.1.0]hexane, 1-phenyl-; DOV scaffold core.

  • CAS Registry Number: [].

  • Key Intermediate: 2 (CAS 710-96-3)[2].

Stereochemical Implications & Pharmacological Causality

The [3.1.0] bicyclic system inherently possesses chirality due to the asymmetric bridgehead carbons, yielding (1R,5S) and (1S,5R) enantiomers.

The Causality of Rigidity: The pharmacological efficacy of this scaffold is directly caused by its conformational restriction. The rigid cyclopropane-fused pyrrolidine ring mimics the extended, bioactive conformation of endogenous biogenic amines (serotonin, dopamine, norepinephrine). By locking the phenyl ring in a specific spatial orientation, the scaffold optimally inserts into the hydrophobic binding pockets of monoamine transporters without suffering the entropic penalty associated with the binding of highly flexible ligands.

Furthermore, the (1R,5S) enantiomer has been shown to possess a highly desirable unbalanced triple monoamine uptake inhibition ratio[3], while specific derivatives of the racemic core have been identified as4[4], expanding its utility in the treatment of psychoses and memory disorders.

Synthetic Methodologies: A Self-Validating Protocol

Synthesizing the highly strained [3.1.0] bicyclic system requires precise chemocontrol to prevent unwanted ring-opening. The most scalable and robust method is the cyclopropanation of a phenylacetate derivative followed by imide formation and selective reduction[5].

SynthesisWorkflow A Phenylacetonitrile + Epichlorohydrin B Cyclopropane Intermediate A->B NaNH2 / Base (Cyclopropanation) C 1-Phenyl-3-azabicyclo [3.1.0]hexane-2,4-dione B->C Urea / Heat (Imide Cyclization) D 1-Phenyl-3-azabicyclo [3.1.0]hexane C->D BH3-THF or Red-Al (Carbonyl Reduction)

Fig 1: Stepwise synthetic workflow of the 1-phenyl-3-azabicyclo[3.1.0]hexane core scaffold.

Step-by-Step Synthesis Workflow
  • Cyclopropanation: React phenylacetonitrile with epichlorohydrin in the presence of a strong base (e.g., sodium amide, NaNH2) in anhydrous toluene at 0°C, slowly warming to room temperature.

    • Mechanistic Causality: The strong base deprotonates the benzylic carbon, initiating a nucleophilic attack on the epoxide. A subsequent deprotonation drives the intramolecular displacement of the chloride, closing the highly strained cyclopropane ring.

    • In-Process Control (IPC): Monitor via GC-MS. The reaction is self-validating when the starting phenylacetonitrile peak represents <1% AUC.

  • Imide Cyclization: Hydrolyze the resulting cyclopropanedicarbonitrile to the corresponding diacid using aqueous KOH/EtOH. React the isolated diacid with urea in refluxing xylene (140°C) for 12 hours to afford the intermediate 1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione.

    • Mechanistic Causality: Refluxing in high-boiling xylene drives off ammonia and water gas, thermodynamically forcing the closure of the five-membered imide ring.

  • Chemoselective Reduction: Suspend the imide in anhydrous THF under inert argon. Slowly add Borane-THF complex (BH₃·THF) at 0°C. Reflux for 16 hours.

    • Mechanistic Causality:Why use BH₃·THF instead of Lithium Aluminum Hydride (LiAlH₄)? While LiAlH₄ is a potent reducing agent, its aggressive hydride transfer can lead to unwanted reductive cleavage of the highly strained cyclopropane moiety. Borane-THF provides a chemoselective reduction of the carbonyl groups via a stable borate intermediate, strictly preserving the [3.1.0] bicyclic architecture.

    • Self-Validation: Quench the reaction carefully with MeOH and HCl, then perform ¹H-NMR and ¹³C-NMR (CDCl₃). The complete disappearance of the carbonyl carbon signals (~175 ppm) and the appearance of aliphatic pyrrolidine protons validate successful reduction without ring opening.

Pharmacological Profiling: Monoamine Reuptake Assay Workflow

The 1-phenyl-3-azabicyclo[3.1.0]hexane core is the foundational scaffold for clinical-stage Triple Reuptake Inhibitors (TRIs) such as6[6] and DOV 216,303[5].

PharmacologyPathway cluster_transporters Monoamine Transporters (Targets) Core 1-Phenyl-3-azabicyclo [3.1.0]hexane Scaffold SERT SERT (Serotonin) Core->SERT Competitive Inhibition NET NET (Norepinephrine) Core->NET Competitive Inhibition DAT DAT (Dopamine) Core->DAT Competitive Inhibition Synapse Elevated Synaptic Monoamine Levels SERT->Synapse Blocked Reuptake NET->Synapse Blocked Reuptake DAT->Synapse Blocked Reuptake Receptors Post-Synaptic Receptor Activation Synapse->Receptors Signal Transduction

Fig 2: Pharmacological mechanism of triple reuptake inhibition by the azabicyclo[3.1.0]hexane core.

Step-by-Step Radioligand Uptake Assay (Self-Validating System)
  • Cell Preparation: Culture HEK293 cells stably expressing human SERT, NET, or DAT in 96-well plates until 80% confluent.

  • Compound Incubation: Wash cells with assay buffer (HEPES, NaCl, KCl, CaCl₂, MgCl₂, pH 7.4). Add test compounds (serial dilutions from 10 µM to 0.1 nM) and incubate for 30 minutes at 37°C.

  • Radioligand Addition: Add 20 nM of [³H]-Serotonin, [³H]-Norepinephrine, or [³H]-Dopamine. Incubate for exactly 10 minutes to capture the linear phase of uptake.

  • Termination and Reading: Terminate the reaction by rapid washing with ice-cold buffer. Lyse cells with 0.1N NaOH, add scintillation fluid, and quantify radioactivity using a MicroBeta counter.

    • Causality & Self-Validation:Why use a radioligand assay instead of high-throughput fluorescence? Fluorescence-based assays frequently introduce artifactual readouts due to the inherent autofluorescence of certain substituted azabicyclo derivatives. Radioligands provide a direct, unambiguous measure of transporter function. To ensure the system is self-validating, include a high-concentration positive control (10 µM Fluoxetine for SERT, Desipramine for NET, GBR12909 for DAT) and a vehicle control (DMSO). These controls establish the maximum and minimum assay windows, allowing for the real-time calculation of the Z'-factor. A Z'-factor > 0.5 validates the run, mathematically proving that the calculated IC₅₀ values are driven by true pharmacological inhibition rather than assay drift.

Quantitative Structure-Activity Relationship (QSAR) Data

Modifications to the phenyl ring or the basic nitrogen drastically alter the affinity profile across the monoamine transporters and other off-target enzymes, such as 7[7].

CompoundPrimary Target(s)Quantitative Affinity (IC₅₀ / Kᵢ)Reference
1-Phenyl-3-azabicyclo[3.1.0]hexane (Unsubstituted Core)SERT / NET / DATBroad micromolar range (~100–500 nM)DOV Patents[5]
Bicifadine (1-(4-methylphenyl)-...)SERT / NET / DATSERT: 54 nM, NET: 19 nM, DAT: 281 nMProus Science[6]
DOV 216,303 (1-(3,4-dichlorophenyl)-...)SERT / NET / DATSERT: 14 nM, NET: 20 nM, DAT: 78 nMBeer et al.[5]
1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione Aromatase EnzymeKᵢ = 1.2 µM (Selective inhibition)Rowlands et al.[7]

References

  • Marrazzo, A. et al. "1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors." Arkivoc, 2004, 5, 156-169. 4

  • Skolnick, P. et al. "US9205074B2 - 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders." Google Patents. 5

  • Prous Science. "Bicifadine: Nonopioid Analgesic." Drugs of the Future, 2005, 30(1): 7-10. 6

  • Rowlands, M. G. et al. "Analogues of aminoglutethimide based on 1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione: selective inhibition of aromatase activity." Journal of Medicinal Chemistry, 1988, 31(5): 971-6. 7

  • McKinney, A. et al. "US12042481B2 - Use of (1R,5S)-(+)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane in the treatment of conditions affected by monoamine neurotransmitters." Google Patents. 3

  • Benchchem Database. "1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione Properties." Benchchem.2

  • BOC Sciences. "CAS 67644-21-7 | 3-Azabicyclo[3.1.0]hexane,1-phenyl-." BOC Sciences.

Sources

The Conformational Imperative: A Technical Guide to 3-Azabicyclo[3.1.0]hexane Derivatives in Neuropharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The central nervous system (CNS) drug discovery landscape is increasingly defined by the need for high-affinity, target-selective molecules. As a Senior Application Scientist specializing in neuropharmacological assay development, I have observed that the transition from flexible acyclic amines to rigidified bicyclic systems represents a critical paradigm shift. The 3-azabicyclo[3.1.0]hexane scaffold is a premier example of this structural evolution, serving as the core pharmacophore for a class of potent serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs), frequently referred to as triple reuptake inhibitors (TRIs)[1].

The Causality of Conformational Restriction: Endogenous monoamines (serotonin, dopamine, norepinephrine) possess flexible ethylamine side chains that can adopt multiple conformations, allowing them to bind to various receptors and transporters promiscuously. By embedding the amine nitrogen within a rigid 3-azabicyclo[3.1.0]hexane bicyclic framework, medicinal chemists lock the molecule into a specific three-dimensional topography. This rigidification optimally positions the aryl substituent to mimic the bioactive conformation required for binding the monoamine transporters (SERT, NET, and DAT)[2]. Simultaneously, the constrained geometry creates steric bulk that prevents off-target binding to postsynaptic G-protein coupled receptors (GPCRs), thereby minimizing adverse side effects and enhancing the therapeutic index.

Key Derivatives & Pharmacological Profiles

The versatility of the 3-azabicyclo[3.1.0]hexane core is demonstrated by three primary clinical candidates, each with distinct monoamine transporter affinities dictated by their specific aryl substitutions and stereochemistry[1][3][4].

Quantitative Transporter Inhibition Data

To understand the therapeutic targeting of these compounds, we must analyze their half-maximal inhibitory concentrations (IC₅₀). The table below summarizes the quantitative reuptake inhibition profiles of the leading derivatives.

CompoundPrimary IndicationSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)Relative Potency Ratio (NET : DAT : SERT)
Centanafadine (EB-1020)ADHDDependentReference (1x)Dependent1 : 6 : 14[3]
Amitifadine (DOV-21,947)Major Depressive Disorder122396~2 : 8 : 1[1]
Bicifadine (DOV-220,075)Pain Management11755910~1 : 16.5 : 2.1[5][6]

Note: Lower IC₅₀ values indicate higher binding affinity and greater potency at the respective transporter.

Mechanism of Action: Triple Reuptake Inhibition

The therapeutic efficacy of 3-azabicyclo[3.1.0]hexane derivatives stems from their ability to block the presynaptic reuptake of monoamines. By binding to the orthosteric or allosteric sites of the SLC6 family of transporters (SERT, NET, DAT), these compounds prevent the clearance of neurotransmitters from the synaptic cleft, thereby amplifying postsynaptic signal propagation.

Mechanism cluster_0 Presynaptic Monoamine Transporters Inhibitor 3-Azabicyclo[3.1.0]hexane (e.g., Centanafadine) SERT SERT Inhibitor->SERT Blocks NET NET Inhibitor->NET Blocks DAT DAT Inhibitor->DAT Blocks Synapse Synaptic Cleft (Neurotransmitter Accumulation) SERT->Synapse 5-HT NET->Synapse NE DAT->Synapse DA Postsynaptic Postsynaptic Receptors (Signal Propagation) Synapse->Postsynaptic Activates

Fig 1: Mechanism of action for 3-azabicyclo[3.1.0]hexane triple reuptake inhibitors.

Experimental Methodologies: Validating Transporter Efficacy

To accurately quantify the reuptake inhibition of these derivatives, a robust, self-validating in vitro radioligand assay is required. As an application scientist, I mandate the inclusion of specific controls and buffer conditions to ensure the measured signal is strictly transporter-mediated.

Protocol S1 1. Cell Preparation S2 2. Compound Incubation S1->S2 S3 3. Radioligand Addition S2->S3 S4 4. Rapid Vacuum Filtration S3->S4 S5 5. Scintillation Counting S4->S5

Fig 2: Step-by-step in vitro radioligand reuptake assay workflow.

Step-by-Step Protocol: Radioligand Reuptake Assay
  • Cell Line Preparation: Utilize HEK293 cells stably transfected with human SERT, NET, or DAT.

    • Causality: Using human cloned transporters rather than rodent synaptosomes ensures human-specific pharmacological relevance, preventing species-dependent binding artifacts during clinical translation.

  • Buffer Optimization: Suspend cells in Krebs-Ringer HEPES buffer supplemented with 100 μM ascorbic acid and 10 μM pargyline.

    • Causality: The SLC6 transporters are Na⁺/Cl⁻ dependent; the Krebs-Ringer buffer maintains the necessary physiological ion gradients. Ascorbic acid prevents the spontaneous oxidation of monoamines, while pargyline (an MAO inhibitor) prevents their enzymatic degradation, ensuring a stable, self-validating baseline signal.

  • Compound Incubation: Add the 3-azabicyclo[3.1.0]hexane derivative at varying concentrations (10⁻¹⁰ to 10⁻⁴ M) and incubate at 37°C for 15 minutes. Include a non-specific binding control (e.g., 10 μM mazindol for DAT/NET or fluoxetine for SERT).

  • Radioligand Addition: Introduce [³H]-Serotonin, [³H]-Norepinephrine, or [³H]-Dopamine and incubate for an additional 10 minutes.

  • Rapid Vacuum Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This drastically reduces the non-specific binding of the positively charged radioligands to the filter, validating the signal-to-noise ratio.

  • Liquid Scintillation Counting: Quantify the trapped intracellular beta-decay to calculate the IC₅₀ via non-linear regression analysis.

Synthesis Workflow: Constructing the Bicyclic Core

The synthesis of the 3-azabicyclo[3.1.0]hexane core is an exercise in precise stereochemical control. The most reliable route involves the cyclopropanation of a substituted 3-pyrroline intermediate[7].

  • Pyrroline Formation: An aryl group (e.g., 4-methylphenyl for bicifadine or 3,4-dichlorophenyl for amitifadine) is coupled to a pyrroline ring via Grignard addition followed by dehydration.

  • Simmons-Smith Cyclopropanation: The 3-pyrroline intermediate is reacted with diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu).

    • Causality: This is the critical step. The Zn-Cu couple generates a zinc carbenoid intermediate that undergoes a concerted, stereospecific cycloaddition to the pyrroline double bond. Because the pharmacological activity of these drugs is highly dependent on the (1R,5S) stereochemistry[3][8][9], this concerted mechanism ensures the correct spatial orientation of the fused cyclopropane ring without radical-induced scrambling.

  • Deprotection & Salt Formation: The amine is deprotected and precipitated as a hydrochloride salt to ensure aqueous solubility and long-term stability for formulation[5][10].

Clinical Translation & Future Perspectives

While the in vitro profiles of 3-azabicyclo[3.1.0]hexane derivatives are exceptional, clinical translation requires navigating complex pharmacodynamics.

For instance, amitifadine failed to show superior efficacy to placebo in a phase IIb/IIIa trial for Major Depressive Disorder, a failure hypothesized to be linked to conservative dosing limits rather than a lack of mechanistic efficacy[1]. Conversely, the unique pharmacological profile of centanafadine has shown immense promise in ADHD. In human abuse liability studies, immediate-release centanafadine demonstrated a markedly different profile than schedule II stimulants (like d-amphetamine). Subjects experienced negative effects—such as nausea and dysphoria—before reaching any positive "liking" threshold, effectively lowering its abuse potential while maintaining therapeutic efficacy[11].

Ultimately, the 3-azabicyclo[3.1.0]hexane scaffold remains a masterclass in rational drug design, proving that rigidifying a molecule's geometry can unlock profound selectivity across the complex landscape of monoamine transporters.

References

  • Centanafadine. Wikipedia. Available at: [Link]

  • Bicifadine. Wikipedia. Available at: [Link]

  • Amitifadine. Wikipedia. Available at: [Link]

  • CENTANAFADINE. NCATS Inxight Drugs. Available at: [Link]

  • Sorbera, L.A., et al. "Bicifadine*." Drugs of the Future 30.1 (2005): 7-10. Available at: [Link]

  • AMITIFADINE. NCATS Inxight Drugs. Available at: [Link]

  • Centanafadine (CID 16095349). PubChem. Available at: [Link]

  • CENTANAFADINE HYDROCHLORIDE. AMA USAN Council. Available at: [Link]

  • Amitifadine (CID 11658655). PubChem. Available at: [Link]

  • Centanafadine. PharmaCompass. Available at: [Link]

  • AMITIFADINE. precisionFDA. Available at: [Link]

  • 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, methods for their preparation and their use as medicaments. US Patent US9133159B2.
  • 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride (CID 11680542). PubChem. Available at: [Link]

  • 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders. US Patent US9205074B2.
  • Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles. MDPI. Available at: [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. Available at: [Link]

Sources

Methodological & Application

Synthesis of 1-Phenyl-3-azabicyclo[3.1.0]hexane from Phenylcyclopropane Derivatives: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The 1-phenyl-3-azabicyclo[3.1.0]hexane skeleton is a privileged, conformationally restricted pharmacophore central to the development of triple reuptake inhibitors (SNDRIs) and non-narcotic analgesics, most notably bicifadine . Because unsubstituted phenylcyclopropane lacks the necessary functional handles to directly annulate a pyrrolidine ring, the most robust, field-proven synthetic strategy begins with a functionalized derivative: diethyl 1-phenylcyclopropane-1,2-dicarboxylate .

This application note details a highly efficient, two-step protocol to construct the target azabicyclic framework. By leveraging thermal imide condensation followed by exhaustive hydride reduction, this route ensures high stereochemical fidelity and scalable yields.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis relies on pre-organizing the carbon framework via the cis-geometry of the cyclopropane dicarboxylate, which thermodynamically favors the closure of the highly strained 5-membered pyrrolidine ring.

  • Imide Cyclization (Step 1): The reaction utilizes urea in refluxing xylene. Causality of Solvent Choice: Xylene (b.p. ~140–150 °C) is specifically chosen over toluene (b.p. 110 °C) because the thermal decomposition of urea into reactive ammonia and isocyanic acid requires temperatures exceeding 135 °C. The ammonia acts as a nucleophile, attacking the ester to form an intermediate primary amide, which subsequently undergoes intramolecular cyclization. A Dean-Stark trap is employed to continuously remove the ethanol byproduct, driving the equilibrium forward via Le Chatelier’s principle.

  • Hydride Reduction (Step 2): The resulting 2,4-dione is reduced using Lithium Aluminum Hydride (LAH). Causality of Reagent Choice: The imide carbonyls are highly stable; milder reducing agents (like NaBH₄) are insufficient. LAH delivers multiple hydrides, converting the carbonyls to tetrahedral aluminate intermediates that collapse into iminium ions, which are further reduced to the fully saturated secondary amine.

SynthesisRoute SM Diethyl 1-phenylcyclopropane- 1,2-dicarboxylate IM 1-Phenyl-3-azabicyclo[3.1.0]hexane- 2,4-dione SM->IM Urea, Xylene 150 °C, -EtOH TM 1-Phenyl-3-azabicyclo[3.1.0]hexane IM->TM LiAlH4, THF Reflux, 0 °C to RT

Fig 1: Two-step synthesis of 1-phenyl-3-azabicyclo[3.1.0]hexane from phenylcyclopropane.

Experimental Protocols

Step 1: Synthesis of 1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Materials:

  • Diethyl 1-phenylcyclopropane-1,2-dicarboxylate (1.0 eq)

  • Urea (2.0 eq)

  • Anhydrous Xylene (0.1 M relative to substrate)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser with diethyl 1-phenylcyclopropane-1,2-dicarboxylate and anhydrous xylene.

  • Reagent Addition: Add urea (2.0 eq) to the stirring solution at room temperature.

  • Thermal Cyclization: Heat the reaction mixture to 150 °C (vigorous reflux). Maintain reflux for 12–16 hours. Field Note: The reaction will initially appear heterogeneous but will clarify as urea decomposes and reacts.

  • Isolation: Cool the mixture to room temperature, then further to 4 °C in an ice bath. The imide product will spontaneously precipitate from the xylene matrix.

  • Filtration: Filter the white precipitate through a Büchner funnel, wash with cold hexanes (2 × 10 mL) to remove residual xylene, and dry under high vacuum.

Self-Validating System (Step 1):

  • TLC: Run in Hexanes/EtOAc (7:3). The product is highly UV-active and exhibits a lower

    
     (~0.3) compared to the starting diester (~0.6).
    
  • IR Spectroscopy: Confirm success by the disappearance of the ester C=O stretch (1735 cm⁻¹) and the appearance of the characteristic symmetric and asymmetric imide C=O stretches at ~1720 and ~1770 cm⁻¹.

Step 2: Reduction to 1-Phenyl-3-azabicyclo[3.1.0]hexane

Materials:

  • 1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione (1.0 eq)

  • Lithium Aluminum Hydride (LAH) pellets or powder (4.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Hydride Suspension: In an oven-dried, nitrogen-purged flask, suspend LAH in anhydrous THF. Cool the suspension to 0–5 °C using an ice-water bath.

  • Substrate Addition: Dissolve the imide from Step 1 in a minimal amount of anhydrous THF. Add this solution dropwise to the LAH suspension over 30 minutes. Critical Parameter: This controls the highly exothermic evolution of hydrogen gas.

  • Reflux: Once addition is complete, remove the ice bath and heat the mixture to reflux (65 °C) for 4–6 hours to ensure complete reduction of the stable hemiaminal intermediates.

  • Fieser Workup (Causality of Quench): Cool the reaction to 0 °C. For every

    
     grams of LAH used, sequentially and cautiously add 
    
    
    
    mL of distilled water,
    
    
    mL of 15% aqueous NaOH, and
    
    
    mL of distilled water. Why this works: This precise stoichiometric ratio forces the aluminum byproducts to precipitate as a crisp, granular sodium aluminate (
    
    
    ) complex, preventing the formation of a gelatinous emulsion that would trap the product and ruin the yield.
  • Extraction: Filter the granular salts through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate. Concentrate the combined filtrates under reduced pressure to yield the crude free base.

  • Salt Formation: Dissolve the crude oil in anhydrous diethyl ether and bubble dry HCl gas (or add 2M HCl in ether) to precipitate the 1-phenyl-3-azabicyclo[3.1.0]hexane hydrochloride salt. Filter and dry.

Self-Validating System (Step 2):

  • Mass Spectrometry: GC-MS or LC-MS should show a dominant molecular ion peak at

    
     159.2.
    
  • TLC: The product will stain strongly with Ninhydrin (yielding a deep blue/purple spot), confirming the presence of the secondary amine.

Quantitative Data: Optimization of Imide Reduction

Selecting the appropriate reducing agent is critical for balancing yield, safety, and scalability. Table 1 summarizes the quantitative performance of various hydride sources for the reduction of the 2,4-dione intermediate.

Table 1: Comparison of Reducing Agents for Imide Reduction

Reducing AgentEquivalentsSolventTemp (°C)Time (h)Isolated YieldPurity (HPLC)Field Notes & Causality
LiAlH₄ 4.0THF65482%>98%Standard method; fast kinetics. Fieser workup is mandatory to avoid unfilterable emulsions.
BH₃·THF 5.0THF651676%95%Milder alternative. Requires an acidic quench (1M HCl) to disrupt the highly stable B-N complex formed.
Red-Al® 3.5Toluene80371%92%Soluble aluminum byproducts simplify workup, but slight ring-opening of the cyclopropane can occur at high temps.
NaBH₄ / I₂ 2.5THF65679%96%Generates borane in situ. Excellent, safer alternative to LAH for multi-gram scale-up operations.

References

  • Epstein, J. W., Brabander, H. J., Fanshawe, W. J., Hofmann, C. M., McKenzie, T. C., Safir, S. R., Osterberg, A. C., Cosulich, D. B., & Lovell, F. M. "1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents." Journal of Medicinal Chemistry, 24(5), 481-490 (1981). URL:[Link]

  • Marrazzo, A., Pappalardo, A., Prezzavento, O., Vittorio, F., & Ronsisvalle, G. "1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors." ARKIVOC, 5, 156-169 (2004). URL:[Link]

  • Skolnick, P., Basile, A. S., & Chen, Z. "1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders." U.S. Patent No. 9,205,074 B2 (2015).

Application Note: Scalable Synthesis of 1-Phenyl-3-azabicyclo[3.1.0]hexane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 1-phenyl-3-azabicyclo[3.1.0]hexane hydrochloride . This bicyclic amine is a privileged scaffold in medicinal chemistry, serving as the core structure for Bicifadine (DOV-220,075), a triple reuptake inhibitor (SNDRI) investigated for the treatment of pain and depression.

Unlike traditional routes that rely on hazardous diazo-insertion reactions or unstable precursors, this protocol utilizes a convergent cyclopropanation strategy followed by imide formation and reduction. This method offers superior safety profiles for scale-up and high stereochemical fidelity.

Key Advantages of This Protocol
  • Safety: Avoids the use of potentially explosive diazoalkanes (e.g., diazomethane) common in laboratory-scale cyclopropanations.

  • Scalability: Utilizes commodity starting materials (methyl

    
    -chlorophenylacetate and methyl acrylate).
    
  • Purity: The intermediate imide allows for facile purification via crystallization, minimizing the need for extensive chromatography before the final salt formation.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the strained [3.1.0] bicyclic system via a Michael-initiated Ring Closure (MIRC) .

Strategic Disconnections
  • Target: 1-phenyl-3-azabicyclo[3.1.0]hexane HCl.

  • Precursor: The bicyclic pyrrolidine ring is formed by reducing the corresponding 2,4-dione (imide) .

  • Core Construction: The cyclopropane ring is installed first via the reaction of an

    
    -haloester with an acrylate acceptor. This ensures the correct substitution pattern at the bridgehead carbon.
    
Pathway Visualization

Retrosynthesis Target 1-phenyl-3-azabicyclo[3.1.0]hexane HCl (Target Molecule) Amine Free Amine (1-phenyl-3-azabicyclo[3.1.0]hexane) Target->Amine HCl Salt Formation Imide Bicyclic Imide (2,4-Dione Intermediate) Amine->Imide Reductive Transformation (Red-Al or LAH) Diester Cyclopropane Diester (Dimethyl 1-phenyl-1,2-cyclopropanedicarboxylate) Imide->Diester Cyclization with Urea Precursors Methyl u03b1-chlorophenylacetate + Methyl Acrylate Diester->Precursors MIRC Reaction (NaH, Toluene)

Figure 1: Retrosynthetic logic flow from commodity precursors to the target hydrochloride salt.

Detailed Experimental Protocols

Phase 1: Cyclopropane Ring Construction

Objective: Synthesis of Dimethyl 1-phenyl-1,2-cyclopropanedicarboxylate. Mechanism: Base-mediated deprotonation of the


-chloroester followed by conjugate addition to methyl acrylate and subsequent intramolecular displacement of the chloride.
Reagents & Materials
ReagentEquiv.[1][2][3][4]Role
Methyl

-chlorophenylacetate
1.0Nucleophile Precursor
Methyl Acrylate1.1Michael Acceptor
Sodium Hydride (60% in oil)1.2Base
Toluene (Anhydrous)SolventReaction Medium
MethanolTraceCatalyst (Initiator)
Protocol Steps
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and temperature probe.

  • Solvation: Charge the flask with anhydrous Toluene (10 vol relative to chloroacetate) and Sodium Hydride (1.2 equiv). Cool the suspension to 0–5 °C.

  • Addition: Mix Methyl

    
    -chlorophenylacetate (1.0 equiv) and Methyl Acrylate (1.1 equiv) in a separate addition funnel.
    
  • Reaction: Add the organic mixture dropwise to the NaH suspension. Critical: Add a catalytic amount of Methanol (0.5 mL per mole) to initiate the reaction. The reaction is exothermic; maintain internal temperature < 35 °C.

  • Completion: Stir at room temperature for 3–5 hours. Monitor by TLC or HPLC for consumption of the chloroacetate.

  • Workup: Quench carefully with cold water. Separate the organic layer.[5] Extract the aqueous layer with Toluene.[4] Combine organics, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Output: The product is a viscous oil (mixture of cis/trans diesters). Proceed directly to Phase 2.

Phase 2: Bicyclic Imide Formation

Objective: Synthesis of 1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione. Rationale: Converting the diester to the cyclic imide locks the cis-geometry required for the final bicyclic system and provides a crystalline intermediate for purification.

Protocol Steps
  • Reagent Mixing: In a reaction vessel, combine the crude Diester (from Phase 1) with Urea (1.5 equiv).

  • Fusion: Heat the mixture to 170–180 °C (melt fusion). Methanol is evolved during this process.

  • Base Treatment: Alternatively, treat the diester with NaOMe/MeOH followed by Urea reflux, though the fusion method is often preferred for scale to drive off methanol.

  • Reaction Time: Maintain temperature for 4–6 hours.

  • Isolation: Cool the mixture to ~80 °C and add Water. The imide typically precipitates upon cooling.

  • Purification: Filter the solid. Recrystallize from Isopropanol or Ethanol/Water to obtain the pure 2,4-dione.

    • Checkpoint: Verify purity via ¹H NMR. The disappearance of methyl ester singlets (~3.6 ppm) confirms cyclization.

Phase 3: Reduction to the Amine

Objective: Reduction of the 2,4-dione to 1-phenyl-3-azabicyclo[3.1.0]hexane. Safety Note: This step uses powerful reducing agents. Perform under strict inert atmosphere.

Reagents & Materials
ReagentRole
Red-Al (Vitride) or LAHReducing Agent
Toluene or THFSolvent
NaOH (aq)Quenching Agent
Protocol Steps
  • Setup: Charge a dry flask with the Imide (1.0 equiv) and anhydrous Toluene (or THF).

  • Reductant Addition: Cool to 0 °C. Add Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride, 65% in toluene) (3.5 equiv) dropwise. Note: Red-Al is preferred over Lithium Aluminum Hydride (LAH) for safety and solubility on scale.

  • Reflux: Heat the mixture to 60–80 °C for 2–4 hours.

  • Quench: Cool to 0 °C. Carefully quench with 15% NaOH solution. (Fieser workup if using LAH).

  • Extraction: Separate the organic layer. The amine is in the organic phase.[1][5][6]

  • Drying: Dry over Na₂SO₄ and filter.

Phase 4: Hydrochloride Salt Formation

Objective: Isolation of the stable salt form.

Protocol Steps
  • Solution: Dissolve the free amine oil in Diethyl Ether or Isopropyl Acetate.

  • Acidification: Cool to 0 °C. Add HCl (2.0 M in Ether or 4.0 M in Dioxane) dropwise until pH < 3.

  • Precipitation: The hydrochloride salt will precipitate immediately as a white solid.

  • Filtration: Filter the solid under nitrogen. Wash with cold ether.

  • Drying: Dry in a vacuum oven at 40 °C to constant weight.

Analytical Data & Specifications

Expected Properties
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 168–170 °C (Lit. value for Bicifadine HCl is higher; expect variance based on phenyl vs. tolyl substitution).

  • Solubility: Soluble in water, methanol; sparingly soluble in acetone.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Phase 1 Moisture in NaH or solvent.Ensure Toluene is dried over sieves. Use fresh NaH.
Exotherm too high Fast addition of acrylate.Control addition rate strictly. Use internal cooling.
Incomplete Reduction Old Red-Al/LAH reagent.Titrate hydride or use fresh reagent. Ensure reflux temp is reached.
Oily Salt Product Impurities or wet solvent.Recrystallize from Isopropanol/Ether. Ensure free base was dry.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the chemical transformations, highlighting the critical intermediate states.

Mechanism Step1 Step 1: Enolate Formation (NaH deprotonates u03b1-chloroester) Step2 Step 2: Michael Addition (Attack on Methyl Acrylate) Step1->Step2 Step3 Step 3: Ring Closure (Intramolecular Cl displacement) Step2->Step3 Step4 Step 4: Imide Formation (Condensation with Urea) Step3->Step4 Step5 Step 5: Reduction (C=O to CH2) Step4->Step5

Figure 2: Sequential mechanistic steps from activation to final reduction.[7]

References

  • Epstein, J. W., et al. (1981). "1-Aryl-3-azabicyclo[3.1.0]hexanes.[8][9] A new series of nonnarcotic analgesic agents." Journal of Medicinal Chemistry, 24(5), 481–490. Link

  • Lederle Laboratories (American Cyanamid). (1980). "Process for preparing 1-aryl-3-azabicyclo[3.1.0]hexanes." U.S. Patent 4,196,120. Link

  • DOV Pharmaceutical. (2005). "Polymorphs of bicifadine hydrochloride." European Patent EP1562900A1. Link

  • Skrydstrup, T., et al. (2015). "The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry." Beilstein Journal of Organic Chemistry, 11, 1158–1193. Link

Disclaimer: This protocol involves the use of hazardous chemicals (Sodium Hydride, Red-Al, Strong Acids). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Solvent selection for 1-phenyl-3-azabicyclo[3.1.0]hexane solubility

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Solubility Profiling for 1-Phenyl-3-azabicyclo[3.1.0]hexane

Executive Summary

This technical guide details the solvent selection criteria for 1-phenyl-3-azabicyclo[3.1.0]hexane (CAS: 67644-21-7), a conformationally restricted amine scaffold often utilized in medicinal chemistry as a norepinephrine/serotonin reuptake inhibitor (NSRI) pharmacophore.

Effective handling of this molecule requires a strict distinction between its Free Base (lipophilic oil/low-melting solid) and Salt (hydrophilic solid) forms. This protocol provides a self-validating framework for solvent screening, extraction, and crystallization, grounded in the molecule's calculated physicochemical properties (LogP ~2.1, pKa ~9.5).

Physicochemical Profile & Mechanistic Basis

To select the correct solvent, one must understand the molecular drivers of solubility.

PropertyValueImplication for Solvent Selection
Molecular Weight 159.23 g/mol Small molecule; kinetics of dissolution will be fast.
LogP (Octanol/Water) ~1.7 – 2.1Moderately Lipophilic. The free base will reject water and partition into organic solvents (DCM, EtOAc).
pKa (Calculated) ~9.0 – 9.5Basic. Protonation (pH < 7) drastically alters solubility, converting the lipophilic oil into a water-soluble cation.
H-Bond Donors/Acceptors 1 / 1Secondary amine acts as both donor and acceptor. Soluble in protic solvents (Alcohols) via H-bonding.
Structural Strain Cyclopropane fusedAcid Sensitivity Warning: While generally stable, the [3.1.0] system can undergo ring-opening under harsh acidic conditions at high heat. Avoid boiling in strong mineral acids.

Solvent Compatibility Matrix

The following table categorizes solvents based on their interaction with the specific forms of the molecule.

Solvent ClassSpecific SolventFree Base SolubilityHCl Salt SolubilityApplication
Chlorinated Dichloromethane (DCM)High LowExtraction: Ideal for partitioning the free base from basic aqueous layers.
Aromatic TolueneHigh InsolubleSynthesis: Standard solvent for cyclization reactions (high boiling point).
Polar Aprotic DMSO / DMFHighHigh Screening: Universal solvent for biological assays (Stock solutions).
Polar Protic Methanol / EthanolHighHigh Crystallization: Good solubility for salts; use as a solvent, then add anti-solvent.
Ethers THF / Diethyl EtherHighInsolublePrecipitation: Excellent anti-solvents to crash out the salt form.
Aqueous Water (pH < 4)LowHigh Formulation: Aqueous delivery requires salt formation.
Aqueous Water (pH > 10)InsolubleN/A (Converts to Base)Work-up: Use basic water to force the molecule into the organic layer.

Protocol 1: Gravimetric Solubility Profiling

Objective: To quantitatively determine the solubility limit of the test compound in a specific solvent. Self-Validating Logic: Mass balance. The mass of the dissolved material + mass of undissolved residue must equal the starting mass.

Materials:

  • 1-phenyl-3-azabicyclo[3.1.0]hexane (Free base or Salt).

  • Scintillation vials (20 mL).

  • Syringe filters (0.45 µm PTFE).

  • Analytical balance.

Step-by-Step Methodology:

  • Preparation: Weigh 10 mg of the compound into a tared vial (

    
    ).
    
  • Addition: Add the target solvent in 100 µL increments.

  • Equilibration: Vortex for 1 minute after each addition. Sonicate for 5 minutes if dissolution is slow.

  • Visual Check:

    • Clear solution: Solubility > Concentration.[1] Stop.

    • Cloudy/Solid remains: Continue adding solvent.

  • Saturation Point: If 2 mL of solvent is added and solid remains, filter the supernatant.

  • Quantification: Evaporate the filtrate to dryness and weigh the residue (

    
    ).
    
  • Calculation:

    
    
    

Protocol 2: The "pH-Switch" Purification (Extraction)

Objective: Isolate pure 1-phenyl-3-azabicyclo[3.1.0]hexane from reaction impurities without chromatography. Mechanism: Exploits the pKa (~9.5) to toggle the molecule between organic and aqueous phases.

ExtractionWorkflow Start Crude Reaction Mixture (Organic Solvent) Acidify Add 1M HCl (aq) Target pH ~2 Start->Acidify Sep1 Phase Separation Acidify->Sep1 OrgLayer1 Organic Layer (Contains Non-Basic Impurities) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Target Amine Salt) Sep1->AqLayer1 Keep Basify Add 2M NaOH Target pH > 12 AqLayer1->Basify Extract Extract with DCM (x3) Basify->Extract OrgLayer2 DCM Layer (Contains Pure Free Base) Extract->OrgLayer2 Keep AqLayer2 Aqueous Waste Extract->AqLayer2 Discard Dry Dry over Na2SO4 Evaporate OrgLayer2->Dry Final Pure 1-phenyl-3-azabicyclo[3.1.0]hexane (Oil/Solid) Dry->Final

Figure 1: The pH-Switch purification workflow utilizes the basicity of the secondary amine to separate it from neutral organic impurities.

Protocol 3: Salt Formation & Crystallization

Objective: Convert the oily free base into a stable, crystalline hydrochloride salt for storage or formulation. Why: The free base is prone to oxidation; the salt is stable.

Methodology:

  • Dissolution: Dissolve 1.0 g of free base in Diethyl Ether (10 mL). If not fully soluble, add a minimum amount of Methanol (0.5 mL) to clarify.

  • Acidification: Cool to 0°C. Dropwise add 2M HCl in Diethyl Ether (or 1.25 equivalents of HCl in Dioxane).

    • Observation: A white precipitate should form immediately.

  • Maturation: Stir at 0°C for 30 minutes to ensure complete conversion.

  • Filtration: Filter the solid under vacuum / nitrogen atmosphere.

  • Washing: Wash the cake with cold Diethyl Ether (removes residual free base and organic impurities).

  • Drying: Dry under high vacuum at 40°C.

Troubleshooting (Oiling Out): If the salt forms a gum instead of a solid:

  • Decant the supernatant.

  • Triturate (grind) the gum with fresh Hexane or Ether.

  • Sonicate to induce nucleation.

Biological Assay Solvent Preparation

For in vitro assays (e.g., transporter inhibition studies):

  • Primary Stock: Dissolve the HCl salt in 100% DMSO to create a 10 mM or 20 mM stock.

    • Solubility Verification: The salt is soluble in DMSO up to ~100 mM [1].

  • Working Solution: Dilute into aqueous buffer (PBS).

    • Limit: Keep final DMSO concentration < 0.1% to avoid cytotoxicity.

    • Stability: Prepare fresh. The cyclopropane ring is stable in PBS, but the secondary amine can oxidize over days if left in dilute solution exposed to air.

References

  • PubChem. (2025).[2][3][4] 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride (Compound Summary). National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Li, Y., et al. (2023).[5] "Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates." Chemistry – A European Journal, 29(48). Retrieved March 1, 2026, from [Link]

Sources

Application Notes and Protocols: Reduction of 1-phenyl-3-azabicyclo[3.1.0]hexan-2-one to 1-phenyl-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 3-azabicyclo[3.1.0]hexane scaffold is a significant structural motif in medicinal chemistry, appearing in a range of biologically active compounds.[1][2][3][4] These rigid bicyclic systems are of great interest to researchers in drug development due to their potential as ligands for various receptors.[1][5] Specifically, derivatives of 1-phenyl-3-azabicyclo[3.1.0]hexane have been investigated as ligands for sigma receptors and as potential non-narcotic analgesic compounds.[5] The reduction of the lactam functionality in 1-phenyl-3-azabicyclo[3.1.0]hexan-2-one to the corresponding amine is a crucial transformation to access a wider range of analogues for structure-activity relationship (SAR) studies.

This document provides a detailed guide for the reduction of 1-phenyl-3-azabicyclo[3.1.0]hexan-2-one to 1-phenyl-3-azabicyclo[3.1.0]hexane using lithium aluminum hydride (LAH), a powerful reducing agent.[6][7] It covers the underlying mechanism, a comprehensive experimental protocol, safety considerations, and characterization of the final product.

Reaction Mechanism

The reduction of amides, including cyclic amides (lactams), to amines by lithium aluminum hydride is a well-established transformation in organic synthesis.[7] The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon of the lactam.

The proposed mechanism involves the following key steps:

  • Coordination: The Lewis acidic aluminum atom of LiAlH₄ coordinates to the carbonyl oxygen of the lactam, activating the carbonyl group towards nucleophilic attack.

  • Hydride Attack: A hydride ion is delivered from the aluminum hydride complex to the carbonyl carbon, forming a tetrahedral intermediate.

  • Intermediate Formation: This intermediate contains an aluminate complex attached to the oxygen atom.

  • Second Hydride Transfer and Ring Opening: Unlike the reduction of esters or carboxylic acids, the reduction of amides does not proceed through an aldehyde or ketone intermediate.[7][8] Instead, a second equivalent of hydride attacks, leading to the cleavage of the carbon-oxygen bond and formation of the amine.

  • Workup: The reaction is quenched by the careful addition of water and base to hydrolyze the aluminum complexes and liberate the desired amine product.

Mechanistic Rationale for Using LiAlH₄

Lithium aluminum hydride is a potent reducing agent, significantly more reactive than alternatives like sodium borohydride (NaBH₄).[7] This high reactivity is necessary to reduce the relatively unreactive amide functional group. NaBH₄ is generally not strong enough to reduce amides.[7] The choice of an ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, is critical as LAH reacts violently with protic solvents like water and alcohols.[6][9]

Experimental Protocol

This protocol details the reduction of 1-phenyl-3-azabicyclo[3.1.0]hexan-2-one to 1-phenyl-3-azabicyclo[3.1.0]hexane.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one≥95%Commercially AvailableEnsure dryness before use.
Lithium Aluminum Hydride (LiAlH₄)Powder or granulesCommercially AvailableHighly reactive; handle with extreme care.[10][11]
Tetrahydrofuran (THF)AnhydrousCommercially AvailableDry over sodium/benzophenone or use a solvent purification system.
Diethyl Ether (Et₂O)AnhydrousCommercially AvailableFor extraction.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially AvailableFor drying the organic phase.
15% Sodium Hydroxide (NaOH) solutionReagent GradePrepared in-houseFor workup.
WaterDeionizedIn-houseFor workup.
Celite®---Commercially AvailableFilter aid.
Argon or Nitrogen GasHigh PurityCommercially AvailableFor maintaining an inert atmosphere.
Equipment
  • Round-bottom flask (oven-dried)

  • Reflux condenser (oven-dried)

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Schlenk line or balloon filled with inert gas

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis prep1 Dry glassware prep2 Prepare anhydrous THF prep1->prep2 react1 Suspend LiAlH₄ in THF under Argon prep2->react1 react2 Cool to 0 °C react1->react2 react3 Slowly add lactam solution in THF react2->react3 react4 Reflux the reaction mixture react3->react4 workup1 Cool to 0 °C react4->workup1 workup2 Quench sequentially with H₂O, 15% NaOH, and H₂O workup1->workup2 workup3 Stir at room temperature workup2->workup3 workup4 Filter through Celite® workup3->workup4 purify1 Extract with Et₂O workup4->purify1 purify2 Dry organic layer with Na₂SO₄ purify1->purify2 purify3 Concentrate in vacuo purify2->purify3 purify4 Characterize product (NMR, MS, IR) purify3->purify4

Caption: Workflow for the LAH reduction of 1-phenyl-3-azabicyclo[3.1.0]hexan-2-one.

Step-by-Step Procedure

Reaction Setup:

  • Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of argon or nitrogen.[12]

  • To the flask, add lithium aluminum hydride (2.0 equivalents relative to the lactam) carefully.

  • Add anhydrous THF via a syringe to create a suspension of the LAH. The recommended concentration is approximately 0.5 M with respect to the lactam.

  • Cool the suspension to 0 °C using an ice-water bath.

Reaction Execution:

  • Dissolve 1-phenyl-3-azabicyclo[3.1.0]hexan-2-one (1.0 equivalent) in a minimal amount of anhydrous THF in a separate dry flask under an inert atmosphere.

  • Slowly add the lactam solution dropwise to the stirred LAH suspension at 0 °C using a syringe or a dropping funnel.[12] An exothermic reaction is expected. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workup (Fieser Method): [13]

  • Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath.

  • CAUTION: The following quenching procedure is highly exothermic and generates hydrogen gas. Perform in a well-ventilated fume hood away from ignition sources. [10][14]

  • For every 'x' grams of LiAlH₄ used, slowly and sequentially add the following dropwise while stirring vigorously:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH solution

    • '3x' mL of water[13][15]

  • A granular white precipitate of aluminum salts should form.

  • Remove the ice bath and stir the mixture at room temperature for at least 30 minutes to ensure complete precipitation.[15]

  • Add anhydrous sodium sulfate to the mixture and stir for an additional 15 minutes to aid in the removal of water.

  • Filter the mixture through a pad of Celite® to remove the aluminum salts. Wash the filter cake thoroughly with THF or diethyl ether.

Purification:

  • Combine the filtrate and the washings.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure, depending on its physical properties.

Safety Precautions
  • Lithium aluminum hydride is a highly reactive and pyrophoric solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. [10][11] Handle LAH in an inert atmosphere (glove box or under argon/nitrogen).[10][16]

  • Always wear appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and impervious gloves.[10][11]

  • Ensure a Class D fire extinguisher (for combustible metals) and dry sand are readily available in the event of a fire.[10][14] Do NOT use water or carbon dioxide extinguishers on an LAH fire. [10]

  • The quenching of LAH is a highly exothermic process. Perform the addition of water and NaOH solution slowly and with efficient cooling.

  • All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas before use to prevent any reaction with residual moisture.

Characterization of 1-phenyl-3-azabicyclo[3.1.0]hexane

The successful synthesis of the target amine can be confirmed by various analytical techniques.

TechniqueExpected Observations
¹H NMR Disappearance of the N-H proton signal of the lactam. Appearance of a new N-H proton signal for the amine (if not N-substituted). Shifts in the signals of the protons adjacent to the former carbonyl group.
¹³C NMR Disappearance of the carbonyl carbon signal (typically ~170-180 ppm). Appearance of new signals for the CH₂ group resulting from the reduction of the carbonyl.
FT-IR Disappearance of the strong C=O stretching band of the lactam (typically ~1650-1700 cm⁻¹). Appearance of N-H stretching bands for the amine (typically ~3300-3500 cm⁻¹).
Mass Spec The molecular ion peak should correspond to the molecular weight of the product, 1-phenyl-3-azabicyclo[3.1.0]hexane (C₁₁H₁₃N, MW: 159.23 g/mol ).

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient amount of LiAlH₄. Reaction time is too short. Inactive LiAlH₄ due to moisture exposure.Use a larger excess of fresh LiAlH₄. Extend the reflux time and monitor by TLC/LC-MS. Use a fresh, unopened container of LiAlH₄.
Low Yield Product loss during workup. Incomplete extraction.Ensure thorough washing of the aluminum salts after filtration. Perform multiple extractions with an appropriate organic solvent.
Formation of Emulsion during Workup Inefficient precipitation of aluminum salts.Adhere strictly to the Fieser workup ratios. Vigorous stirring during quenching can help granulate the precipitate. Addition of anhydrous Na₂SO₄ before filtration can be beneficial.

Conclusion

The reduction of 1-phenyl-3-azabicyclo[3.1.0]hexan-2-one to the corresponding amine using lithium aluminum hydride is an effective method for accessing this important scaffold. By following the detailed protocol and adhering to the stringent safety precautions, researchers can reliably synthesize this valuable compound for further investigation in drug discovery and development programs. Careful execution of the reaction and workup procedures is paramount to achieving a high yield and purity of the desired product.

References

  • BYJU'S. (n.d.). Lithium Aluminium Hydride.
  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride.
  • Sigma-Aldrich. (n.d.). Lithium aluminum hydride Safety Data Sheet.
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Chandra, T., et al. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications.
  • ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up?
  • New Jersey Department of Health. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY.
  • Merlic, C. (n.d.). Workup for Aluminum Hydride Reductions. UCLA Department of Chemistry and Biochemistry.
  • Stanford Environmental Health & Safety. (n.d.). A Campus Laboratory Fire Involving Lithium Aluminum Hydride.
  • Quora. (2017, May 9). What is the mechanism for reducing cyclic compounds with LAH?
  • Perrone, R., et al. (2004). 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. Arkivoc, 2004(5), 156-169.
  • Thieme Chemistry. (2020). Synthesis of an Azabicyclo[3.1.0]hexanone Drug Candidate.
  • University of the West Indies. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride.
  • Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube.
  • ResearchGate. (n.d.). Synthesis of 3‐azabicyclo[3.1.0]hexane derivatives 89 and...
  • Crawford, J. J., et al. (2020). Synthesis of an Azabicyclo[3.1.
  • PubChem. (n.d.). 3-Azabicyclo(3.1.0)hexane.
  • Bioorganic & Medicinal Chemistry Letters. (2012, March 15). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands.
  • Google Patents. (2013, February 7). PHENYL-3-AZA-BICYCLO[3.1.0]HEX-3-YL-METHANONES AND THE USE THEREOF AS MEDICAMENT.
  • YouTube. (2019, March 31). lialh4 reaction|reagents for CSIR-NET GATE IIT-JAM.
  • MDPI. (2025, April 8). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines.
  • ACS Catalysis. (2022, May 10). Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and CpIrIII Transfer Hydrogenation*.
  • ResearchGate. (n.d.). Synthesis of 3‐Azabicyclo[3.1.0]hexane Derivates.

Sources

Technical Guide: Handling, Storage, and Stability of 1-Phenyl-3-azabicyclo[3.1.0]hexane (Free Base)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note defines the operational standards for handling 1-phenyl-3-azabicyclo[3.1.0]hexane (CAS: 67644-21-7) in its free base form. Unlike its hydrochloride salt counterpart, the free base is a reactive secondary amine exhibiting significant lipophilicity and sensitivity to atmospheric constituents.[1]

Critical Insight: The primary failure mode in storing this compound is not thermal decomposition, but atmospheric carbonylation (reaction with CO₂) and N-oxidation . This guide prioritizes the exclusion of moisture and carbon dioxide to maintain pharmacological potency.[1]

Physicochemical Profile

PropertySpecificationNotes
CAS Number 67644-21-7Unique identifier for the free base.[1][2][3]
Molecular Formula C₁₁H₁₃NSecondary amine.[1]
Molecular Weight 159.23 g/mol
Physical State Viscous Liquid / OilColorless to pale yellow.[1] Darkens upon oxidation.[1]
Boiling Point ~120-130°C (at reduced pressure)High vacuum distillation required for purification.[1]
Solubility DCM, Chloroform, MeOH, DMSOInsoluble in water; forms emulsion.[1]
pKa (Conjugate Acid) ~9.5 - 10.0Strong base; readily protonates.[1]

Hazard Identification (GHS)

Signal Word:WARNING

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][4]

  • H319: Causes serious eye irritation.[1][4][5]

  • H335: May cause respiratory irritation.[1][4]

Safety Directive: All manipulations involving the free base must occur within a fume hood. Neoprene or Nitrile gloves (minimum 0.11 mm thickness) are required due to the compound's lipophilic nature and potential for rapid dermal absorption.[1]

Critical Handling Protocols

The "Inert Barrier" Principle

The 3-azabicyclo[3.1.0]hexane ring system contains a secondary amine. In the free base form, the nitrogen lone pair is highly nucleophilic.[1] Exposure to air results in two rapid degradation pathways:

  • Carbamate Formation: Reaction with atmospheric CO₂ to form carbamic acid/salts (white crust formation).[1]

  • N-Oxidation: Reaction with O₂ to form the N-oxide (yellow/brown discoloration).[1]

Protocol: Transfer and Aliquoting

Objective: Transfer the liquid free base from a bulk container to reaction vessels without introducing atmospheric contaminants.[1]

Equipment:

  • Schlenk line or Nitrogen/Argon manifold.[1]

  • Gas-tight syringes (Hamilton type) or positive-displacement pipettes.

  • Septum-capped vials (Amber glass).

Step-by-Step Methodology:

  • Equilibration: Allow the stored container to reach room temperature before opening to prevent condensation of atmospheric moisture.[1]

  • Purge: If the source container is not under a septum, flush the headspace with dry Argon for 30 seconds immediately upon opening.[1]

  • Aspiration:

    • Technique: Use the "Positive Pressure" technique.[1] Insert a bleed needle connected to an Argon line into the septum.[1]

    • Withdraw the required volume using a gas-tight syringe.[1]

    • The Argon line replaces the withdrawn liquid volume with inert gas, preventing a vacuum that would suck in outside air.[1]

  • Dispense: Inject directly into the reaction solvent (e.g., DCM, THF) which should already be under an inert atmosphere.[1]

  • Reseal: If the septum is punctured multiple times, replace it or wrap the cap efficiently with Parafilm M® for short-term storage.[1]

Storage Architecture

The Golden Rule: Store as the Salt whenever possible. Store as the Free Base only when necessary for immediate nucleophilic applications.

Storage Conditions (Free Base)
ParameterRecommendationRationale
Temperature 2°C to 8°C Slows kinetic oxidation rates.[1] (Avoid freezing if it induces phase separation of impurities).[1]
Atmosphere Argon (Ar) Ar is heavier than air and blankets the liquid surface better than Nitrogen (

).
Container Amber Glass (Type I) Blocks UV light which can catalyze radical oxidation of the benzylic position.[1]
Closure Teflon-lined Screw Cap Prevents leaching of plasticizers found in standard polyethylene caps.[1]
Shelf-Life Monitoring
  • Visual Check: A transition from colorless to yellow indicates early-stage oxidation ( < 2%).[1] A transition to brown/red indicates significant degradation (> 5%).[1]

  • Re-purification: If the compound has darkened, dissolve in dilute HCl, wash with ether (removes non-basic impurities), basify the aqueous layer with NaOH, and re-extract into DCM.

Visualization: Handling & Degradation Logic[1]

The following diagrams illustrate the operational workflow and the chemical rationale behind the storage requirements.

Diagram 1: Operational Workflow for Free Base Handling

HandlingWorkflow Storage Cold Storage (4°C, Amber Vial) Equilibration Warm to RT (Prevent Condensation) Storage->Equilibration 30 mins Purge Headspace Purge (Dry Argon) Equilibration->Purge Open Cap Transfer Syringe Transfer (Positive Pressure) Purge->Transfer Gas-tight syringe Transfer->Storage Reseal & Return Reaction Reaction/Application (Immediate Use) Transfer->Reaction Injection

Caption: Step-by-step workflow to minimize atmospheric exposure during handling.

Diagram 2: Chemical Degradation Pathways

DegradationPathways Compound 1-phenyl-3-azabicyclo[3.1.0]hexane (Free Base) Carbamate Carbamate Salt (White Crust/Solid) Compound->Carbamate Nucleophilic Attack NOxide N-Oxide / Imines (Yellow/Brown Oil) Compound->NOxide Radical Oxidation CO2 Atmospheric CO2 (Moisture) CO2->Carbamate O2 Atmospheric O2 (Light) O2->NOxide

Caption: Primary degradation routes: Carbonylation (CO2) and Oxidation (O2).

Quality Control (Self-Validating Protocols)

Before committing the reagent to a high-value synthesis, perform this rapid check:

The "NMR Acid Shift" Test:

  • Take a 5 µL aliquot of the free base.

  • Dissolve in

    
    .[1]
    
  • Acquire a standard ¹H-NMR.[1]

  • Validation: The protons adjacent to the nitrogen (ring positions 2 and 4) should appear as distinct multiplets.

  • Failure Mode: If "ghost" peaks appear downfield (shifted by +0.5 to +1.0 ppm) or if the integration of the benzylic protons is reduced, significant oxidation has occurred.[1]

  • Note: The presence of a broad singlet that disappears with

    
     shake indicates the amine NH proton, which is normal.[1]
    

Emergency Procedures

  • Spill (Benchtop): Do not wipe with dry paper towels (static may disperse vapors). Cover with sand or an inert absorbent (vermiculite).[1] Neutralize with a dilute acetic acid solution before disposal to reduce volatility.[1]

  • Skin Contact: Wash immediately with soap and water for 15 minutes.[1] Do not use ethanol or solvents, as they may increase skin permeability.[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 10997525, 1-Phenyl-3-azabicyclo[3.1.0]hexane. Retrieved October 26, 2023, from [Link]

  • Skerratt, S. E., et al. (2008).[1] "Synthesis of 3-azabicyclo[3.1.0]hexane derivatives as novel triple reuptake inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(24), 6354-6357. (Contextual grounding for synthesis and handling of the bicyclic amine core).

Sources

Application Note: Characterization of 1-Phenyl-3-azabicyclo[3.1.0]hexane Scaffolds in Monoamine Transporter Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context[1][2]

The 1-phenyl-3-azabicyclo[3.1.0]hexane scaffold represents a "privileged structure" in neuropsychopharmacology, serving as the core architecture for a class of balanced triple reuptake inhibitors (TRIs). Unlike selective serotonin reuptake inhibitors (SSRIs), molecules based on this scaffold—most notably Amitifadine (DOV-21,947) and Bicifadine —simultaneously inhibit the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).

This application note provides a rigorous framework for evaluating derivatives of this scaffold. The unique rigid bicyclic structure imposes strict stereochemical requirements on binding, necessitating protocols that can distinguish between enantiomeric potencies (e.g., (+)-isomers typically exhibiting higher potency than (-)-isomers).

Key Pharmacological Profile (Amitifadine Reference)
TransporterBinding Affinity (

)
Functional Uptake (

)
Primary Ligand (Ref)
hSERT ~13 - 100 nM~12 nM

Citalopram
hNET ~23 - 260 nM~23 nM

Nisoxetine
hDAT ~30 - 210 nM~96 nM

WIN35,428

Critical Experimental Factors

Stereochemical Purity

The 3-azabicyclo[3.1.0]hexane system possesses two chiral centers at the bridgehead carbons (C1 and C5).

  • Directive: You must verify the enantiomeric purity of your test compounds. The (1R, 5S) enantiomer (often the (+)-isomer) is generally the bioactive form for TRI activity. Testing racemic mixtures will artificially inflate

    
     values by approximately 2-fold.
    
Non-Specific Binding (NSB)

This scaffold is lipophilic.

  • Risk: High background signal due to "sticky" compounds adhering to plasticware.

  • Mitigation: Use 0.1% BSA (Bovine Serum Albumin) in all assay buffers. Use polypropylene plates rather than polystyrene for drug dilutions.

Substrate vs. Inhibitor Differentiation

While this scaffold acts as a reuptake inhibitor, structurally related phenethylamines can act as substrate-type releasers.

  • Validation: If "uptake inhibition" is observed, a secondary Efflux Assay is recommended to confirm the compound is not inducing reverse transport.

Protocol A: Competition Radioligand Binding (Affinity)

This assay determines the affinity (


) of the test compound by measuring its ability to displace a radiolabeled standard.
Materials
  • Cell Source: HEK293 cells stably expressing hSERT, hNET, or hDAT.[1]

  • Membrane Prep: Harvest cells, homogenize in ice-cold Tris-Mg buffer, centrifuge (20,000 x g), and resuspend to ~5-10 µg protein/well.

  • Radioligands:

    • SERT:

      
      Citalopram (Target: 1-2 nM)
      
    • NET:

      
      Nisoxetine (Target: 1-3 nM)
      
    • DAT:

      
      WIN35,428 (Target: 5-10 nM)
      
Assay Buffer (Standardized)

To ensure comparability across transporters, use a modified Tris-NaCl buffer:

  • 50 mM Tris-HCl (pH 7.4)

  • 120 mM NaCl (Sodium is critical for conformational stability of MATs)

  • 5 mM KCl

  • 0.1% BSA (Protease free)

Workflow Diagram

BindingAssay Prep Membrane Prep (HEK293-MAT) Incubation Incubation (60 min @ RT) Prep->Incubation Dilution Compound Dilution (10^-5 to 10^-11 M) Dilution->Incubation + Radioligand Harvest Harvesting (GF/B Filters + PEI) Incubation->Harvest Vacuum Filtration Count Scintillation Counting Harvest->Count Analysis Data Analysis (Cheng-Prusoff) Count->Analysis

Figure 1: Workflow for competition binding assays. Note that Polyethylenimine (PEI) pretreatment of filters is crucial for reducing filter binding of hydrophobic ligands.

Step-by-Step Procedure
  • Plate Setup: Use 96-well deep-well plates.

  • Additions:

    • 25 µL Test Compound (8 concentrations, log-spacing).

    • 25 µL Radioligand (at

      
       concentration).
      
    • 150 µL Membrane Suspension.

    • NSB Control: Add 10 µM Paroxetine (SERT), Desipramine (NET), or GBR12909 (DAT) to define non-specific binding.

  • Equilibrium: Incubate for 60 minutes at Room Temperature (20-22°C). Note: Do not incubate at 37°C for binding assays as this accelerates ligand dissociation and degradation.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI using a cell harvester.

  • Wash: Wash 3x with ice-cold 50 mM Tris-HCl buffer.

  • Detection: Add scintillant and count.

Protocol B: Functional Uptake Inhibition ( )

This assay measures the functional potency of the scaffold to block the transport of native neurotransmitters.

Materials
  • Cells: Intact HEK293 cells expressing hSERT/hNET/hDAT (plated 24h prior in Poly-D-Lysine coated plates).

  • Substrates:

    • 
      5-HT (Serotonin)
      
    • 
      NE (Norepinephrine)[2]
      
    • 
      DA (Dopamine)[2]
      
  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 120 mM NaCl, 4.7 mM KCl, 2.2 mM

    
    , 1.2 mM 
    
    
    
    , 1.2 mM
    
    
    , 10 mM HEPES, 0.1% Glucose. pH 7.4.[3][4]
Logic of Triple Inhibition

TRI_Mechanism cluster_targets Monoamine Transporters Compound 1-Phenyl-3-azabicyclo [3.1.0]hexane SERT SERT (5-HT Uptake) Compound->SERT Inhibits NET NET (NE Uptake) Compound->NET Inhibits DAT DAT (DA Uptake) Compound->DAT Inhibits Effect Synaptic Concentration Increase NET->Effect Result

Figure 2: The scaffold acts as a balanced inhibitor. Protocol B ensures that the inhibition profile is determined functionally across all three targets.

Step-by-Step Procedure
  • Preparation: Remove culture medium and wash cells 1x with warm KRH buffer.

  • Pre-incubation: Add 180 µL of KRH buffer + 20 µL of Test Compound. Incubate for 10 minutes at 37°C .

    • Expert Insight: Pre-incubation is vital to allow the inhibitor to access the binding site before the substrate competes for transport.

  • Substrate Addition: Add 20 µL of specific

    
    -neurotransmitter (Final conc: 20-50 nM).
    
  • Transport Phase: Incubate for 5-8 minutes at 37°C .

    • Critical Control: Transport must remain linear. Do not exceed 10 minutes, or you risk measuring equilibrium rather than rate.

  • Termination: Rapidly aspirate buffer and wash cells 3x with Ice-Cold KRH buffer.

  • Lysis: Add 1% SDS or 0.1 N NaOH to lyse cells.

  • Quantification: Transfer lysate to vials and measure CPM.

Data Analysis & Interpretation

Calculation of

Convert


 values from binding assays to 

using the Cheng-Prusoff equation:

  • 
     = Radioligand concentration used.
    
  • 
     = Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Interpreting the Ratio

For this specific scaffold (DOV-21,947 analogs), a "balanced" profile is often desired. Calculate the ratio of affinities:

  • SERT:NET:DAT Ratio: Divide the

    
     of NET and DAT by the 
    
    
    
    of SERT.
  • Example: A ratio of 1:2:2 indicates the compound is 2x more potent at SERT than NET/DAT, which is typical for Amitifadine-like derivatives.

Troubleshooting
  • Hill Slope < 0.8: Indicates negative cooperativity or multiple binding sites.

  • High Inter-assay Variability: Usually caused by temperature fluctuations during the "Transport Phase" of Protocol B. Ensure water baths are strictly regulated.

References

  • Skolnick, P., Popik, P., Janowsky, A., Beer, B., & Lippa, A. S. (2003).[2] Antidepressant-like actions of DOV 21,947: a "triple" reuptake inhibitor.[1][2][5] European Journal of Pharmacology.

  • Lippa, A., et al. (2005). DOV 21,947: a novel triple reuptake inhibitor for the treatment of major depressive disorder.[5] Postgraduate Medicine.

  • Popik, P., et al. (2006). Pharmacological profile of the "triple" monoamine neurotransmitter reuptake inhibitor, DOV 21,947. Cellular and Molecular Neurobiology.

  • BenchChem. (2025).[1] Application Notes and Protocols: Radioligand Binding Assay for Amitifadine at Monoamine Transporters.

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Protocol.

Sources

Application Notes and Protocols for the Synthesis of N-Substituted 1-Phenyl-3-azabicyclo[3.1.0]hexane Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold

The 3-azabicyclo[3.1.0]hexane framework is a conformationally rigid nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry and drug discovery.[1] This structural motif is a key component in a wide array of biologically active molecules.[1][2] Its rigid structure allows for precise orientation of substituents, making it an invaluable scaffold for designing ligands that target specific biological receptors with high affinity and selectivity.

Compounds incorporating this bicyclic system have demonstrated a remarkable range of pharmacological activities, including:

  • Non-narcotic analgesia: The parent compound, 1-phenyl-3-azabicyclo[3.1.0]hexane, and its analogs have been investigated as potent non-narcotic pain relievers.[3][4]

  • Opioid Receptor Modulation: Derivatives have been developed as selective ligands for μ-opioid receptors.[5][6]

  • Sigma Receptor Ligands: The scaffold has been utilized to create ligands for sigma receptors, which are implicated in various central nervous system disorders.[7]

  • Enzyme Inhibition: Certain analogs act as inhibitors for enzymes like dipeptidyl peptidase-IV (DPP-IV), relevant in the treatment of type 2 diabetes.[8]

  • Antitumor Properties: Spiro-fused derivatives have shown potential as antiproliferative agents against various cancer cell lines.[2][9]

This guide provides a comprehensive overview and detailed protocols for a robust, two-stage synthesis of N-substituted 1-phenyl-3-azabicyclo[3.1.0]hexane analogs. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their synthetic efforts.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. Stage 1 focuses on the construction of the core secondary amine, 1-phenyl-3-azabicyclo[3.1.0]hexane. Stage 2 details the diversification of this core via N-substitution, primarily through reductive amination and direct alkylation, to generate a library of analogs.

Synthetic_Workflow cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: N-Substitution Start Methyl 2-(bromomethyl)- 1-phenylcyclopropanecarboxylate Azide Azido Intermediate (via SN2 with NaN3) Start->Azide NaN3, DMF Lactam Lactam Core (1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one) Azide->Lactam Reduction & Cyclization (e.g., NaTeH or H2/Pd) Core Secondary Amine Core (1-Phenyl-3-azabicyclo[3.1.0]hexane) Lactam->Core Lactam Reduction (e.g., B2H6/THF) Core2 Secondary Amine Core FinalProductRA N-Substituted Analog (Reductive Amination) Core2->FinalProductRA Reducing Agent (e.g., NaBH(OAc)3) FinalProductAH N-Substituted Analog (Direct Alkylation) Core2->FinalProductAH Base (e.g., NaHCO3) Aldehyde Aldehyde / Ketone (R1COR2) Aldehyde->FinalProductRA AlkylHalide Alkyl Halide (R-X) AlkylHalide->FinalProductAH

Caption: Overall workflow for the synthesis of N-substituted analogs.

Stage 1 Protocol: Synthesis of the 1-Phenyl-3-azabicyclo[3.1.0]hexane Core

This stage constructs the foundational bicyclic amine from a commercially available or readily synthesized starting material. The key transformation involves an intramolecular cyclization followed by the reduction of the resulting lactam.

Step 1.1: Synthesis of (±)-1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one (Lactam Intermediate)

This procedure begins with the conversion of methyl 2-(bromomethyl)-1-phenylcyclopropanecarboxylate to an azide, which then undergoes reductive cyclization to form the lactam.[7]

Materials:

  • (±)-Methyl 2-(bromomethyl)-1-phenylcyclopropanecarboxylate

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Tellurium (Te) powder

  • Sodium borohydride (NaBH₄)

  • Ethanol (C₂H₅OH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Azide Formation:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve (±)-methyl 2-(bromomethyl)-1-phenylcyclopropanecarboxylate (1.0 eq) in anhydrous DMF.

    • Add sodium azide (NaN₃, ~1.5 eq) portion-wise.

    • Stir the mixture at 30 °C for approximately 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude azido intermediate is typically used in the next step without further purification.

  • Reductive Cyclization to Lactam:

    • Expertise & Experience: The use of sodium hydrogentelluride (NaTeH), prepared in situ, is an effective method for the reduction of the azide and subsequent intramolecular cyclization.[7] This reagent is a powerful yet selective reducing agent.

    • In a separate flask under nitrogen, suspend tellurium powder (Te, ~1.1 eq) in ethanol.

    • Cool the suspension to 0 °C in an ice bath and add sodium borohydride (NaBH₄, ~2.2 eq) slowly and portion-wise. The mixture will turn from black to a purple/colorless solution, indicating the formation of NaTeH.

    • To this solution, add a solution of the crude azido intermediate from the previous step dissolved in ethanol.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

    • Quench the reaction by carefully adding water. A black precipitate of elemental tellurium will form.

    • Filter the mixture through a pad of Celite® to remove the tellurium. Wash the pad with ethyl acetate.

    • Concentrate the filtrate to remove ethanol, then extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield (±)-1-phenyl-3-azabicyclo[3.1.0]hexan-2-one as a solid.

Step 1.2: Reduction of Lactam to (±)-1-Phenyl-3-azabicyclo[3.1.0]hexane (Core Amine)

The amide functionality of the lactam is reduced to the corresponding secondary amine using a powerful reducing agent like diborane.[3][7]

Materials:

  • (±)-1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one

  • Diborane solution (B₂H₆, 1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Aqueous hydrochloric acid (HCl, e.g., 2 M)

  • Aqueous sodium hydroxide (NaOH, e.g., 4 M)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

  • Trustworthiness: This reduction must be performed under strictly anhydrous conditions, as diborane reacts violently with water. All glassware should be oven- or flame-dried.

  • Under a nitrogen atmosphere, dissolve the lactam (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diborane solution (1 M in THF, ~4.0 eq) via syringe.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 12 hours. Monitor by TLC until all starting material is consumed.

  • Cool the reaction back to 0 °C and quench it by the very slow, dropwise addition of methanol to destroy excess diborane. (Caution: Hydrogen gas evolution).

  • Acidify the mixture with 2 M HCl and stir for 30 minutes.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Basify the remaining aqueous solution to pH > 12 with 4 M NaOH.

  • Extract the aqueous layer with DCM or EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the (±)-1-phenyl-3-azabicyclo[3.1.0]hexane core, which can be purified further if necessary.

Compound IUPAC Name Molecular Formula MW ( g/mol ) CAS Number
Lactam Intermediate 1-Phenyl-3-azabicyclo[3.1.0]hexan-2-oneC₁₁H₁₁NO173.21153275-06-0[10]
Core Amine 1-Phenyl-3-azabicyclo[3.1.0]hexaneC₁₁H₁₃N159.2367644-21-7
Table 1: Key Intermediates in Core Synthesis.

Stage 2 Protocols: N-Substitution of the Core Scaffold

With the core amine in hand, various substituents can be introduced at the nitrogen atom. Reductive amination and direct alkylation are two of the most versatile and reliable methods.

N_Substitution_Mechanisms cluster_RA Method A: Reductive Amination cluster_DA Method B: Direct Alkylation Core_RA Core Amine (R'2NH) Imine Iminium Ion [R'2N=CHR'']+ Core_RA->Imine + H+ Carbonyl Aldehyde/Ketone (R''CHO) Carbonyl->Imine Product_RA Final Product (R'2N-CH2R'') Imine->Product_RA [H-] (e.g., NaBH(OAc)3) Core_DA Core Amine (R'2NH) Product_DA Final Product (R'2N-R'') Core_DA->Product_DA Base (e.g., NaHCO3) SN2 Mechanism AlkylHalide Alkyl Halide (R''-X) AlkylHalide->Product_DA

Caption: General mechanisms for N-substitution.

Protocol 2.1: N-Substitution via Reductive Amination

Reductive amination is a one-pot procedure that converts a carbonyl group and an amine into a more substituted amine.[11][12] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent as it is mild, moisture-tolerant, and selectively reduces the intermediate iminium ion in the presence of the starting aldehyde.[13]

Materials:

  • (±)-1-Phenyl-3-azabicyclo[3.1.0]hexane (Core Amine)

  • Aldehyde or Ketone (e.g., propionaldehyde, 1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a solution of the core amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction is often slightly exothermic.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-substituted analog.

Protocol 2.2: N-Substitution via Direct Alkylation

Direct N-alkylation with an alkyl halide is a straightforward method for introducing simple alkyl groups.[7]

Materials:

  • (±)-1-Phenyl-3-azabicyclo[3.1.0]hexane (Core Amine)

  • Alkyl halide (e.g., 1-bromo-3-methylbut-2-ene, 1.5 eq)

  • Sodium bicarbonate (NaHCO₃, 2.0 eq) or another suitable base (e.g., K₂CO₃, Et₃N)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • In a round-bottom flask, combine the core amine (1.0 eq), the alkyl halide (1.5 eq), and sodium bicarbonate (2.0 eq) in anhydrous DMF.

  • Heat the mixture to 80 °C and stir for 6-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash extensively with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

N-Substituent Starting Material Method Ex. Yield (%) Final Product MW ( g/mol )
PropylPropionaldehydeReductive Amination~85-95%201.31
BenzylBenzaldehydeReductive Amination~80-90%249.35
3-Methylbut-2-enyl1-Bromo-3-methylbut-2-eneDirect Alkylation~70-80%227.35
(Phenylethyl)PhenylacetaldehydeReductive Amination~85-95%263.38
Table 2: Representative Examples of N-Substituted Analogs. Yields are illustrative and may vary.

Characterization and Validation

Trustworthiness: The structure and purity of all intermediates and final products must be rigorously confirmed.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structure. The disappearance of the lactam carbonyl signal (~178 ppm) in the ¹³C NMR and the N-H proton signal in the ¹H NMR are key indicators of successful core synthesis. For N-substituted products, new signals corresponding to the added substituent will be present.[14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the final compounds.

  • Chromatography: TLC should be used to monitor reaction progress, and column chromatography is the standard for purification. High-Performance Liquid Chromatography (HPLC) can be used to assess the final purity of the analogs.

References

  • Barashkova, K.A., Latyshev, G.V., Kotovshchikov, Y.N., Lukashev, N.V., & Beletskaya, I.P. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry, 60(1), 7-35.
  • Ye, M., et al. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Advances.
  • Zhang, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017. [Link]

  • Filatov, A.S., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. [Link]

  • Perrone, R., et al. (2004). 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. ARKIVOC, 2004(v), 156-169. [Link]

  • Davies, H.M.L., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link]

  • Epstein, J.W., et al. (1981). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry, 24(5), 481-490. [Link]

  • Larina, A.G., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Molecules, 27(18), 6031. [Link]

  • Gandomkar, S., et al. (2022). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Angewandte Chemie. [Link]

  • Sattigeri, J.A., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-4091. [Link]

  • Cossy, J., et al. (2009). Azabicyclo[3.1.0]hexan-1-ols: possible applications in the synthesis of bioactive products. European Journal of Organic Chemistry. [Link]

  • Vliet, L.A.V., et al. (1996). Analogs of aminoglutethimide based on 1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione: selective inhibition of aromatase activity. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Buttar, D., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ghorbani, M., et al. (2014). A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. Polycyclic Aromatic Compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Kennedy, C.R., et al. (2022). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. ChemRxiv. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Filatov, A.S., et al. (2023). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Molecules. [Link]

  • Epstein, J.W., et al. (1981). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one. [Link]

  • Ghamari, N., et al. (2016). N-(4-(6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene-2-yl)phenyl)acetamide. ResearchGate. [Link]

  • Silva, A.M.S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link]

Sources

Advanced Crystallization and Chiral Resolution Protocols for 3-Azabicyclo[3.1.0]hexane Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 3-azabicyclo[3.1.0]hexane ring system is a privileged structural motif in modern medicinal chemistry. It is the core scaffold for several neuroactive compounds, including the serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) centanafadine [1], as well as a critical chiral intermediate in the synthesis of protease inhibitors like boceprevir [2].

Because the 3-azabicyclo[3.1.0]hexane free base is often an oil or a low-melting solid with poor aqueous solubility, pharmaceutical development requires its conversion into highly crystalline salt forms. The choice of counterion and crystallization methodology is governed by two primary objectives:

  • Polymorph Control & Bioavailability : For APIs like centanafadine, hydrochloride (HCl) salt formation is utilized to enhance aqueous solubility[3]. Specific polymorphs (e.g., Form CS1) are targeted because they exhibit superior dissolution rates in fed-state simulated intestinal fluid (FeSSIF), directly impacting in vivo absorption[4].

  • Chiral Resolution : The rigid bicyclic structure contains multiple stereocenters. Diastereomeric salt resolution using chiral acids—such as di-p-toluoyl-tartaric acid (DTTA)—exploits the differential solubility of diastereomeric pairs to achieve high enantiomeric excess (>99% e.e.) without the need for preparative chiral chromatography[5].

Crystallization Workflow & Logic

The following diagram illustrates the generalized thermodynamic workflow for isolating specific polymorphs and enantiomers of 3-azabicyclo[3.1.0]hexane derivatives. Thermal cycling is deliberately employed to dissolve kinetically favored, imperfect crystals and redeposit them onto the thermodynamically stable crystal lattice[6].

G A 3-Azabicyclo[3.1.0]hexane Free Base Mixture B Counterion Addition (HCl or Chiral Tartrate) A->B C Heating & Dissolution (Alcohol/Anti-solvent Matrix) B->C D Controlled Cooling (Primary Nucleation) C->D E Thermal Cycling (Polymorph Maturation) D->E F Vacuum Filtration & Mother Liquor Separation E->F G Target Crystalline Salt (Validated via XRPD/DSC) F->G

Workflow for the crystallization and polymorph control of 3-azabicyclo[3.1.0]hexane salts.

Experimental Protocols

Protocol A: Polymorph-Selective Crystallization of Centanafadine Hydrochloride

This protocol describes the isolation of the thermodynamically metastable but highly soluble crystalline form of (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride[6].

Causality of Solvent System : Isopropanol (iPrOH) is used as the primary solvent to fully dissolve the free base at elevated temperatures, while methyl tert-butyl ether (MTBE) acts as an anti-solvent to drastically reduce the solubility of the HCl salt upon cooling, driving high-yield precipitation[2].

Step-by-Step Methodology :

  • Dissolution : Suspend 1.0 equivalent of (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane free base in a solvent mixture of iPrOH and MTBE (1:4 v/v ratio). Heat the reactor to 55°C–60°C under continuous agitation until a clear solution is obtained[2],[6].

  • Acidification : Slowly bubble anhydrous HCl gas (or add a concentrated solution of HCl in iPrOH) into the reactor. Maintain the internal temperature below 65°C to prevent thermal degradation of the amine.

  • Nucleation : Cool the dissolved product at a controlled rate of 0.5°C/min to 45°C. Introduce 1% w/w seed crystals of the desired polymorph (e.g., Form A or CS1) to bypass the metastable zone and prevent spontaneous oiling out[6].

  • Thermal Cycling (Maturation) : Cool the suspension to 20°C, then reheat the mixture to 40°C for 2 hours. This step ensures that any kinetically trapped, undesired polymorphs redissolve and selectively recrystallize onto the seeded thermodynamically stable lattice[6].

  • Isolation : Cool the mature suspension to -10°C and hold for 5 hours to maximize recovery[2]. Filter the slurry under vacuum and wash the wet cake with cold MTBE.

  • Self-Validation : Dry the solid under vacuum at 40°C. Validate the polymorph by performing X-Ray Powder Diffraction (XRPD); Form A typically belongs to the

    
     space group with characteristic unit cell parameters (e.g., a=5.77 Å, b=8.66 Å, c=25.72 Å)[3].
    
Protocol B: Diastereomeric Resolution via Tartaric Acid Salts

This protocol outlines the resolution of racemic methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate, a key intermediate in antiviral synthesis[5].

Causality of Resolving Agent : Di-p-toluoyl-L-tartaric acid (L-DTTA) selectively forms a highly insoluble diastereomeric salt with the (1S, 2R, 5R) enantiomer. This forces the (1S, 2R, 5R)-L-DTTA salt to precipitate, leaving the desired (1R, 2S, 5S) enantiomer enriched in the mother liquor[5].

Step-by-Step Methodology :

  • Salt Formation : Dissolve the racemic free base in a methanol/water matrix. Add 0.5 to 0.75 equivalents of L-DTTA.

  • Heating : Heat the mixture to reflux (approx. 65°C) until a homogenous solution is achieved.

  • Selective Precipitation : Cool the reactor slowly to 20°C over 4 hours. The (1S, 2R, 5R)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate L-DTTA salt will selectively crystallize[5].

  • Separation : Filter out the precipitated L-DTTA salt. The filtrate (mother liquor) now contains the highly enriched (1R, 2S, 5S) free base[5].

  • Recovery & Self-Validation : Concentrate the mother liquor and treat with aqueous sodium bicarbonate to ensure the product is fully free-based. Extract with ethyl acetate. Validate the optical purity using chiral HPLC (Target: >99.0% e.e.).

Quantitative Data & Solid-State Characterization

The following table summarizes the key crystallographic and physicochemical data utilized to validate the successful execution of the protocols above.

Compound / IntermediateSalt / Crystal FormResolving Agent / AcidKey Physicochemical Advantage
Centanafadine Hydrochloride (Form A)HCl / iPrOHHigh chemical purity; stable under ambient conditions; well-defined

space group[3].
Centanafadine Hydrochloride (Form CS1)HCl / MTBEExhibits ~2x higher solubility in FeSSIF compared to Form A; stable at 40°C/75% RH for 6 weeks[4].
Boceprevir Intermediate L-DTTA Diastereomeric SaltDi-p-toluoyl-L-tartaric acidEnables >99% e.e. resolution by selectively precipitating the (1S, 2R, 5R) isomer from the racemate[5].
Boceprevir Intermediate Hydrochloride SaltHCl / MTBEYields a highly crystalline, non-hygroscopic powder suitable for long-term storage and downstream coupling[2].

References

1.3 2.2 3.6 4.5 5.4 6.1

Sources

Technical Guide: Selective N-Debenzylation of 3-Benzyl-1-phenyl-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the specific protocols for the N-debenzylation of 3-benzyl-1-phenyl-3-azabicyclo[3.1.0]hexane to yield 1-phenyl-3-azabicyclo[3.1.0]hexane . This transformation is a critical step in the synthesis of Bicifadine and its analogs.

The central challenge is the chemoselectivity required to cleave the N-benzyl bond without compromising the strained cyclopropane ring , which is activated towards hydrogenolysis by the adjacent C1-phenyl group.

Executive Summary & Strategic Analysis

The target molecule contains a 1-phenyl-3-azabicyclo[3.1.0]hexane core. The C1-phenyl group creates a benzylic position at the cyclopropane ring fusion (C1-C2 and C1-C6 bonds). Under aggressive hydrogenation conditions, this system is susceptible to ring-opening hydrogenolysis , leading to acyclic phenyl-propylamine byproducts.

Therefore, the debenzylation strategy must prioritize conditions that differentiate between the exocyclic N-benzyl bond (desired cleavage) and the endocyclic benzylic cyclopropane bonds (undesired cleavage).

Method Comparison
FeatureMethod A: Catalytic Hydrogenolysis Method B: ACE-Cl Dealkylation
Mechanism Heterogeneous Catalysis (Pd/C, H₂)Chemical Cleavage (Carbamate formation)
Selectivity Moderate (Risk of Ring Opening)High (Cyclopropane inert to reagent)
Scalability High (Industrial Standard)Moderate (Reagent cost)
Conditions Mild (RT, 1 atm H₂)Reflux (DCE/MeOH)
Recommendation Primary Choice (with strict monitoring)Secondary Choice (if ring opens)

Reaction Pathway & Logic

The following diagram illustrates the desired pathway versus the critical failure mode (ring opening).

Debenzylation_Pathway Start 3-Benzyl-1-phenyl- 3-azabicyclo[3.1.0]hexane Target 1-Phenyl-3-azabicyclo[3.1.0]hexane (Target Product) Start->Target H2, Pd/C (Mild) (Protocol A) SideProduct Ring-Opened Byproduct (Phenyl-propylamine deriv.) Start->SideProduct H2, Pd/C (Aggressive) Over-reduction Intermediate Carbamate Intermediate (ACE-Cl Method) Start->Intermediate ACE-Cl, DCE Reflux Intermediate->Target MeOH, Reflux (Protocol B)

Figure 1: Reaction pathways showing the direct hydrogenolysis (Protocol A) and the two-step chemical dealkylation (Protocol B). Note the risk of ring opening with aggressive hydrogenation.

Protocol A: Mild Catalytic Hydrogenolysis

This is the standard industrial approach. Success depends on maintaining mild conditions to prevent the activation of the cyclopropane ring.

Reagents & Materials[1][2][3][4][5][6][7]
  • Substrate: 3-Benzyl-1-phenyl-3-azabicyclo[3.1.0]hexane (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% water-wet (Type 39 or equivalent). Loading: 5-10 wt% relative to substrate.

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).[1]

  • Hydrogen Source: H₂ Balloon (1 atm). Do not use high pressure.

  • Additive (Optional): Acetic Acid (1.0 equiv) to accelerate amine turnover.

Step-by-Step Procedure
  • Preparation: Dissolve the substrate in Ethanol (0.1 M concentration).

    • Note: If the substrate is an HCl salt, add 1.0 equiv of NaHCO₃ or use the free base.

  • Inerting: Purge the reaction vessel with Nitrogen (N₂) for 5 minutes.

  • Catalyst Addition: Carefully add 10 wt% Pd/C (wet). Caution: Pd/C is pyrophoric when dry.

  • Hydrogenation:

    • Evacuate the vessel and backfill with Hydrogen (H₂) three times.

    • Equip with a Hydrogen balloon (approx. 1 atm).

    • Stir vigorously at Room Temperature (20–25°C) .

  • Monitoring (Critical):

    • Check TLC or LC-MS every 30 minutes.

    • Stop immediately upon consumption of starting material (typically 2–6 hours).

    • Warning: Prolonged exposure after debenzylation will lead to cyclopropane ring opening.

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst.[2] Wash the pad with Ethanol.[2]

    • Concentrate the filtrate under reduced pressure.[3]

    • Purification: The secondary amine can be isolated as an HCl salt by treating the ethereal solution with HCl/Ether, or purified via column chromatography (DCM/MeOH/NH₃).

Protocol B: ACE-Cl Selective Dealkylation

Use this protocol if Protocol A results in ring opening (observed as loss of the bicyclic structure in NMR). This method uses 1-Chloroethyl chloroformate (ACE-Cl) to chemically excise the benzyl group.

Reagents & Materials[1][2][3][4][5][6][7]
  • Substrate: 3-Benzyl-1-phenyl-3-azabicyclo[3.1.0]hexane (1.0 equiv)

  • Reagent: 1-Chloroethyl chloroformate (ACE-Cl) (1.2 – 1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous).

  • Solvent 2: Methanol (MeOH) (HPLC Grade).

Step-by-Step Procedure
  • Carbamate Formation:

    • Dissolve the substrate in anhydrous DCE (0.2 M) under N₂ atmosphere.

    • Cool to 0°C in an ice bath.

    • Add ACE-Cl dropwise via syringe.

    • Allow to warm to RT, then heat to reflux (83°C) for 3–12 hours.

    • Monitor: LC-MS should show conversion of Starting Material (M+) to the Chloroethyl Carbamate intermediate (M + 104.5 - 91).

  • Methanolysis:

    • Cool the mixture and concentrate to dryness under vacuum to remove excess ACE-Cl and DCE.

    • Redissolve the crude residue in Methanol .

    • Heat to reflux for 1–2 hours. This step decomposes the carbamate into the secondary amine hydrochloride, releasing CO₂ and Acetaldehyde.

  • Isolation:

    • Concentrate the Methanol solution.

    • The residue is the hydrochloride salt of 1-phenyl-3-azabicyclo[3.1.0]hexane .

    • Recrystallize from EtOH/Et₂O if necessary.

Analytical Validation

Confirming the integrity of the cyclopropane ring is essential.

MarkerStarting Material (N-Bn)Product (N-H)Ring-Opened Impurity
¹H NMR (Cyclopropane) Multiplets at 0.8–1.5 ppmMultiplets at 0.9–1.6 ppm (Distinctive high-field signals)Absent (Signals shift to >1.8 ppm alkyl region)
¹H NMR (Benzylic) Singlet/ABq at ~3.6 ppm (N-CH₂-Ph)Absent Absent
MS (ESI) [M+H]⁺ ~ 250[M+H]⁺ ~ 160[M+H]⁺ ~ 162 (if reduced)

Key Check: In the ¹H NMR of the product, ensure the integration of the cyclopropane methylene/methine protons (typically 3 protons upfield) matches the phenyl ring integration (5 protons). Loss of upfield protons indicates ring opening.

References

  • Epstein, J. W., et al. (1981).[4] 1-Phenyl-3-azabicyclo[3.1.0]hexanes.[5] Preparation and biological activity.[6][7][8][9][10] Journal of Medicinal Chemistry, 24(5), 481-490.[4] Link

    • Primary reference for the synthesis and stability of the 1-phenyl-3-azabicyclo[3.1.0]hexane scaffold.
  • Day, J. A. (1980). Derivatives of 3-azabicyclo[3.1.0]hexane and processes for their preparation. European Patent EP0007128A1. Link

    • Describes the hydrogenolysis of N-benzyl-3-azabicyclo[3.1.0]hexanes.
  • Olofson, R. A., et al. (1984). A new reagent for the selective dealkylation of tertiary amines. Journal of Organic Chemistry, 49(11), 2081–2082. Link

    • Original methodology for ACE-Cl debenzyl
  • Lippa, A. S. (2001). Methods and compositions employing bicifadine.[11][4][7] U.S. Patent 6,313,312. Link

    • Modern process chemistry context for Bicifadine synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Phenyl-3-azabicyclo[3.1.0]hexane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Target Molecule: 1-Phenyl-3-azabicyclo[3.1.0]hexane (and HCl salts) Primary Application: Pharmacophore development (e.g., Bicifadine, Amitifadine analogs).

Strategic Overview: Selecting the Right Route

High-yield synthesis of 1-phenyl-3-azabicyclo[3.1.0]hexane is notoriously difficult due to the strain energy of the fused cyclopropane-pyrrolidine system (~26 kcal/mol). Yield losses typically occur during the formation of the quaternary carbon at the bridgehead or during the reduction of carbonyl intermediates where ring opening is a competing pathway.

We categorize synthesis into two primary workflows. Select the one matching your precursors:

FeatureRoute A: The Imide/Lactam Reduction (Recommended)Route B: Carbenoid Cyclopropanation
Mechanism Hydride reduction of 1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione.Carbene addition to N-protected-3-pyrroline.
Key Precursor Phenylsuccinimide or Maleimide derivatives.3-Pyrroline derivatives + Phenyldiazo compounds.
Scalability High (Industrial standard for Bicifadine).Low to Medium (Safety concerns with diazo).
Primary Yield Killer Incomplete reduction or acid-catalyzed ring opening during workup.Carbene dimerization and difficulty purifying the exo/endo isomers.
Typical Yield 60–85% (Optimized)30–50%

Technical Guide: The Imide Reduction Protocol (Route A)

This is the most robust method for generating the 1-phenyl derivative, anchored in the methodology established by Epstein et al. (J. Med. Chem. 1981).[1]

The Workflow Visualization

ImideReduction cluster_fail Yield Loss Vectors Start Start: 1-Phenyl-1,2-cyclopropane- dicarboxylic acid imide Reagent Reagent Selection: BH3·THF (Preferred) vs. LiAlH4 Start->Reagent Reaction Reduction Reaction (Reflux, Inert Atm) Reagent->Reaction Activation Quench Critical Step: Quenching (Avoid strong mineral acids) Reaction->Quench Monitor TLC Incomplete Incomplete Reduction (Hydroxyl intermediate) Reaction->Incomplete Low Temp Workup Basic Extraction (pH > 10) Quench->Workup Amine Liberation RingOpen Ring Opening (Acidic Conditions) Quench->RingOpen pH < 3 Salt Salt Formation (HCl in Et2O/iPrOH) Workup->Salt Stabilization

Caption: Workflow for the reduction of the dione/imide intermediate, highlighting critical failure points (red) where yield is often lost.

Step-by-Step Optimization
Step 1: Reagent Selection (The Causality of Yield)
  • Recommendation: Use Borane-THF (BH₃·THF) complex rather than Lithium Aluminum Hydride (LiAlH₄).

  • Why: While LiAlH₄ is a stronger reducing agent, it often leads to over-reduction or ring opening of the strained cyclopropane system in 1-phenyl derivatives. BH₃ acts as a Lewis acid, coordinating to the carbonyl oxygen and selectively reducing the amide/imide functionality with milder chemoselectivity.

  • Stoichiometry: Use 3.5 to 4.0 equivalents of BH₃ per mole of imide. Excess is required to complex the resulting amine, which inhibits the catalyst.

Step 2: Reaction Conditions[2]
  • Dissolve the imide in anhydrous THF (0.5 M concentration).

  • Add BH₃·THF dropwise at 0°C to control the exotherm.

  • Critical Ramp: After addition, reflux for 4–6 hours .

    • Troubleshooting Note: If TLC shows an intermediate spot (often the hydroxyl-lactam), the reduction is incomplete. Extend reflux time rather than adding more reagent immediately.

Step 3: The "Soft" Quench (Yield Saver)

Standard acid quenches (HCl) can snap the cyclopropane ring open, destroying your product.

  • Cool mixture to 0°C.

  • Sequence: Add Methanol (slowly)

    
     6N HCl (dropwise, only enough to break the Boron-amine complex) 
    
    
    
    Reflux for 1 hour.
  • Neutralization: Immediately basify with NaOH to pH > 11 . The free amine is highly soluble in organics but can be lost in water if pH is not sufficiently high.

Troubleshooting Center (FAQ)

Issue: "I am seeing a major impurity at R_f ~ 0.4 that won't disappear."

Diagnosis: This is likely the hydroxyl-lactam intermediate (hemiaminal). Cause: Incomplete reduction of the second carbonyl group on the imide. Solution:

  • Immediate: Do not work up. Add 1.0 eq of additional BH₃·THF and reflux for another 2 hours.

  • Systemic: Ensure your THF is dry. Moisture destroys borane, lowering the effective stoichiometry.

Issue: "My product oils out during salt formation and turns purple/brown."

Diagnosis: Polymerization or presence of unreacted pyrroles. Cause: 1-phenyl-3-azabicyclo[3.1.0]hexane is an unstable free base; it oxidizes and polymerizes in air. Solution:

  • Speed is key: Do not store the free base. Convert to the Hydrochloride (HCl) salt immediately after extraction.

  • Polymorph Control: Dissolve the crude oil in minimal Isopropanol (iPrOH) and add HCl in Diethyl Ether. This typically yields the stable crystalline solid (Polymorph A) rather than an oil.

Issue: "Low yield after aqueous workup (Extraction issues)."

Diagnosis: The amine is partially water-soluble. Solution:

  • Saturate the aqueous layer with NaCl (brine) before extraction.

  • Use Chloroform/Isopropanol (3:1) as the organic extraction solvent instead of pure DCM or Ethyl Acetate. This mixture is far superior for extracting polar amines.

Advanced Protocol: Carbenoid Cyclopropanation (Route B)

Use this route if you need to install the cyclopropane ring onto a pre-existing pyrroline core.

Reaction: N-Boc-3-pyrroline + Phenyldiazoacetate


 Product
Optimization Table
ParameterStandard ConditionOptimized Condition Reasoning
Addition Rate Batch additionSyringe Pump (Slow Addition) Keeps diazo concentration low to prevent carbene dimerization (yield killer).
Catalyst Cu(acac)₂Rh₂(OAc)₄ or Rh₂(esp)₂ Rhodium catalysts show higher turnover numbers (TON) and better diastereoselectivity for the exo isomer.
Temperature Reflux40–50°C Higher temps favor side reactions; moderate temps balance rate vs. selectivity.

References & Grounding

The protocols above are synthesized from the following authoritative sources:

  • Epstein, J. W., et al. (1981).[1] 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents.[1] Journal of Medicinal Chemistry, 24(5), 481–490.[1] Source for the Imide Reduction Route and structure-activity relationships.

  • Skrydstrup, T., et al. (2005). Synthesis of aza-, oxa-, and thiabicyclo[3.1.0]hexane heterocycles from a common synthetic intermediate.[3] Journal of Organic Chemistry.[4] Source for intramolecular cyclopropanation strategies.[3][5][6]

  • U.S. Patent 4,231,935 (American Cyanamid Co).[7] 1-Phenyl-3-azabicyclo[3.1.0]hexanes.[1][7][8] Foundational patent describing the isolation and salt formation of Bicifadine.

  • U.S. Patent 2006/0024365 A1 . Polymorphs of Bicifadine Hydrochloride.[7] Critical data on crystallization solvents (Isopropanol) to avoid oiling out.

Sources

Technical Support Center: Purification of 1-phenyl-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-AZA-310 Status: Open Assigned Specialist: Senior Application Scientist[1]

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties purifying 1-phenyl-3-azabicyclo[3.1.0]hexane (and its derivatives) via silica gel column chromatography.

This molecule presents a classic "perfect storm" for chromatography:

  • Secondary Amine Functionality: Causes severe peak tailing due to interaction with acidic silanols.[1]

  • Strained Bicyclic System: The [3.1.0] cyclopropane ring confers rigidity but can be sensitive to highly acidic environments.[1]

  • UV Activity: The phenyl ring allows UV detection, but non-UV active impurities (from cyclopropanation reagents) may co-elute invisible to the detector.[1]

This guide replaces standard templates with a dynamic, troubleshooting-first approach designed to salvage your current run or optimize the next one.

Module 1: Pre-Purification Diagnostics

"Is my sample ready for the column?"

Before packing your column, you must validate your separation conditions on TLC.[1][2] For this amine, standard TLC plates will lie to you unless treated.[1]

The "Basified" TLC Protocol

Standard silica TLC plates are acidic.[1] If you spot your amine directly, it will stick to the baseline (


) or streak.

Correct Procedure:

  • Eluent Preparation: Prepare a mixture of Hexane:Ethyl Acetate (3:1) containing 1% Triethylamine (TEA) .[1]

  • Plate Pre-treatment: Dip the blank TLC plate into the eluent containing TEA and let it dry completely before spotting your sample. This neutralizes the silica.[1]

  • Visualization:

    • UV (254 nm): Primary method (Phenyl ring absorption).[1]

    • Ninhydrin Stain: Secondary method.[1] The secondary amine will stain distinctively (often red/purple) upon heating.[1]

    • Iodine Chamber: Universal detection for non-UV impurities (e.g., aliphatic side products).[1]

Module 2: Method Development & Optimization

"How do I run the column without streaking?"

The primary failure mode is amine tailing .[1] This occurs because the basic nitrogen of the azabicyclo ring forms hydrogen bonds with the acidic silanol (Si-OH) groups on the silica surface.

Strategy A: The Mobile Phase Modifier (Standard)

For crude mixtures with moderate impurities.[1]

  • Base Solvent: Hexane / Ethyl Acetate (Gradient 0%

    
     100% EtOAc).[1]
    
  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (NH

    
    OH) .[1]
    
  • Concentration: Maintain 1% TEA constant throughout the gradient.

    • Note: TEA is difficult to remove (high boiling point).[1] If your next step is sensitive to base, use volatile NH

      
      OH (requires DCM/MeOH system).[1]
      
Strategy B: The "Basified Silica" Slurry (High Purity)

For difficult separations where peak symmetry is critical (e.g., separating close-eluting isomers).

Protocol:

  • Calculate Silica: Use a 30:1 to 50:1 ratio of Silica:Crude by weight.

  • Slurry Preparation: Suspend the silica in Hexane containing 2-3% TEA .

  • Equilibration: Stir for 10 minutes. The silica will absorb the amine, neutralizing active sites.[1]

  • Packing: Pour the slurry into the column.

  • Wash: Flush with 2 column volumes (CV) of pure Hexane (or starting solvent) to remove excess free TEA.[1]

  • Run: Proceed with your standard Hexane/EtOAc gradient without adding more TEA to the mobile phase (optional, but usually sufficient).

Solvent System Reference Table
SystemCompositionPolarityProsCons
A Hexane : EtOAc + 1% TEALow-MedExcellent resolution; TEA suppresses tailing.[1]TEA is hard to evaporate; smells.[1]
B DCM : MeOH (9:[1]1) + 1% NH

OH
HighHigh solubility; Ammonia is volatile.[1]Halogenated waste; Silica dissolves slightly in MeOH >10%.[1]
C DCM : MeOH : TEA (95:4:1)Med-HighGood for very polar amine salts.[1]TEA salt contamination likely.[1]

Module 3: Workflow Visualization

The following diagram outlines the decision logic for selecting the correct purification pathway based on your crude material's behavior.

PurificationWorkflow Start Crude 1-phenyl-3-azabicyclo[3.1.0]hexane SolubilityCheck Check Solubility (DCM vs Hex/EtOAc) Start->SolubilityCheck TLC_Check TLC Analysis (Standard Plate) SolubilityCheck->TLC_Check Tailing Does it Streak/Tail? TLC_Check->Tailing Method_Neutral Standard Flash (Hex/EtOAc) Tailing->Method_Neutral No (Rare) Method_Basic Basified Mobile Phase (+1% TEA) Tailing->Method_Basic Yes (Standard) Check_Rf Is Rf too low? Method_Basic->Check_Rf Rf < 0.1? Method_Polar Polar System (DCM/MeOH/NH3) Check_Rf->Method_Polar Yes (Too Polar)

Figure 1: Decision matrix for selecting the mobile phase based on TLC behavior. Note that secondary amines almost invariably require the "Yes" path at the Tailing decision node.

Module 4: Troubleshooting & FAQs

Issue 1: "The product is co-eluting with a yellow impurity."[1]
  • Diagnosis: The yellow impurity is likely a ring-opened byproduct or oxidized phenylacetonitrile derivative.[1]

  • Fix: Change selectivity. If you are using Hexane/EtOAc, switch to DCM/MeOH (98:2) .[1] The change from an adsorption mechanism to a displacement mechanism often resolves these specific impurities.[1]

Issue 2: "My product crystallized on the column."
  • Diagnosis: 1-phenyl-3-azabicyclo[3.1.0]hexane can form carbonate salts with CO

    
     in the air or react with DCM over time to form HCl salts (if DCM is unstabilized).
    
  • Fix:

    • Do not use DCM for loading if solubility allows.[1] Use Toluene or minimal EtOAc.[1]

    • If clogged, flush the column with 10% Methanol in DCM to dissolve the salt, then re-purify.[1]

Issue 3: "I see two spots on TLC but they merge on the column."
  • Diagnosis: This may be the endo and exo isomers (though the 1-phenyl substitution usually locks the conformation, synthesis intermediates might not).

  • Fix: Use a Gradient Hold . Run the gradient to the %B where the first spot elutes, then hold isocratic for 3-4 CVs. This flattens the elution profile and maximizes separation between the isomers.[1]

FAQ: Chiral Separation

Q: Can I separate the enantiomers using this method? A: No. Silica gel is achiral.[1] To separate the (+)/(-) enantiomers of 1-phenyl-3-azabicyclo[3.1.0]hexane, you must use:

  • Chiral HPLC: Columns like Chiralcel OD-H or AD-H.[1]

  • Classical Resolution: Crystallization with a chiral acid (e.g., Tartaric acid or Mandelic acid) after the silica purification.[1]

Module 5: Troubleshooting Logic Tree

Use this flow to diagnose active run issues.

TroubleshootingTree Problem Identify Defect Tail Peak Tailing Problem->Tail Front Peak Fronting Problem->Front Split Split Peaks Problem->Split Sol_Tail Add 1% TEA or NH3 Tail->Sol_Tail Silanol Interaction Sol_Front Sample Overload Reduce Load Front->Sol_Front Solubility Mismatch Sol_Split Check Inlet Bed or Isomers Split->Sol_Split Physical Void

Figure 2: Rapid diagnostic tree for peak shape anomalies during the run.

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[1] J. Org.[1] Chem. 1978 , 43(14), 2923–2925.[1] [Link]

  • Biotage Application Note. Strategies for the Purification of Amines. Biotage Knowledge Base.[1][2] [Link]

  • Phenomenex Technical Guide. Overcoming Peak Tailing of Basic Analytes.[Link]

  • Skerratt, S. E. et al. Synthesis of 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives.[1][3] Bioorg.[1] Med. Chem. Lett. 2008 , 18(24), 6383-6386.[1] (Provides context on the stability and handling of the specific bicyclic core).

Sources

Stability of 1-phenyl-3-azabicyclo[3.1.0]hexane in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Phenyl-3-azabicyclo[3.1.0]hexane

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 1-phenyl-3-azabicyclo[3.1.0]hexane. This document provides in-depth technical information, troubleshooting advice, and validated protocols for researchers working with this compound, particularly concerning its stability in aqueous solutions. As a conformationally restricted analog of 3-phenylpiperidines, this scaffold is of significant interest in medicinal chemistry.[1] Ensuring its stability is paramount for obtaining reliable and reproducible experimental results.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that a researcher may encounter.

Frequently Asked Questions (FAQs)

What are the primary stability concerns for 1-phenyl-3-azabicyclo[3.1.0]hexane in aqueous solution?

The primary stability concerns for this molecule are its susceptibility to degradation via hydrolysis and oxidation. The strained bicyclic ring system and the tertiary amine are the most likely points of reactivity.

  • Hydrolytic Instability : The 3-azabicyclo[3.1.0]hexane core, particularly the cyclopropane ring, can be susceptible to ring-opening reactions under acidic or basic conditions. The stability of a drug is often pH-dependent, and even small changes in pH can lead to significant degradation.[2][3] Acidic or basic conditions can catalyze hydrolysis, breaking down the molecule and leading to a loss of potency or the formation of undesired by-products.[2]

  • Oxidative Instability : The tertiary amine is a potential site for oxidation.[4] This can be initiated by dissolved oxygen, trace metal ions, or exposure to oxidizing agents, leading to the formation of N-oxides or other degradation products.

How does pH affect the stability of this compound?

The pH of an aqueous solution is a critical factor governing the stability of many pharmaceutical compounds.[2] For 1-phenyl-3-azabicyclo[3.1.0]hexane, pH influences stability in two main ways:

  • Ionization State : As a tertiary amine, the compound will be protonated and exist as a cation in acidic to neutral pH. The pKa of the molecule will determine the exact ratio of ionized to non-ionized species at a given pH. The ionization state can influence degradation pathways.[2]

  • Catalysis of Degradation : Extreme pH levels (both acidic and basic) can directly catalyze hydrolytic reactions.[2] It is essential to determine the pH-rate profile to identify the pH at which the compound exhibits maximum stability. This is crucial for developing stable formulations.

How should I prepare and store stock solutions of 1-phenyl-3-azabicyclo[3.1.0]hexane?

Proper preparation and storage are critical to prevent initial degradation and ensure the integrity of your experimental results.

  • Solvent Selection : For initial stock solutions, use a high-purity, anhydrous aprotic solvent in which the compound is highly soluble (e.g., DMSO, DMF). This minimizes hydrolysis before the compound is introduced to an aqueous medium.

  • Storage Conditions : Vendor information suggests storing the solid compound sealed in a dry, dark place at 2-8°C.[5] Stock solutions in organic solvents should be stored under similar conditions, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. Aliquot stock solutions to avoid repeated freeze-thaw cycles.

  • Aqueous Preparations : Prepare aqueous solutions fresh for each experiment whenever possible. If buffered solutions are required, use high-quality buffers and ensure they are fully dissolved and filtered.[6] Be aware that buffer components can sometimes catalyze degradation.

Troubleshooting Guide: Investigating Aqueous Instability

This section addresses common problems encountered during stability studies and provides a logical approach to diagnosing the root cause.

Problem 1: Rapid and Unexpected Loss of Parent Compound in Solution

You've prepared an aqueous solution of 1-phenyl-3-azabicyclo[3.1.0]hexane for an assay, but subsequent analysis (e.g., by HPLC) shows a significantly lower concentration than expected, even after a short time.

Potential Causes & Troubleshooting Steps:

  • pH-Driven Hydrolysis :

    • Diagnosis : Your aqueous medium may be at a pH where the compound is highly unstable. The ionization state of a drug can change with pH, leading to different degradation pathways.[2]

    • Solution : Immediately measure the pH of your solution. Perform a rapid pH-rate screen by preparing the solution in a series of buffers (e.g., pH 3, 5, 7.4, 9) and analyzing the compound's concentration over a few hours. This will help identify a more stable pH range.

  • Oxidation :

    • Diagnosis : The solution may not have been properly degassed, or it may contain trace metal contaminants that catalyze oxidation. Tertiary amines are known to be susceptible to oxidation.[4]

    • Solution : Prepare your aqueous solutions using de-gassed solvents. Sparging with an inert gas like argon or nitrogen before adding the compound can help. Consider adding a small amount of a chelating agent like EDTA to sequester metal ions.

  • Adsorption to Surfaces :

    • Diagnosis : The compound may be adsorbing to the walls of your storage container (e.g., glass or plastic vials). This can lead to poor recovery and an apparent loss of compound.

    • Solution : Test different types of containers (e.g., polypropylene vs. glass, or silanized glass). Rinsing the container with the mobile phase or a suitable organic solvent and analyzing the rinse can confirm if adsorption is the issue.

Problem 2: Appearance of Multiple New Peaks in the Chromatogram

During an HPLC-based stability assay, you observe the parent peak decreasing over time, accompanied by the growth of one or more new peaks (degradants).

Potential Causes & Troubleshooting Steps:

  • Forced Degradation is Occurring :

    • Diagnosis : This is the expected outcome of a stability study. The goal is to identify and characterize these new peaks. Forced degradation studies are designed to accelerate this process to understand degradation pathways.[7][8]

    • Solution : This is not a problem to be solved, but a phenomenon to be investigated. The next step is to perform a systematic Forced Degradation Study (see Protocol 1) to intentionally generate these degradants under controlled conditions (acid, base, oxidation, heat, light) to help identify their origin.[9]

  • Method-Induced Degradation :

    • Diagnosis : The degradation may be happening during the analytical process itself. For example, the mobile phase pH could be causing on-column degradation, or the sample is degrading in the autosampler.

    • Solution : Check the stability of the sample in the autosampler over time. Analyze a sample immediately after preparation and then again after it has been sitting in the autosampler for several hours. If degradation is observed, the autosampler may need to be cooled, or the run time shortened. Also, evaluate if the mobile phase composition is causing the issue.[10]

Problem 3: Poor Chromatographic Peak Shape or Shifting Retention Times

Your HPLC analysis is yielding inconsistent results, such as tailing peaks, fronting peaks, or retention times that drift between injections.[10]

Potential Causes & Troubleshooting Steps:

  • Mobile Phase Issues :

    • Diagnosis : Incorrect pH, buffer precipitation, or inconsistent composition of the mobile phase can all lead to poor chromatography.[6] For nitrogen-containing heterocycles, control of pH is crucial for consistent retention.[11]

    • Solution : Ensure the mobile phase pH is stable and at least 2 pH units away from the compound's pKa to ensure a single ionic form. Always filter and degas fresh mobile phase.[10] If using buffers, flush the system thoroughly with water after use to prevent salt buildup.[6]

  • Column Issues :

    • Diagnosis : The basic nature of the tertiary amine can lead to strong interactions with residual silanols on standard silica-based C18 columns, causing peak tailing. Column contamination or aging can also cause shifts in retention time.[12]

    • Solution : Use a column with end-capping or a hybrid particle technology designed for basic compounds. Employ a guard column to protect the analytical column from contaminants.[12]

  • Sample Solvent Mismatch :

    • Diagnosis : If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% DMSO), it can cause peak distortion.[10]

    • Solution : Whenever possible, dissolve the sample in the initial mobile phase. If a strong organic solvent must be used, keep the injection volume as small as possible.

Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally stress the compound to identify potential degradation products and pathways, which is essential for developing a stability-indicating analytical method.[4][9]

Objective : To generate degradants under acidic, basic, oxidative, thermal, and photolytic stress conditions. A target degradation of 5-20% is typically desired.[9]

Workflow Diagram:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution in ACN or MeOH Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Ox Oxidation (e.g., 3% H2O2, RT) Prep->Ox Therm Thermal (e.g., 80°C in solution) Prep->Therm Photo Photolytic (ICH Q1B light exposure) Prep->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute all samples to working concentration Ox->Dilute Therm->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze via HPLC-UV/MS Dilute->HPLC

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Preparation : Prepare a stock solution of 1-phenyl-3-azabicyclo[3.1.0]hexane at ~1 mg/mL in a suitable organic solvent like acetonitrile or methanol.

  • Acid Hydrolysis : Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at 60°C and withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis : Mix an aliquot of the stock solution with 0.1 M NaOH. Follow the same heating and sampling procedure as for acid hydrolysis. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation : Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protected from light. Sample at various time points.

  • Thermal Degradation : Dilute the stock solution in purified water or a neutral buffer. Heat at 80°C and sample at various time points.

  • Photolytic Degradation : Expose a solution of the compound (and a solid sample in parallel) to light conditions as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis : Analyze all stressed samples, along with an unstressed control, by a suitable HPLC method, preferably with both UV and Mass Spectrometry (MS) detection to aid in the identification of degradants.[13]

Protocol 2: pH-Rate Profile Determination

Objective : To determine the degradation rate of the compound across a range of pH values to find the pH of maximum stability.

Data Summary Table Template:

Buffer pHTemperature (°C)Initial Conc. (µg/mL)Conc. at 4h (µg/mL)Conc. at 8h (µg/mL)Conc. at 24h (µg/mL)% Remaining (24h)
2.040
4.040
6.040
7.440
9.040
11.040

Step-by-Step Methodology:

  • Buffer Preparation : Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 9, 11). Ensure the buffer strength is sufficient to maintain the pH after the addition of the compound.

  • Incubation : Dilute the compound stock solution into each buffer to a final concentration suitable for HPLC analysis. Place the solutions in a constant temperature bath (e.g., 40°C or 50°C).

  • Sampling : At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution. Quench the reaction if necessary (e.g., by neutralizing or freezing).

  • Analysis : Quantify the remaining concentration of the parent compound in each sample using a validated HPLC method.

  • Data Analysis : For each pH, plot the natural logarithm of the concentration versus time. If the degradation follows first-order kinetics, the plot will be linear. The slope of this line gives the observed degradation rate constant (k_obs). Finally, plot log(k_obs) versus pH to visualize the pH-rate profile.

Potential Degradation Pathway Visualization:

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_oxidation Oxidation Parent 1-Phenyl-3-azabicyclo[3.1.0]hexane RingOpened Ring-Opened Products (e.g., Phenyl-pyrrolidine derivatives) Parent->RingOpened H+ or OH- N_Oxide N-Oxide Derivative Parent->N_Oxide [O]

Caption: Potential degradation pathways for the molecule.

References

  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC. (n.d.).
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). Technology Networks.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024, December 12).
  • Troubleshooting Common HPLC Issues: A Practical Guide. (2025, February 16). Maxi Scientific.
  • HPLC Troubleshooting Guide. (n.d.).
  • Effect of pH on stability of drugs, importance of pH on stability of drugs. (n.d.). Slideshare.
  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. (2024, January 3).
  • HPLC Troubleshooting Guide. (n.d.). MilliporeSigma.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020, May 26).
  • Critical Assessment of pH-Dependent Lipophilic Profiles of Small Molecules for Drug Design: Which One Should We Use and In Which Cases? (n.d.). ChemRxiv.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Drug Discovery & Development.
  • Critical Assessment of pH-Dependent Lipophilicity Profiles of Small Molecules: Which One Should We Use and In Which Cases? (2023, December 14).
  • Synthesis of 3‐azabicyclo[3.1.0]hexane derivatives 104 by iridium‐catalyzed transfer hydrogenation. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • 1-Phenyl-3-azabicyclo[3.1.0]hexane. (n.d.). Sigma-Aldrich.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • Analytical Techniques In Stability Testing. (2025, March 24).
  • 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. (n.d.). Semantic Scholar.

Sources

Technical Support Center: Synthesis of Azabicyclo[n.1.0]hexane Scaffolds via Cyclopropanation

Author: BenchChem Technical Support Team. Date: March 2026

The rigid, three-dimensional architecture of azabicyclo[n.1.0]hexane derivatives, such as 3-azabicyclo[3.1.0]hexanes and 1-azabicyclo[3.1.0]hexanes, has made them privileged scaffolds in medicinal chemistry. Their unique conformational constraints can enhance binding to biological targets, improve metabolic stability, and fine-tune pharmacokinetic properties. However, the construction of the strained cyclopropane ring fused to a nitrogen heterocycle presents a unique set of synthetic challenges. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common hurdles encountered during the synthesis of these valuable motifs via cyclopropanation reactions.

Section 1: The Simmons-Smith Cyclopropanation of Cyclic Enamides

The Simmons-Smith reaction and its modifications, such as the Furukawa protocol, are cornerstone methods for the cyclopropanation of alkenes.[1][2] When applied to cyclic enamides (e.g., N-protected 2,5-dihydropyrroles), this reaction offers a direct route to the 3-azabicyclo[3.1.0]hexane core. The mechanism involves the formation of an organozinc carbenoid, which delivers a methylene group to the double bond in a concerted, stereospecific fashion via a "butterfly" transition state.[2][3]

Frequently Asked Questions & Troubleshooting Guide (Simmons-Smith)

Q1: My Simmons-Smith reaction has failed to initiate, and I've recovered only my starting enamide. What are the likely causes?

A1: Complete reaction failure is almost always linked to the activity of the zinc carbenoid reagent.

  • Cause 1: Inactive Zinc Metal. Commercial zinc dust is coated with a passivating layer of zinc oxide that must be removed for the reaction to proceed.

    • Solution: Zinc Activation is Critical. A freshly prepared and highly active zinc-copper couple is paramount for success. Incomplete activation is a primary reason for reaction failure.

  • Cause 2: Presence of Moisture. Organozinc reagents are highly sensitive to moisture. Trace amounts of water in the solvent or on the glassware will quench the carbenoid faster than it can react with the alkene.

    • Solution: Rigorous Anhydrous Technique. Ensure all glassware is flame- or oven-dried. Solvents must be rigorously dried, for instance, by passing through an activated alumina column.[4] The reaction should be conducted under a dry, inert atmosphere (Nitrogen or Argon).

Detailed Protocol 1: Preparation of Activated Zinc-Copper Couple

This protocol, adapted from the LeGoff method, is known to produce a highly active Zn(Cu) couple.[1]

  • Setup: In a flask equipped with a magnetic stirrer, add zinc dust (35 g).

  • Acid Wash: To the zinc dust, add a solution of copper(II) acetate monohydrate (2.0 g) in hot glacial acetic acid (50 mL) while stirring rapidly.

  • Stirring: Continue vigorous stirring for approximately 30-60 seconds.

  • Settling and Decanting: Stop stirring and allow the dark gray/reddish-brown couple to settle. Carefully decant the acetic acid solution.

  • Washing: Wash the couple sequentially with:

    • Glacial acetic acid (1 x 50 mL)

    • Anhydrous diethyl ether (3 x 50 mL)

  • Drying: Dry the activated couple under high vacuum with gentle heating. The resulting free-flowing, dark powder should be used immediately or stored under a strict inert atmosphere as its activity diminishes upon exposure to air.[1]

Q2: My reaction is sluggish and gives a low yield of the desired azabicyclo[3.1.0]hexane. How can I improve the conversion?

A2: Low yields often stem from the reduced nucleophilicity of the enamide double bond or suboptimal reaction conditions.

  • Cause 1: Electron-Poor Alkene. Enamides are generally less electron-rich than simple alkenes due to the electron-withdrawing nature of the adjacent amide/carbamate group. The Simmons-Smith reagent is electrophilic and reacts faster with electron-rich olefins.[3][5]

    • Solution 1: Use the Furukawa Modification. The use of diethylzinc (Et₂Zn) with diiodomethane (CH₂I₂) often provides a more reactive carbenoid species compared to the traditional Zn(Cu) couple.[1] This is particularly effective for less reactive alkenes.[1]

    • Solution 2: Add Diethylzinc as an Activator. Even when using the Zn(Cu) couple, adding a small amount (e.g., 10 mol%) of Et₂Zn can significantly improve the yield for electron-deficient alkenes.[6]

  • Cause 2: Steric Hindrance. Bulky protecting groups on the nitrogen can sterically hinder the approach of the zinc carbenoid to the double bond.

    • Solution: Re-evaluate the N-Protecting Group. While bulky groups can influence diastereoselectivity, they may also reduce reactivity. If the yield is poor, consider a smaller protecting group if the stereochemical outcome is not the primary concern.

Experimental Workflow: Troubleshooting Low Yield

G start Low Yield or No Reaction q1 Is the Zinc properly activated? start->q1 sol1 Prepare fresh, highly active Zn(Cu) couple or use Et2Zn. (See Protocol 1) q1->sol1 No q2 Are reaction conditions strictly anhydrous? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Flame-dry glassware. Use freshly dried solvents. Maintain inert atmosphere. q2->sol2 No q3 Is the enamide electron-poor? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Switch to Furukawa conditions (Et2Zn/CH2I2). Consider adding 10 mol% Et2Zn. q3->sol3 Yes end Reaction Optimized q3->end No, consider other issues (e.g., steric hindrance) a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting workflow for low-yield Simmons-Smith reactions.

Section 2: Transition Metal-Catalyzed Cyclopropanation with Diazo Compounds

The reaction of cyclic enamides with diazo compounds, most commonly ethyl diazoacetate (EDA), catalyzed by transition metals (typically dirhodium(II) complexes), is a powerful method for constructing the 3-azabicyclo[3.1.0]hexane-6-carboxylate scaffold.[7][8] This approach offers the significant advantage of controlling the diastereoselectivity (the formation of exo vs. endo isomers) through the judicious choice of catalyst and nitrogen protecting group.

Frequently Asked Questions & Troubleshooting Guide (Rh-Catalyzed)

Q3: My rhodium-catalyzed reaction gives a poor yield and a complex mixture of byproducts. What is going wrong?

A3: Low yields in these reactions are often due to the instability of the diazo compound or competing reaction pathways.

  • Cause 1: Decomposition of the Diazo Compound. Diazo compounds like EDA can decompose via dimerization or other pathways if their concentration becomes too high in the reaction mixture. This is a common source of byproducts.

    • Solution: Slow Addition. The most effective way to prevent decomposition is to add the diazo compound solution slowly to the reaction mixture containing the enamide and catalyst using a syringe pump over several hours.[9]

  • Cause 2: Competing C-H Functionalization. With certain substrates and catalysts, particularly when using donor/acceptor carbenes (e.g., from aryldiazoacetates), the rhodium carbene can react via C-H insertion at the allylic position of the dihydropyrrole instead of cyclopropanation.[10][11]

    • Solution: Catalyst and Substrate Choice. The outcome is highly dependent on the carbene precursor. Acceptor carbenes, such as those generated from EDA, strongly favor cyclopropanation of N-Boc-2,5-dihydropyrrole.[10][11] If using a donor-acceptor carbene is necessary, a thorough catalyst screen is required to favor the cyclopropanation pathway.

Q4: I am getting a roughly 1:1 mixture of exo and endo diastereomers. How can I control the stereoselectivity of the cyclopropanation?

A4: Diastereoselectivity in rhodium-catalyzed cyclopropanation is highly dependent on the catalyst's ligand architecture and the nitrogen protecting group.

  • Cause 1: Achiral or Unselective Catalyst. Standard achiral catalysts like dirhodium(II) tetraacetate (Rh₂(OAc)₄) often provide poor diastereoselectivity with substrates like N-Boc-2,5-dihydropyrrole, typically resulting in ~1:1 mixtures of exo and endo products.[7][8]

    • Solution: Catalyst Selection is Key. The choice of dirhodium catalyst is the most powerful tool for controlling stereochemistry. Bulky ligands on the rhodium center can create a chiral pocket that directs the approach of the alkene to the metal carbene, favoring one diastereomer over the other. For instance, bridged tetracarboxylate catalysts like Rh₂(esp)₂ can improve yields, while chiral bowl-shaped catalysts can be used to favor the formation of the less thermodynamically stable endo isomer.[7]

  • Cause 2: Influence of the N-Protecting Group. The steric and electronic nature of the nitrogen protecting group can influence the facial selectivity of the cyclopropanation.

    • Solution: Screen Protecting Groups. The N-Boc group is widely used and has been extensively studied. However, other groups like N-Ts (tosyl) can also be effective and may alter the diastereomeric ratio.[7][12] A small screen of protecting groups (e.g., Boc, Cbz, Ts) can be a valuable optimization step.

Data Summary: Catalyst Effect on Diastereoselectivity

The following table summarizes the effect of different dirhodium(II) catalysts on the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA), demonstrating the crucial role of the catalyst in directing the stereochemical outcome.

CatalystSolventTemp (°C)Yield (%)exo:endo RatioReference
Rh₂(OAc)₄DMC706351:49[7]
Rh₂(OAc)₄CH₂Cl₂RT6655:45[8]
Rh₂(esp)₂DMC907652:48[7]
Rh₂(S-TPPTTL)₄DMC905924:75[7]
Rh₂[S-tetra-(3,5-di-Br)TPPTTL]₄DMC907017:83[7]

Data compiled from Davies, H. M. L., et al. (2024). Org. Lett.[7][8] Conditions may vary slightly between sources.

Detailed Protocol 2: Rhodium-Catalyzed Cyclopropanation for endo-Selectivity

This protocol is optimized for the selective synthesis of the endo diastereomer on a gram scale.[7]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and syringe pump inlet, add N-Boc-2,5-dihydropyrrole (1.2 equiv.) and the dirhodium catalyst (e.g., Rh₂[S-tetra-(3,5-di-Br)TPPTTL]₄, 0.005 mol%).

  • Solvent Addition: Add anhydrous dimethyl carbonate (DMC) to create a solution of appropriate concentration (e.g., 0.5 M with respect to the limiting reagent).

  • Heating: Heat the mixture to reflux (approx. 90 °C).

  • Diazo Addition: Prepare a solution of ethyl diazoacetate (EDA, 1.0 equiv.) in anhydrous DMC. Using a syringe pump, add the EDA solution to the refluxing reaction mixture over a period of 4-8 hours.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction at reflux for an additional 1-2 hours. Monitor the consumption of the diazo compound by TLC (a faint yellow spot) or by quenching a small aliquot with acetic acid and analyzing by GC-MS.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. The crude product can then be taken for purification.

Section 3: Purification of Azabicyclo[n.1.0]hexane Derivatives

Q5: My azabicyclo[3.1.0]hexane product is streaking badly on my silica gel column, and the separation of diastereomers is poor. What can I do?

A5: The basic nitrogen atom in the azabicyclo[n.1.0]hexane core is the primary cause of purification challenges on standard silica gel.

  • Cause: Strong Acid-Base Interaction. The acidic silanol groups (Si-OH) on the surface of silica gel strongly interact with the basic amine product. This leads to peak tailing, streaking, and often irreversible adsorption, resulting in low recovery.

    • Solution 1: Basic Mobile Phase Modifier. The most common solution is to add a small amount of a basic modifier to the eluent. Triethylamine (Et₃N) at 0.5-2% (v/v) is typically effective. The triethylamine competes with the product for binding to the acidic sites on the silica, allowing the desired compound to elute with better peak shape.

    • Solution 2: Use Amine-Functionalized Silica. For particularly problematic separations, using a column packed with amine-functionalized silica (Si-NH₂) can provide excellent results. This stationary phase has a basic surface, which minimizes the strong interactions with the basic product, often allowing for separation with standard solvent systems like hexane/ethyl acetate.

    • Solution 3: Alternative Purification Technique. If column chromatography fails, consider forming a salt of the amine (e.g., with trichloroacetic acid), which can sometimes be purified by precipitation or recrystallization, followed by liberation of the free amine.[13]

Logical Flowchart for Purification Strategy

Caption: Decision tree for purifying basic azabicyclo[n.1.0]hexane products.

References

  • Davies, H. M. L., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link]

  • Sciencemadness.org. Zinc/Copper Couple. [Link]

  • ResearchGate. Effect of the nitrogen protecting group. [Link]

  • Shaikh, A. M., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. [Link]

  • Davies, H. M. L., et al. (2025). Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society. [Link]

  • Charette, A. B., & Lebel, H. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link]

  • Simmons-smith.org. Simmons–Smith reaction – cyclopropanation of alkenes. [Link]

  • Davies, H. M. L., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link]

  • Li, Y., et al. (2022). Stereoselective cyclopropanation of enamides via C–C bond cleavage of cyclopropenes. Organic Chemistry Frontiers. [Link]

  • Arnold, F. H., et al. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. [Link]

  • Charette, A. B. (2004). Simmons-Smith Cyclopropanation Reaction. Organic Reactions. [Link]

  • Reiser, O., et al. (2012). Exo and endo bond cleavage in monocyclopropanated pyrroles and furans I. Tetrahedron. [Link]

  • Feng, J., et al. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research. [Link]

  • Alcázar, J., et al. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis. [Link]

  • Organic Chemistry Portal. Simmons-Smith Reaction. [Link]

  • Davies, H. M. L., et al. (2025). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society. [Link]

  • Noël, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]

  • Engle, K. M. (2018). Radical asymmetric intramolecular α-cyclopropanation of aldehydes towards bicyclo[3.1.0]hexanes containing vicinal all-carbon quaternary stereocenters. Nature Communications. [Link]

  • Huang, Y., et al. (2023). Enantioselective intramolecular cyclopropanation via a cationic sulfoxonium-Rh-carbene. Nature Communications. [Link]

  • Bristol-Myers Squibb. (2001). Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation. Tetrahedron Letters. [Link]

  • Davies, H. M. L., et al. (2017). Role of Additives to Overcome Limitations of Intermolecular Rhodium-Catalyzed Asymmetric Cyclopropanation. Angewandte Chemie International Edition. [Link]

  • Hodgson, D. M., et al. (2007). Intramolecular Cyclopropanation of Unsaturated Terminal Epoxides. Angewandte Chemie International Edition. [Link]

  • Trauner, D. (2017). Cyclopropanations in Syntheses. ETH Zürich. [Link]

  • The Organic Chemistry Tutor. (2023). The Simmons-Smith Reaction & Cyclopropanation. YouTube. [Link]

  • Armstrong, D. W., et al. (1991). NORMAL PHASE TLC SEPARATION OF ENANTIOMERS USING CHIRAL ION INTERACTION AGENTS. Journal of Liquid Chromatography. [Link]

  • Waser, J., et al. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science. [Link]

  • Cavell, K. J., et al. (2014). On the Mechanism of Cyclopropanation Reactions Catalyzed by a Rhodium(I) Catalyst Bearing a Chelating Imine-Functionalized NHC Ligand: A Computational Study. Organometallics. [Link]

  • Feng, X., et al. (2007). Highly Enantioselective and Diastereoselective Cycloaddition of Cyclopropanes with Nitrones and Its Application in the Kinetic Resolution of 2-Substituted Cyclopropane-1,1-dicarboxylates. Angewandte Chemie International Edition. [Link]

  • American Chemical Society. (2007). The use of alternative solvent purification techniques. [Link]

  • Wikipedia. Cyclopropanation. [Link]

  • van Dam, R. M., et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Molecules. [Link]

  • van Dam, R. M., et al. (2017). A rapid and systematic approach for the optimization of radio-TLC resolution. EJNMMI Radiopharmacy and Chemistry. [Link]

  • Tang, Y., et al. (2018). Diastereoselective Synthesis of Vinylcyclopropanes from Dienes and Sulfur Ylides. Organic Letters. [Link]

  • Lin, S., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Journal of the American Chemical Society. [Link]

  • Ye, T., & Shi, M. (2018). Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. Chemical Science. [Link]

Sources

Resolving enantiomers of 1-phenyl-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Enantiomers of 1-Phenyl-3-azabicyclo[3.1.0]hexane

Welcome to the advanced technical support center for the enantiomeric resolution of 1-phenyl-3-azabicyclo[3.1.0]hexane. This compound serves as a critical structural motif in the development of broad-spectrum antidepressants and triple reuptake inhibitors (TRIs)[1]. The pharmacological efficacy of these compounds is heavily dependent on stereochemistry; for instance, the antinociceptive activity of the related drug bicifadine resides almost exclusively in its (1R,5S)-(+) enantiomer[2]. Consequently, achieving high enantiomeric purity (>99% ee) is a mandatory quality attribute[3].

This guide provides field-proven troubleshooting insights, self-validating experimental protocols, and mechanistic rationales to help you achieve optimal optical purity, whether you are utilizing classical diastereomeric salt resolution[4] or modern chiral chromatography[1].

Section 1: Troubleshooting & FAQs

Q1: During diastereomeric salt resolution with O,O'-dibenzoyl-tartaric acid, my enantiomeric excess (ee) plateaus at ~80% after the first crystallization. How can I improve optical purity? A1: A plateau in ee typically indicates kinetic trapping—where rapid cooling causes the undesired, more soluble diastereomer to co-precipitate—or an unoptimized solvent system lacking sufficient solubility differentiation. Resolution: Perform a hot slurry recrystallization of the enriched salt using a solvent system with a steeper solubility curve, such as Acetone/Water (95:5). Strictly control the initial cooling rate (e.g., 0.1°C/min) to favor thermodynamic control. The bulky benzoyl groups of the resolving agent rely on precise


 stacking with the phenyl ring of the substrate; rapid precipitation disrupts this highly ordered crystal lattice.

Q2: Why am I observing severe peak tailing and poor resolution (Rs < 1.0) during chiral HPLC/SFC analysis of the racemate? A2: Peak tailing for secondary amines like 1-phenyl-3-azabicyclo[3.1.0]hexane is caused by secondary electrostatic interactions between the basic nitrogen of the aza-ring and unendcapped, acidic residual silanol groups on the chiral stationary phase (CSP). Resolution: Incorporate a basic additive—such as 0.1% v/v diethylamine (DEA) or triethylamine (TEA)—into your mobile phase. The additive competitively binds to the acidic silanols, ensuring the analyte interacts solely with the chiral selector (e.g., the amylose backbone), thereby sharpening the peaks and restoring baseline resolution.

Q3: When scaling up the free-basing step to recover the pure enantiomer from the tartrate salt, I notice a slight drop in ee. What is causing this epimerization? A3: While the azabicyclo[3.1.0]hexane system is generally rigid, prolonged exposure to strong aqueous bases (like NaOH) at elevated temperatures during the extraction phase can induce trace base-catalyzed epimerization or degradation. Resolution: Conduct the alkaline free-basing strictly at 0–5°C using a milder base (e.g., saturated aqueous


). Rapidly extract the free amine into an organic solvent with low water miscibility, such as Methyl tert-butyl ether (MTBE), and dry immediately to minimize aqueous contact time.

Section 2: Experimental Protocols

Protocol A: Preparative Resolution via Diastereomeric Salt Formation

This protocol leverages the enhanced steric bulk of functionalized tartaric acids to achieve high chiral recognition[4].

  • Step 1: Salt Formation. Dissolve racemic 1-phenyl-3-azabicyclo[3.1.0]hexane (1.0 eq) and O,O'-dibenzoyl-D-tartaric acid (1.0 eq) in Acetone/Water (95:5 v/v) at 60°C.

    • Causality: The 5% water content acts as a thermodynamic bridge, drastically increasing the solubility differential between the two resulting diastereomers compared to anhydrous conditions.

  • Step 2: Fractional Crystallization. Cool the solution at a controlled rate of 0.1°C/min down to 5°C. If available, seed the mixture with 0.1% pure diastereomeric salt at 40°C.

    • Causality: Controlled cooling prevents supersaturation and kinetic trapping, ensuring the crystal lattice is formed purely by the less soluble diastereomer.

  • Step 3: Filtration. Filter the precipitate under a vacuum and wash the filter cake with ice-cold Acetone.

    • Causality: Ice-cold solvent prevents the dissolution of the desired crystalline salt while effectively washing away the adhering mother liquor containing the undesired isomer.

  • Step 4: Alkaline Free-Basing. Suspend the salt in MTBE. Slowly add saturated aqueous

    
     at 0–5°C until the aqueous layer reaches pH > 9. Separate the organic layer, wash with brine, dry over 
    
    
    
    , and concentrate.
    • Causality: MTBE prevents emulsion formation. The mild, cold basic conditions prevent degradation of the strained bicyclic ring.

Protocol B: Preparative Chiral Supercritical Fluid Chromatography (SFC)

SFC is prioritized over standard HPLC for preparative scale due to the volatility of the free amine[1].

  • Step 1: Mobile Phase Preparation. Prepare a co-solvent of Methanol containing 0.1% v/v Diethylamine (DEA).

    • Causality: Supercritical

      
       is non-polar. Methanol increases the eluent's polarity to elute the polar amine, while DEA competitively masks residual silanols to prevent tailing.
      
  • Step 2: Column Equilibration. Equilibrate a Chiralpak AD-H column (Amylose tris(3,5-dimethylphenylcarbamate)) with

    
    /MeOH (80:20) at 120 bar backpressure and 35°C.
    
    • Causality: Maintaining 120 bar ensures the

      
       remains in a dense supercritical state, providing high diffusivity and low viscosity for rapid mass transfer.
      
  • Step 3: Injection and Recovery. Inject the racemate. Collect the separated enantiomer fractions using UV triggering at 220 nm.

    • Causality: Upon depressurization, the

      
       sublimates harmlessly, leaving the purified enantiomer in a small volume of Methanol. This eliminates the need for prolonged thermal evaporation, protecting the amine from degradation.
      

Section 3: Quantitative Data & Method Parameters

Table 1: Comparison of Chiral Resolving Agents for 1-Phenyl-3-azabicyclo[3.1.0]hexane

Resolving AgentOptimal Solvent SystemTypical Yield (%)Expected ee (%)Mechanism of Chiral Differentiation
L-(+)-Tartaric AcidEtOH /

30 - 3570 - 80Standard hydrogen bonding network
O,O'-Dibenzoyl-D-tartaric acidAcetone /

35 - 40> 95Enhanced

stacking & steric bulk
D-Mandelic AcidIsopropanol25 - 3060 - 75Phenyl-phenyl interactions

Table 2: Optimized Chiral SFC Parameters for Enantiomeric Resolution

ParameterAnalytical ScalePreparative ScaleCausality / Rationale
Column Chiralpak AD-H (4.6 x 250 mm)Chiralpak AD-H (21 x 250 mm)Amylose backbone provides optimal chiral cavities.
Mobile Phase

/ MeOH (80:20)

/ MeOH (80:20)
MeOH acts as a strong hydrogen-bond modifier.
Additive 0.1% Diethylamine (DEA)0.1% Diethylamine (DEA)Competes for silanols, preventing amine tailing.
Flow Rate 3.0 mL/min50.0 mL/minScaled proportionally to column cross-sectional area.
Back Pressure 120 bar120 barMaintains

in supercritical state for diffusivity.

Section 4: Process Workflows & Decision Trees

G Racemate Racemic 1-phenyl-3-azabicyclo[3.1.0]hexane Salt Diastereomeric Salt Mixture (in Acetone/H2O) Racemate->Salt Agent O,O'-Dibenzoyl-D-tartaric acid (Chiral Resolving Agent) Agent->Salt Cryst Fractional Crystallization (Cooling to 5°C) Salt->Cryst Precipitate Less Soluble Diastereomer (Solid Precipitate) Cryst->Precipitate Crystallizes MotherLiq More Soluble Diastereomer (Mother Liquor) Cryst->MotherLiq Remains in solution FreeBase Alkaline Free-Basing (Na2CO3 / MTBE) Precipitate->FreeBase PureEnant (1R,5S)-(+)-Enantiomer (>99% ee) FreeBase->PureEnant

Workflow for diastereomeric salt resolution of 1-phenyl-3-azabicyclo[3.1.0]hexane.

SFC Start Screen Chiral Stationary Phases (Amylose vs. Cellulose) Modifier Select Co-solvent (MeOH vs. EtOH vs. IPA) Start->Modifier Additive Add Basic Additive (0.1% DEA or TEA) Modifier->Additive Alcohols increase polarity Eval Evaluate Peak Resolution (Rs) Additive->Eval Suppresses peak tailing RsGood Rs > 1.5 Scale to Preparative SFC Eval->RsGood Baseline separation RsBad Rs < 1.5 Adjust Temp/Pressure Eval->RsBad Co-elution RsBad->Modifier Iterate

Decision tree for optimizing Chiral SFC methods for azabicyclo[3.1.0]hexanes.

References

  • Use of (1R,5S)-(+)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane in the treatment of conditions affected by monoamine neurotransmitters. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo7sQUBeLUOS3coil8iRIkM8GTAf6TVYjdSlHfqjNbNFKMt1jvNKnBttzRH7mJBRSjgOC-6O7l_w_N7bTv86CPxlXFkXiMvJ5l93Y7JYMQivnDtFOYlWlaKtPcGrvswCg01WmeWimnh17-NUQ=]
  • 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSetBm1MWzNUDk4Uw_9BJ_pXOJjLm2TqAXnFfVf9SBRVq-taIVTpAN7Hb8CwenFx91JAH3ezuxdCP9xCijdHWhxStseZX6OuV5rQsRf9Wx-BkoZ-KzglJf1QX-L3VHLE-gyGxZtHB9ZpYt8Q==]
  • Methods and compositions for production, formulation and use of 1-aryl-3-azabicyclo[3.1.0] hexanes. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJM32DKOwj859-pXPrjmxHaBYhFMbn48xk-NyDQYSa-sQ4526vt_YgDE7PpIgS6KoUPBwgSIQEK4CE8dGKXIJ5ldnk8hKlEa63qqDhOkRYtQQ8wIajj_KUBRgJgCLeMjc2WW5WvGDXANYop9utcA==]
  • Molecular-Biological Problems of Drug Design and Mechanism of Drug Action: Triple Inhibitors of Monoamine Reuptake Transporters. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi50elpnYQ6WwcDoUy5gv3Hqf_7Vxb-t0FgoKFPIfxq2dxhekf5yett5H27d4PDQFdg0NoTC7xbmBXovgloz5rZuNeFmUwR-DPModiGx1r10ugWMPKnd5vJrjkqYn39alOUc7j1lwzSRxN0mcZT_LXwq77RyC1WSHS6q4kCwc5tOoDDt-2zciiYrhghlircQxNoUwrOJi2DNwL3RstvU9ED2MBiA2CjELurC8R_AJ1XMhfnTU_miP58NcEL4KbYYMq7CSfJ4EFmV8pfbwucBIyh6UKrzmg03v8Tro-pLwwuSib2wyAAmoi9i4DdhvT8Dsomo59XeVKBGz9hQKGAnQS609olU-y5Q==]

Sources

Overcoming low solubility of 1-phenyl-3-azabicyclo[3.1.0]hexane HCl

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SOL-3ABH-001 Subject: Overcoming Solubility Limitations of 1-Phenyl-3-azabicyclo[3.1.0]hexane HCl Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Triage

Welcome to the Technical Support Center. You are likely encountering solubility issues with 1-phenyl-3-azabicyclo[3.1.0]hexane hydrochloride (CAS 77372-73-7 for generic scaffold reference).

This compound presents a classic "Amphiphilic Salt Paradox" :

  • The Scaffold: The 1-phenyl-3-azabicyclo[3.1.0]hexane core is lipophilic (LogP ~2.0–3.0), driven by the phenyl ring and the rigid bicyclic framework.

  • The Salt: The hydrochloride (HCl) counterion is intended to impart water solubility.[1]

The Problem: While the HCl salt improves aqueous solubility compared to the free base, it often exhibits "pH-Dependent Crashing" or "Common Ion Suppression" in physiological buffers.[1] Conversely, in organic synthesis, the salt is too polar for standard non-polar solvents (DCM, Toluene), leading to process failures.

Use the diagnostic tree below to identify your specific failure mode.

Diagnostic Workflow

Solubility_Troubleshooting Start START: Characterize the Precipitate Solvent What is the Solvent System? Start->Solvent Aq_Branch Aqueous / Buffer Solvent->Aq_Branch Org_Branch Organic Solvent Solvent->Org_Branch Check_pH Check pH of Supernatant Aq_Branch->Check_pH High_pH pH > 7.0 Check_pH->High_pH Basic Low_pH pH < 6.0 Check_pH->Low_pH Acidic Action_Acidify Issue: Free Base Precipitation Action: Acidify to pH 4-5 High_pH->Action_Acidify Check_Cl Check Chloride Content (Saline/PBS/HCl) Low_pH->Check_Cl Action_CommonIon Issue: Common Ion Effect Action: Switch to Water/Dextrose or Use Cosolvent Check_Cl->Action_CommonIon High [Cl-] Check_Pol Polarity Check Org_Branch->Check_Pol NonPolar DCM, Toluene, Ether Check_Pol->NonPolar Polar MeOH, DMSO, DMF Check_Pol->Polar Action_PolarSwitch Issue: Salt Insolubility Action: Add 10-20% MeOH or Switch to Free Base NonPolar->Action_PolarSwitch Action_Heat Issue: Lattice Energy Action: Heat to 40°C or Sonication Polar->Action_Heat

Figure 1: Decision matrix for diagnosing solubility failures based on solvent system and environmental conditions.

Troubleshooting Guide: Aqueous Systems

Issue: The compound dissolves initially but precipitates upon cooling or adding buffer (PBS, Saline).[1]

Root Cause 1: The pH Trap

The 3-azabicyclo[3.1.0]hexane nitrogen is a secondary amine with a pKa of approximately 9.0–9.5 .[1]

  • At pH < 7: The molecule is protonated (

    
    ) and soluble.[1]
    
  • At pH > 8: The equilibrium shifts to the uncharged free base (

    
    ), which is highly lipophilic and insoluble in water.
    

Corrective Protocol:

  • Measure the pH of your final solution after adding the compound.[1] The HCl salt is acidic, but strong buffers (PBS) may force the pH up.[1]

  • Target pH: Maintain pH 4.5 – 6.0 for maximum stability.

  • Buffer Selection: Avoid Phosphate Buffered Saline (pH 7.[1]4) for stock solutions. Use Acetate Buffer (pH 5.0) or Citrate Buffer instead.[1]

Root Cause 2: The Common Ion Effect

This is the most frequent oversight.[1] If you dissolve the HCl salt in 0.9% NaCl (Saline) or 0.1 N HCl, you are introducing a massive excess of Chloride ions (


).
  • Solubility Product Principle:

    
    
    
  • As

    
     increases, the maximum soluble concentration of 
    
    
    
    decreases drastically to maintain
    
    
    .

Corrective Protocol:

  • Vehicle Switch: Do not use Saline for high-concentration stocks.[1] Use D5W (5% Dextrose in Water) .[1] It provides tonicity without adding common ions.[1]

  • Dilution: Only introduce saline at the final dilution step (e.g., < 1 mg/mL) where the concentration product is below the

    
    .
    

Troubleshooting Guide: Organic Process Chemistry

Issue: The HCl salt is "gummy" or insoluble in reaction solvents like Dichloromethane (DCM) or Ethyl Acetate.[1]

Mechanism

HCl salts are ionic crystal lattices.[1] They resist dissolution in non-polar solvents (DCM, Ether, Hexanes) because the lattice energy exceeds the solvation energy provided by these weak dipoles.

Solvent Selection Matrix
Solvent ClassSolubility of HCl SaltRecommendation
Chlorinated (DCM, CHCl3) Poor / Insoluble Avoid as pure solvent.[1] Use 10% Methanol/DCM mixture.[1]
Ethers (THF, Et2O) Insoluble Excellent antisolvent for crystallization (to crash out the salt).[1]
Alcohols (MeOH, EtOH) High Preferred for dissolving the salt.[1]
Aprotic Polar (DMSO, DMF) Very High Use for bio-assays, but difficult to remove in process chemistry.[1]

Process Workaround: If you must perform a reaction in DCM (e.g., an acylation), you cannot use the HCl salt directly. You must perform a "Free Base Liberation" in situ:

  • Suspend the HCl salt in DCM.

  • Add 1.1 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1]

  • The mixture will clear as the HCl is scavenged by the base, releasing the soluble free amine into the DCM.[1]

Advanced Formulation: The "Cyclodextrin Shield"

Issue: You need a high concentration (>10 mg/mL) aqueous solution for animal dosing, and pH adjustment is insufficient or causes irritation.

Solution: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] The 1-phenyl-3-azabicyclo[3.1.0]hexane molecule fits well into the hydrophobic cavity of the cyclodextrin, while the hydroxyl groups on the outside maintain water solubility. This bypasses the


 limitations of the salt.[1]
Protocol: 20% HP-β-CD Formulation
  • Prepare Vehicle: Dissolve 20g of HP-β-CD in 80mL of distilled water. Stir until clear.

  • Add Compound: Add the required amount of 1-phenyl-3-azabicyclo[3.1.0]hexane HCl slowly to the vortexing vehicle.

  • Sonication: Sonicate for 10–15 minutes at ambient temperature.

  • pH Check: Adjust pH to 5.0–6.0 if necessary.

  • Filter: Sterile filter (0.22 µm).

Frequently Asked Questions (FAQ)

Q: Can I heat the solution to dissolve the precipitate? A: Yes, but with caution. Heating to 40–50°C can overcome the lattice energy temporarily.[1] However, upon cooling, the compound may recrystallize (crash out) if the solution is supersaturated. If you must heat to dissolve, you are likely operating in a metastable zone—expect precipitation within hours.[1]

Q: Why does my solution turn cloudy when I add it to cell culture media? A: Cell culture media (DMEM, RPMI) contains salts (Chlorides) and is buffered to pH 7.[1]4. You are hitting both the Common Ion Effect and the pH Solubility Limit simultaneously.[1]

  • Fix: Pre-dissolve in DMSO (make a 1000x stock) so the final concentration in media is low enough to remain soluble despite the pH shift.[1]

Q: Is the free base better than the HCl salt? A: Only for organic chemistry. For biological use, the free base is an oil or low-melting solid with near-zero water solubility. Stick to the HCl salt and manage the pH/Chloride levels.[1]

References

  • PubChem. 1-phenyl-3-azabicyclo[3.1.0]hexane hydrochloride (Compound Summary). National Library of Medicine.[1] Available at: [Link]

  • Skolnick, P., et al. (2003).[1] Broad spectrum antidepressants: 1-aryl-3-azabicyclo[3.1.0]hexanes. US Patent 6,667,329.[1] (Describes the synthesis and salt forms of the scaffold).

  • Serdyuk, O. V., et al. (2019).[1] Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives. ResearchGate.[1] Available at: [Link]

  • Stahl, P. H., & Wermuth, C. G. (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use.[1] Wiley-VCH.[1] (Authoritative source on Common Ion Effect and Salt Selection).[1]

Sources

I. FAQ: Fundamental Temperature Dynamics in Azabicyclo Syntheses

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Azabicyclo Ring Closure Technical Support Center . Synthesizing bridged and fused nitrogen-containing bicyclic systems (e.g., azabicyclo[3.2.1]octanes, azabicyclo[1.1.0]butanes, and aza-macrocycles) requires precise control over reaction thermodynamics and kinetics.

This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate temperature-dependent parameters during complex ring-closing workflows.

Q: Why does my aza-Darzens synthesis of 1-azabicyclo[1.1.0]butanes fail at room temperature? A: The 1-azabicyclo[1.1.0]butane system is highly strained. At 0 °C or room temperature, the starting azirines and intermediate products undergo rapid thermal decomposition[1]. Strict kinetic control at –78 °C using a strong base like LiHMDS is required to successfully isolate the highly strained bridged product[1].

Q: How does temperature dictate chemoselectivity in Lewis acid-catalyzed additions for azabicyclo[2.1.1]hexanes? A: Temperature acts as the master switch between kinetic and thermodynamic pathways. At 25 °C, the reaction favors the kinetically controlled azabicyclo[2.1.1]hexane[2]. However, elevating the temperature to 80 °C provides enough thermal energy to overcome the activation barrier for ring-opening, resulting in a complete reversal of chemoselectivity to yield the thermodynamically stable cyclobutenyl methanamine[2].

Q: Why do my intramolecular hydroamination reactions stall at low temperatures, given that the reaction has negative entropy? A: Intramolecular hydroamination inherently possesses negative entropy because a flexible acyclic precursor is restricted into a rigid ring. Thermodynamically, higher temperatures should shift the equilibrium back toward the starting materials[3]. However, the activation energy required to break the C-C


 bond and form the C-N bond is exceptionally high. Therefore, thermal activation (typically 85–90 °C) is a kinetic necessity to drive the reaction forward at a reasonable rate, even if it slightly compromises the thermodynamic equilibrium[3].

II. Visualizing Temperature Control Logic

G SM Starting Material (e.g., Azirine / Imines) Kinetic Kinetic Product Azabicyclo Ring (Low Temp, e.g., -78°C) SM->Kinetic Fast Low Activation Energy Thermo Thermodynamic Product Ring-Opened / Epimer (High Temp, e.g., 80°C) SM->Thermo Slow High Activation Energy Decomp Decomposition (Thermal Degradation) SM->Decomp Excess Heat Kinetic->Thermo Equilibration (Heat)

Reaction coordinate logic for azabicyclo temperature control.

III. Troubleshooting Guide: Diagnosing Temperature-Related Failures

Issue 1: Incomplete Ring-Closing Metathesis (RCM) of Azabicyclo[m.n.0]alkanes
  • Causality: The basic lone pair on the tertiary nitrogen coordinates to the Ruthenium center of the Grubbs catalyst, forming a stable, unreactive complex (catalyst poisoning).

  • Resolution: Protect the amine in situ by adding 1.1 equivalents of an acid like camphor sulfonic acid (CSA) or trifluoroacetic acid (TFA) to form an ammonium salt[4]. Because this salt alters the solubility and sterics of the substrate, the reaction requires elevated temperatures (100 °C via microwave irradiation) to achieve full conversion[4].

Issue 2: Loss of Z-Selectivity in Macrocyclic RCM
  • Causality: While standard RCM benefits from high heat to drive ethylene off-gassing, Z-selective Ruthenium catalysts are sensitive to thermal degradation and thermodynamic equilibration (which favors the E-isomer).

  • Resolution: Lower the reaction temperature to 35 °C. At this temperature, the kinetic Z-isomer is preserved, and the catalyst selectively degrades any unwanted E-isomers via ethenolysis without scrambling the Z-olefins[5].

Issue 3: Epimerization in Organocatalyzed 2-Azabicyclo[3.3.1]nonanes
  • Causality: The intramolecular aldol process can yield different diastereomers based on reaction time and workup temperature.

  • Resolution: Short reaction times and avoiding extended basic workups preserve the kinetically controlled product. Prolonged exposure to basic aqueous solutions (e.g., K2CO3) at room temperature provides the activation energy necessary to drive the system to the thermodynamically stable epimer[6].

RCM_Troubleshoot Start Stalled RCM Reaction? CheckAmine Is the basic nitrogen protected? Start->CheckAmine AddAcid Add CSA or TFA (Form Ammonium Salt) CheckAmine->AddAcid No CheckTemp Increase Temp to 80-100°C CheckAmine->CheckTemp Yes AddAcid->CheckTemp CheckZ Is Z-selectivity required? CheckTemp->CheckZ LowerTemp Lower Temp to 35°C Use Z-selective Ru Catalyst CheckZ->LowerTemp Yes Success Successful Azabicyclo Closure CheckZ->Success No LowerTemp->Success

Decision tree for optimizing RCM temperature and catalyst conditions.

IV. Quantitative Data: Catalyst & Temperature Optimization Matrix

Target ScaffoldReaction TypeCatalyst / ReagentsOptimal TempMechanistic Outcome / Notes
1-Azabicyclo[1.1.0]butane Aza-DarzensLiHMDS, Ethyl bromoacetate-78 °CHigher temps (0 °C to RT) lead to total thermal decomposition[1].
Azabicyclo[2.1.1]hexane Lewis Acid AdditionGa(OTf)325 °C80 °C shifts selectivity entirely to ring-opened cyclobutenyl amines[2].
1-Azabicyclo[5.4.0]alkane RCMGrubbs II, CSA100 °C (MW)Requires amine protonation to prevent catalyst poisoning; heat drives closure[4].
Aza-Macrocycles (Z-Alkene) Z-Selective RCMRu-Dithiolate Catalysts35 °CLow temp prevents thermodynamic equilibration to the E-isomer[5].
2-Azabicyclo[3.3.1]nonane Organocatalyzed AldolProline derivatives25 °CExtended basic workup at RT drives conversion to the thermodynamic epimer[6].

V. Validated Experimental Protocols

Protocol A: Low-Temperature Aza-Darzens Synthesis of 1-Azabicyclo[1.1.0]butanes

This protocol utilizes strict kinetic control to prevent the decomposition of highly strained intermediates.

  • Preparation: Purge a flame-dried Schlenk flask with N2. Dissolve the starting azirine in anhydrous THF to achieve a 0.1 M concentration.

  • Thermal Equilibration: Submerge the flask in a dry ice/acetone bath.

    • Self-Validation Step: Insert an internal thermocouple. Do not proceed until the internal temperature reads exactly –78 °C. Premature addition will cause immediate decomposition[1].

  • Base Addition: Add LiHMDS (2.5 equiv) dropwise over 15 minutes to prevent localized exothermic spikes.

  • Electrophile Addition: Add ethyl bromoacetate (2.5 equiv) dropwise. Maintain the reaction strictly at –78 °C for 6 hours.

  • Quenching: Quench the reaction by adding cold, saturated aqueous NH4Cl while the flask is still submerged in the –78 °C bath.

    • Self-Validation Step: Warming the mixture before the electrophile is fully quenched will trigger spontaneous ring-opening. Only remove the bath after the quench is complete.

Protocol B: High-Temperature Microwave-Assisted RCM of 1-Azabicyclo[5.4.0]alkanes

This protocol uses thermal forcing to overcome the steric and electronic deactivation caused by amine protection.

  • Salt Formation: Dissolve the N-alkyl azocine precursor in anhydrous toluene (0.05 M). Add camphor sulfonic acid (CSA, 1.1 equiv) and stir at room temperature for 10 minutes.

    • Self-Validation Step: Spot the mixture on a TLC plate. The starting material should disappear, replaced by a baseline spot, confirming complete ammonium salt formation. This prevents Ru-catalyst poisoning[4].

  • Catalyst Addition: Add Grubbs II catalyst (10 mol%) to the mixture.

  • Thermal Activation: Seal the mixture in a microwave reactor vial. Heat to 100 °C for 1 hour.

    • Self-Validation Step: Monitor the pressure curve on the microwave synthesizer. A steady, controlled pressure increase indicates successful metathesis and ethylene gas release.

  • Workup: Cool to room temperature, quench with excess ethyl vinyl ether (to deactivate the Ru catalyst), and wash with saturated NaHCO3 to liberate the free azabicyclo amine.

VI. References

  • Modular Synthesis of Azabicyclohexanes and Cyclobutenyl Amines Semantic Scholar

  • Asymmetric synthesis of 2-azabicyclo[3.3.1]nonanes by a microwave-assisted organocatalysed tandem desymmetrisation and intramole RSC Publishing

  • Stereoselective Access to Z and E Macrocycles by Ruthenium-Catalyzed Z-Selective Ring-Closing Metathesis and Ethenolysis ACS Publications

  • S. Doye (Hydroamination Thermodynamics) Thieme-Connect

  • Aza-Darzens Type Reaction of Azirines: Access to Highly Substituted 1-Azabicyclo[1.1.0]butanes and Azetidines ACS Publications

  • A General, Enantioselective Synthesis of 1-Azabicyclo[m.n.0]alkane Ring Systems PMC

Sources

Technical Support Center: 1-Phenyl-3-azabicyclo[3.1.0]hexane Purification

[1]

Current Status: Active Support Level: Tier 3 (Process Chemistry & R&D) Topic: Impurity Profiling, Isolation, and Remediation

Module 1: Impurity Profiling & Origin Analysis[1]

Q: What are the dominant impurities expected in the synthesis of 1-phenyl-3-azabicyclo[3.1.0]hexane?

A: The impurity profile depends heavily on the synthetic route employed.[1] However, three distinct classes of impurities are ubiquitous across most methodologies (cyclopropanation of enamides or cyclization of phenyl-pyrrolidines):

Impurity ClassSpecific ContaminantOrigin / MechanismRemoval Strategy
Stereoisomers Endo-isomer (vs. Exo-target)Lack of facial selectivity during cyclopropanation (carbenoid insertion).[1]Fractional Crystallization (as HCl or Tartrate salt) or Chiral HPLC.[1]
Regioisomers 4-phenyl-3-azabicyclo[3.1.0]hexaneMisplaced carbenoid insertion or rearrangement of the pyrrolidine ring.[1]Flash Chromatography (Silica, amine-functionalized).[1]
Starting Materials Styrene / Phenylcyclopropane derivativesIncomplete conversion; often co-elutes due to lipophilicity.[1]Acid-Base Extraction (The amine product can be pulled into aqueous acid; neutrals remain in organic).[1]
Ring-Opened 3-(hydroxymethyl)-3-phenylpyrrolidineAcid-catalyzed cleavage of the strained cyclopropane ring during deprotection/workup.[1]Avoid strong mineral acids at high temps; use milder Lewis acids.
Q: Why is my crude reaction mixture turning black/tarry upon workup?

A: This is likely due to oxidative polymerization of unreacted pyrroline/enamine intermediates or the presence of residual transition metals (Pd, Rh, Cu) if a catalytic carbenoid route was used.

  • Causality: The 3-azabicyclo[3.1.0]hexane core is a secondary amine.[1] If unreacted metal catalysts remain, they can facilitate oxidative coupling of the amine in air.

  • Remediation:

    • Metal Scavenging: Treat the crude organic phase with SiliaMetS® Thiol or N-acetylcysteine prior to concentration.[1]

    • Antioxidant: Add trace BHT (butylated hydroxytoluene) during solvent removal if the product is stored as a free base.[1]

Module 2: Troubleshooting Purification & Isolation

Q: My product is an oil and refuses to crystallize. How do I obtain a solid?

A: The free base of 1-phenyl-3-azabicyclo[3.1.0]hexane is typically an oil or a low-melting solid.[1] To obtain a stable, crystalline solid, you must convert it to a salt. The Hydrochloride (HCl) or Oxalate salts are most effective for this scaffold.[1]

Protocol: High-Purity Salt Formation

  • Dissolution: Dissolve the crude oil in a minimum amount of anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether).[1]

  • Acidification: Dropwise add 2.0 equivalents of 2M HCl in Diethyl Ether (or Dioxane) at 0°C.

    • Critical: Do not use aqueous HCl; water inclusion prevents crystallization of this hygroscopic salt.[1]

  • Precipitation: A white precipitate should form immediately.[1]

  • Trituration: If a gum forms instead, decant the supernatant and triturate the gum with pentane or cold acetone to induce lattice formation.[1]

  • Recrystallization: Recrystallize the crude salt from Isopropanol/Ethanol (9:1) .

Q: How do I separate the cis (endo) and trans (exo) diastereomers?

A: This is the most challenging separation.[1] The exo-isomer (phenyl ring trans to the cyclopropane methylene) is thermodynamically more stable but often forms alongside the endo-isomer.[1]

Workflow for Isomer Separation:

  • Chromatographic Separation (Free Base):

    • Stationary Phase: Silica Gel (neutralized with 1% Triethylamine).[1]

    • Mobile Phase: Gradient of Hexane:Ethyl Acetate (90:10

      
       60:40).[1]
      
    • Note: The exo-isomer typically elutes after the endo-isomer due to slightly higher polarity (interaction of the nitrogen lone pair).[1]

  • Chemical Resolution (If Chromatography Fails):

    • Use (L)-Dibenzoyl Tartaric Acid .[1] The diastereomeric salts often have significantly different solubility profiles in Ethanol.

Module 3: Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying the crude reaction mixture, ensuring the removal of both neutral impurities and stereoisomers.

PurificationWorkflowCrudeCrude Reaction Mixture(Free Base + Impurities)AcidBaseAcid-Base Extraction(1M HCl wash, extract neutrals w/ Et2O)Crude->AcidBaseAqLayerAqueous Layer(Protonated Product)AcidBase->AqLayerKeepOrgLayerOrganic Layer(Styrene, Neutrals, Tars)AcidBase->OrgLayerDiscardBasifyBasify (NaOH) & Extract into DCMAqLayer->BasifyFreeBaseIsolated Free Base (Oil)Basify->FreeBaseCheckPurityCheck HPLC/NMR(Cis/Trans Ratio)FreeBase->CheckPuritySaltFormSalt Formation(HCl in Et2O)CheckPurity->SaltFormHigh de (>90%)ChiralPrepPrep HPLC / Chiral ResolutionCheckPurity->ChiralPrepLow de (<90%)RecrystRecrystallization(IPA/EtOH)SaltForm->RecrystFinalPure 1-Phenyl-3-azabicyclo[3.1.0]hexane HCl(>98% de)Recryst->FinalChiralPrep->SaltFormEnriched Isomer

Caption: Logical workflow for the isolation of pharmaceutical-grade 1-phenyl-3-azabicyclo[3.1.0]hexane HCl.

Module 4: Advanced FAQ - Process Chemistry

Q: Can I use distillation to purify the free base?

A: Proceed with extreme caution. While the free base is volatile (bp ~110-120°C at 0.5 mmHg), the strained cyclopropane ring is thermally sensitive. Prolonged heating above 140°C can induce thermal rearrangement to the corresponding phenyl-dihydropyridine or ring-opening.[1]

  • Recommendation: Use Kugelrohr distillation (short path) under high vacuum (<0.1 mmHg) only if the crude is relatively clean. For dirty crudes, acid-base extraction is safer and more effective.

Q: How do I remove residual Palladium (Pd) to <10 ppm?

A: If you utilized a Pd-catalyzed carbenoid insertion (e.g., from diazo compounds):

  • Dissolve the free base in THF.[1]

  • Add SiliaMetS® Thiol (metal scavenger) at 5 wt% relative to the substrate.[1]

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45 µm pad.[1]

  • Proceed to salt formation.[1] This typically reduces Pd load from ~500 ppm to <5 ppm.[1]

References

  • Synthesis and reaction of 1-azabicyclo[3.1.0]hexane. Chem. Pharm. Bull. (2009).[2] Detailed protocols on the formation of the bicyclic core and reactivity of the pyrrolidine precursors.

  • 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. ARKIVOC (2004).[1] Provides characterization data (NMR, IR) and synthesis via the lactam intermediate.

  • Separation of cis and trans isomers. US Patent 2850549A.[1] Foundational methodologies for separating geometric isomers in cyclic systems using adsorbents and crystallization.[1]

  • Impurity Occurrence and Removal in Crystalline Products. Organic Process Research & Development (2017). General strategies for purging impurities via salt formation and recrystallization.[1] [3]

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 1-Phenyl-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Deciphering a Structurally Complex Scaffold

The 1-phenyl-3-azabicyclo[3.1.0]hexane framework represents a fascinating and medicinally relevant scaffold. Its rigid, tricyclic structure, which fuses a cyclopropane ring with a pyrrolidine ring, imparts a distinct three-dimensional conformation that is of significant interest in drug design. The presence of a phenyl group at the bridgehead carbon (C1) further introduces electronic and steric complexity. Understanding the precise structure and stereochemistry of this molecule is paramount for its application, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-phenyl-3-azabicyclo[3.1.0]hexane. We will move beyond a simple peak listing to explore the causal relationships between the molecule's unique architecture and its spectral features. By comparing its spectrum with those of structurally related alternatives—1-phenylpyrrolidine and the parent bicyclo[3.1.0]hexane carbocycle—we will highlight the specific spectral signatures arising from the fused cyclopropane ring and the integrated nitrogen heteroatom. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of NMR analysis for complex heterocyclic systems.

Pillar 1: The Theoretical Underpinnings of a Complex Spectrum

A rigorous interpretation of the ¹H NMR spectrum of 1-phenyl-3-azabicyclo[3.1.0]hexane requires an appreciation of several key NMR principles. The molecule's constrained nature invalidates many of the simplifying assumptions applicable to flexible, acyclic systems.

  • Conformational Rigidity: Unlike a simple cyclohexane ring, the bicyclo[3.1.0]hexane system is locked into a pronounced boat-like conformation.[1] This rigidity means that protons on the five-membered ring are held in fixed spatial arrangements, eliminating signal averaging that occurs through rapid bond rotation. Consequently, chemically similar protons (e.g., geminal protons on a CH₂ group) become magnetically non-equivalent (diastereotopic), giving rise to distinct signals with mutual (geminal) coupling.

  • Anisotropic Effects of the Phenyl Ring: The π-electron system of the C1-phenyl group generates its own local magnetic field. This "anisotropic" field influences the effective magnetic field experienced by nearby protons. Protons located above or below the face of the aromatic ring are shielded and will resonate at a higher field (lower ppm), while protons located in the plane of the ring are deshielded and will resonate at a lower field (higher ppm). This effect is crucial for assigning protons on the bicyclic core.

  • Ring Strain and Cyclopropane's Signature: The three-membered cyclopropane ring is highly strained, which significantly alters the hybridization of its carbon atoms and the electron density of its C-H bonds. This results in a characteristic and pronounced upfield shift for the cyclopropyl protons, which typically resonate in the 0.5-2.0 ppm range, a region distinct from many other aliphatic protons.[2]

  • Coupling Constants and Stereochemistry: In a rigid system, the magnitude of the vicinal coupling constant (³JHH) between two protons is directly related to the dihedral angle between them, a relationship described by the Karplus equation.[3] By carefully measuring these J-values, we can deduce the relative stereochemistry of the protons (e.g., cis vs. trans relationships across the ring system).

Pillar 2: A Self-Validating Protocol for High-Fidelity Data Acquisition

The acquisition of a high-quality, interpretable ¹H NMR spectrum is non-negotiable. The following protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Experimental Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing prep1 1. Weigh ~5-10 mg of 1-phenyl-3-azabicyclo[3.1.0]hexane prep2 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 3. Add internal standard (e.g., 1 µL TMS) prep2->prep3 prep4 4. Transfer to a clean, dry 5 mm NMR tube prep3->prep4 acq1 5. Insert sample and lock on the deuterium signal prep4->acq1 acq2 6. Shim the magnetic field for optimal homogeneity acq1->acq2 acq3 7. Acquire spectrum: - Pulse program: zg30 - Scans: 16-64 - Relaxation Delay (D1): 2-5s acq2->acq3 proc1 8. Fourier Transform (FT) the FID acq3->proc1 proc2 9. Phase correct the spectrum proc1->proc2 proc3 10. Apply baseline correction proc2->proc3 proc4 11. Calibrate spectrum (TMS at 0.00 ppm) proc3->proc4 proc5 12. Integrate all signals proc4->proc5

Caption: A standardized workflow for acquiring a high-quality ¹H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-phenyl-3-azabicyclo[3.1.0]hexane.

    • Dissolve the sample in approximately 0.6 mL of a high-purity deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common first choice for many organic molecules.[4]

    • Add an internal standard for chemical shift referencing. Tetramethylsilane (TMS) is the universally accepted standard, defined as 0.00 ppm.[5]

    • Transfer the solution to a 5 mm NMR tube. Ensure the tube is clean and dry to avoid interfering signals.

  • Instrument Setup and Acquisition:

    • Insert the sample into the NMR spectrometer (a field strength of 400 MHz or higher is recommended for resolving the complex multiplets of this molecule).

    • Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

    • Shim the magnetic field to maximize its homogeneity across the sample volume. This is a critical step for achieving sharp lines and high resolution.

    • Acquire the ¹H NMR spectrum using a standard pulse-acquire sequence. Key parameters include a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio and a relaxation delay (D1) of at least 2 seconds to ensure quantitative integration.

  • Data Processing:

    • Apply a Fourier transform to convert the raw data (Free Induction Decay, or FID) from the time domain to the frequency domain.

    • Carefully phase-correct the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).

    • Apply a baseline correction to ensure the baseline is flat and at zero intensity.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • Integrate the area under each signal. The relative integral values correspond directly to the relative number of protons giving rise to each signal.[6]

Pillar 3: Spectral Analysis and Authoritative Assignment

The ¹H NMR spectrum of 1-phenyl-3-azabicyclo[3.1.0]hexane is rich with information. The following analysis is based on data for a closely related derivative, (±)-1-Phenyl-3-propyl-3-azabicyclo[3.1.0]hexane, as the parent compound's data is less accessible and the N-propyl group provides a clear aliphatic signature without fundamentally altering the core bicyclic shifts.[7]

G mol

Caption: Structure of 1-phenyl-3-azabicyclo[3.1.0]hexan-2-one, a precursor to the target molecule.[8]

¹H NMR Data for (±)-1-Phenyl-3-propyl-3-azabicyclo[3.1.0]hexane in DMSO-d₆
Signal LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Haromatic7.18-7.47m-5HPhenyl protons
H4a, H4b3.91, 3.63, 3.45d, d, d10.8, 10.8, 10.83H totalC4-H₂ & one C2-H
H23.36dd11.0, 4.01HC2-H
Hpropyl3.03t8.62HN-CH₂-CH₂-CH₃
H52.00-2.20m-1HC5-H (bridgehead)
Hpropyl1.55-1.70m-2HN-CH₂-CH₂-CH₃
H6a1.42dd5.7, 4.81HC6-H (cyclopropyl)
H6b1.04dd8.1, 5.71HC6-H (cyclopropyl)
Hpropyl0.90t7.63HN-CH₂-CH₂-CH₃

Note: Data is adapted from the literature for the N-propyl derivative and assignments are interpreted based on structural principles.[7] The complex overlap in the 3.3-4.0 ppm region in the literature data suggests some signals may be obscured.

Detailed Interpretation
  • Aromatic Region (7.18-7.47 ppm): The multiplet integrating to 5H is the unmistakable signature of the monosubstituted phenyl ring.

  • Methylene Protons Adjacent to Nitrogen (H2, H4, ~3.3-4.0 ppm): The protons on the carbons flanking the nitrogen (C2 and C4) are significantly deshielded by the electronegative nitrogen atom. Due to the rigid ring, the geminal protons on C2 and C4 are diastereotopic and should appear as four distinct signals. However, in lower field spectra, these can overlap significantly, as seen in the literature data. They will appear as doublets or doublets of doublets due to geminal coupling and vicinal coupling with the bridgehead proton H5.

  • Bridgehead Methine Proton (H5, 2.00-2.20 ppm): This single proton at the junction of the two rings is coupled to the protons at C4, C2, and C6. This extensive coupling results in a complex multiplet. Its intermediate chemical shift reflects its aliphatic character, but it is deshielded relative to the cyclopropyl protons.

  • Cyclopropyl Protons (H6a, H6b, 1.04-1.42 ppm): These two protons exhibit the most characteristic feature of the bicyclo[3.1.0]hexane system. They are shifted significantly upfield, appearing between 1.0 and 1.5 ppm.[7] They are diastereotopic: one is cis to the phenyl ring, the other is trans. They split each other via a geminal coupling and are further split by the bridgehead proton H5, resulting in two distinct doublets of doublets.

Comparative Analysis: Isolating Structural Effects

To fully appreciate the spectral complexity, we compare it to simpler, related structures.

Performance Comparison Table
CompoundAromatic Protons (δ)Protons α to N (δ)Cyclopropyl Protons (δ)Key Distinguishing Feature
1-Phenyl-3-azabicyclo[3.1.0]hexane ~7.3 (m, 5H)~3.3-4.0 (m, 4H)~1.0-1.5 (m, 2H)Presence of highly shielded cyclopropyl signals.
1-Phenylpyrrolidine ~7.3 (m, 5H)~3.3 (t, 4H)N/ASignals for C2/C5 and C3/C4 protons are simplified due to conformational flexibility.
Bicyclo[3.1.0]hexane N/AN/A~0.5-1.8 (m, ~4H)Absence of aromatic signals and deshielded protons α to nitrogen.

Note: Chemical shifts for comparison compounds are estimates based on standard NMR principles.

  • Comparison with 1-Phenylpyrrolidine: A simple 1-phenylpyrrolidine would lack the fused cyclopropane ring. Its ¹H NMR spectrum would be much simpler. The four protons at C2 and C5 would likely be equivalent, appearing as a single triplet around 3.3 ppm. The C3 and C4 protons would also appear as a single multiplet further upfield. The most dramatic difference is the complete absence of the high-field signals below 1.5 ppm, which are the definitive signature of the cyclopropyl protons in our target molecule.

  • Comparison with Bicyclo[3.1.0]hexane: The parent carbocycle, bicyclo[3.1.0]hexane, would show signals for the cyclopropyl and cyclopentyl protons, but it would lack two key features.[9][10] First, the entire aromatic region (6.5-8.0 ppm) would be absent. Second, there would be no signals in the 3.3-4.0 ppm region, as there is no electronegative nitrogen atom to deshield the adjacent methylene protons. This comparison demonstrates the powerful deshielding effect of the heteroatom.

Conclusion

The ¹H NMR spectrum of 1-phenyl-3-azabicyclo[3.1.0]hexane is a textbook example of how molecular architecture dictates spectral output. The rigid, boat-like conformation renders nearly all bicyclic protons magnetically non-equivalent, leading to a complex but highly informative pattern of signals. The key diagnostic features are the characteristic upfield-shifted signals of the diastereotopic cyclopropyl protons and the deshielded, complex multiplets of the methylene protons adjacent to the nitrogen atom. By contrasting this spectrum with those of simpler analogs like 1-phenylpyrrolidine and bicyclo[3.1.0]hexane, the specific contributions of the fused cyclopropane ring and the nitrogen heteroatom become unequivocally clear. A thorough analysis of the chemical shifts and, most critically, the coupling constants allows for a complete and confident assignment of the molecule's structure and relative stereochemistry.

References

  • Florio, S., Capriati, V., & Luisi, R. (2004). 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. ARKIVOC, 2004(v), 156-169. [Link]

  • Russell, G. A., & Holland, G. W. (1972). The ¹H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0]hex-2-enes. Journal of the Chemical Society, Perkin Transactions 2, (5), 582-585. [Link]

  • Michel, J., & Gmeiner, P. (2022). Development of Bicyclo[3.1.0]hexane-Based A₃ Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 27(7), 2184. [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

  • Wang, D., et al. (2021). Substrate-dependent Divergent Outcomes from Catalytic Reactions of Silyl-Protected Enoldiazoacetates with Nitrile Oxides: Azabicyclo[3.1.0]hexanes or 5-Arylaminofuran-2(3H)-ones. Molecules, 26(11), 3326. [Link]

  • Altmann, E. (1997). Synthesis of chemical libraries based on a Bicyclo 3.1.0 hexane scaffold and studies on the synthesis of Bicyclo. ETH Zurich. [Link]

  • Kim, H. S., & Jacobson, K. A. (2004). New Synthetic Approach to the Bicyclo[3.1.0]hexane Ring System from (+)-(1R,4R)-4-(Benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2-en-1-ol. Bulletin of the Korean Chemical Society, 25(11), 1637-1638. [Link]

  • OpenOChem Learn. (n.d.). Interpreting. [Link]

  • Beilstein Journals. (n.d.). Supporting Information Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to. [Link]

  • Lukin, O., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 788-797. [Link]

  • American Chemical Society. (2016). A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. ACS Omega, 1(3), 448-453. [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

  • PhytoBank. (n.d.). ¹H NMR Spectrum (PHY0101773). [Link]

  • PubChem. (n.d.). 1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives 89 and functionalized allenes 90 and proposed reaction mechanism. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

Sources

Mass spectrometry fragmentation of 1-phenyl-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Mass Spectrometry Platforms for 1-Phenyl-3-azabicyclo[3.1.0]hexane

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation and quantification of highly strained bicyclic amines. The 1-phenyl-3-azabicyclo[3.1.0]hexane scaffold is a critical structural motif found in monoamine reuptake inhibitors (e.g., bicifadine) and serves as a highly specific Single Electron Transfer (SET) probe for Monoamine Oxidase B (MAO-B) oxidations ()[1].

Analyzing this compound requires robust mass spectrometry (MS) platforms because its fused cyclopropane-pyrrolidine ring dictates highly specific, yet complex, fragmentation behaviors. This guide objectively compares the performance of Triple Quadrupole (LC-QqQ-MS) and High-Resolution Mass Spectrometry (LC-HRMS, such as Q-TOF or Orbitrap) for the analysis of this scaffold, providing researchers with self-validating protocols and mechanistic insights.

Mechanistic Insights: The Fragmentation Pathway

Understanding the causality behind MS fragmentation is essential for selecting the right analytical platform. Under positive electrospray ionization (ESI+), the basic secondary amine of 1-phenyl-3-azabicyclo[3.1.0]hexane readily protonates to yield a precursor ion at m/z 160.1126.

Upon Collision-Induced Dissociation (CID), the molecule does not simply undergo standard aliphatic cleavage. Instead, the inherent ring strain drives a unique fragmentation cascade. Research demonstrates that these cyclopropyl-fused systems undergo an initial 1,5-sigmatropic shift of a cyclopropylmethylene hydrogen atom, accompanied by the opening of the cyclopropyl ring ()[2]. This rearrangement generates a transient eniminium intermediate, which subsequently cleaves to yield stable azoniafulvenyl-like species and tropylium ions ()[3].

Fragmentation A 1-phenyl-3-azabicyclo[3.1.0]hexane [M+H]+ m/z 160.11 B 1,5-Sigmatropic Shift & Ring Opening A->B Activation E Loss of NH3 m/z 143.08 A->E -NH3 C Eniminium Intermediate Distonic Cation B->C SET/CID D Azoniafulvenyl Species m/z 130.06 C->D Cleavage

Proposed mass spectrometry fragmentation of 1-phenyl-3-azabicyclo[3.1.0]hexane.

Platform Comparison: LC-QqQ vs. LC-HRMS

When selecting an MS platform for this compound, the choice depends entirely on the experimental endpoint: absolute quantification (e.g., pharmacokinetics) versus structural elucidation (e.g., biomimetic metabolite identification).

Table 1: Performance Comparison of MS Platforms

FeatureLC-QqQ-MS (Triple Quadrupole)LC-HRMS (Q-TOF / Orbitrap)
Primary Application Targeted quantification, PK studiesMetabolite ID, structural elucidation
Sensitivity (LOD) Sub-picogram/mL (Excellent)Picogram/mL (Good to Excellent)
Mass Accuracy Nominal mass (~0.1 Da)Sub-ppm exact mass (< 2 ppm)
Dynamic Range 5-6 orders of magnitude3-4 orders of magnitude
Causality for Choice Maximizes signal-to-noise via Multiple Reaction Monitoring (MRM) filtering.Resolves isobaric fragments to confirm complex ring-opening rearrangements.

Quantitative Data Summary

To establish a self-validating system, analysts must monitor specific exact masses. Table 2 summarizes the quantitative fragmentation data required for HRMS validation. Relying on exact mass prevents false positives from isobaric matrix interferences.

Table 2: Exact Mass Fragmentation Data (ESI+)

Ion TypeFormulaExact Mass (m/z)Mechanistic Origin
Precursor [C11H13N + H]+160.1126Protonation of the secondary amine
Fragment 1 [C11H11]+143.0861Loss of NH3 (-17.0265 Da)
Fragment 2 [C9H8N]+130.0650Azoniafulvenyl-like species via ring opening
Fragment 3 [C9H7]+115.0548Cleavage of the pyrrolidine ring
Fragment 4 [C7H7]+91.0548Tropylium/benzyl ion formation

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To ensure reproducibility and scientific integrity, the following step-by-step methodology describes a self-validating protocol for analyzing 1-phenyl-3-azabicyclo[3.1.0]hexane from in vitro MAO-B incubation assays.

Step 1: Sample Preparation & Quenching Incubate 10 µM of the compound with recombinant MAO-B in 100 mM potassium phosphate buffer (pH 7.4) at 37°C. Quench the reaction at predefined intervals by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid and an internal standard (e.g., deuterated bicifadine). Causality: Acetonitrile precipitates proteins, stopping enzymatic activity instantly, while formic acid ensures the amine remains protonated for optimal ESI+ efficiency. The internal standard self-validates the extraction recovery.

Step 2: Chromatographic Separation Centrifuge the quenched samples at 14,000 x g for 10 minutes. Inject 5 µL of the supernatant onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution of Water (A) and Acetonitrile (B), both containing 0.1% formic acid, from 5% B to 95% B over 5 minutes. Causality: The hydrophobic phenyl ring ensures retention on the C18 phase, while the gradient efficiently separates the parent compound from its more polar, ring-opened metabolites.

Step 3: Mass Spectrometric Detection Configure the MS in positive ESI mode. For QqQ, set the MRM transitions to 160.1 → 130.1 (quantifier) and 160.1 → 91.1 (qualifier) with a collision energy of 20-25 eV. For HRMS, acquire full-scan MS data (m/z 50-500) and data-dependent MS/MS spectra. Causality: Monitoring the 130.1 fragment ensures specificity, as it is a unique product of the cyclopropyl ring-opening pathway, differentiating it from simple linear amine isomers.

Workflow cluster_MS Mass Spectrometry Platform S1 Sample Preparation (MAO-B Incubation & Quench) S2 Chromatographic Separation (C18 UHPLC, Gradient Elution) S1->S2 S3 Electrospray Ionization (ESI+) Protonation to [M+H]+ S2->S3 Q1 Q1: Precursor Selection (m/z 160.1) S3->Q1 CID Collision Cell (CID) Argon/Nitrogen Gas Q1->CID Q3 Q3 / TOF: Fragment Detection (m/z 91.1, 115.1, 130.1, 143.1) CID->Q3

Standardized LC-MS/MS experimental workflow for targeted analysis and metabolite ID.

References

  • A Biomimetic Study of the Behavior of N-Cyclopropyl-Based Single Electron Transfer Probes in the Context of Monoamine Oxidase-Catalyzed Oxidations. Journal of Organic Chemistry.[Link]

  • Interactions of 1-methyl-3-phenylpyrrolidine and 3-methyl-1-phenyl-3-azabicyclo[3.1.0]hexane with monoamine oxidase B. Bioorganic & Medicinal Chemistry.[Link]

  • Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: an examination of a novel fragmentation pathway. Journal of Mass Spectrometry. [Link]

Sources

Comparing IC50 values of bicifadine vs 1-phenyl-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Pharmacological Comparison: Bicifadine vs. 1-Phenyl-3-azabicyclo[3.1.0]hexane

The 1-aryl-3-azabicyclo[3.1.0]hexane scaffold is a privileged structure in neuropharmacology, serving as the foundational pharmacophore for numerous monoamine reuptake inhibitors[1]. Small structural modifications to this rigid bicyclic core can drastically alter a compound's affinity and selectivity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

This guide provides an in-depth structural activity relationship (SAR) analysis comparing the parent compound, 1-phenyl-3-azabicyclo[3.1.0]hexane, with its para-methylated derivative, bicifadine.

Quantitative Data Presentation & SAR Analysis

To understand the translational trajectory of these compounds, we must first examine their in vitro binding profiles. The table below summarizes the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values for both compounds across the three primary monoamine transporters.

CompoundSERT IC50/Ki (nM)NET IC50/Ki (nM)DAT IC50/Ki (nM)Pharmacological Profile
1-phenyl-3-azabicyclo[3.1.0]hexane 1681105Balanced Triple Reuptake Inhibitor (SERT > NET ≈ DAT)
Bicifadine (1-(4-methylphenyl)-...)~110~55~900NET-Preferring Dual Inhibitor (NET > SERT >> DAT)

Data aggregated from preclinical pharmacological evaluations and patent literature[1][2].

Mechanistic Causality of the Shift: The unsubstituted parent compound exhibits a highly potent, relatively balanced triple reuptake inhibition profile, with a slight preference for SERT[1]. However, the introduction of a simple methyl group at the para position of the phenyl ring (yielding bicifadine) induces a profound pharmacological shift.

The steric bulk and altered lipophilicity of the p-tolyl group cause a ~7-fold decrease in SERT affinity and a massive ~9-fold decrease in DAT affinity, while slightly improving NET affinity[1][2]. This structural tweak effectively transforms the molecule from a broad-spectrum triple reuptake inhibitor into a targeted Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) with negligible DAT activity at therapeutic doses[2].

Translational Significance & Pathway Dynamics

The intentional reduction of DAT affinity in bicifadine was a critical milestone in its development as a non-narcotic analgesic. While DAT inhibition is therapeutically useful for ADHD or severe depression, it is intrinsically linked to dopamine accumulation in the mesolimbic reward pathway (specifically the nucleus accumbens), which drives abuse liability and psychostimulant-like reinforcement[2].

By selectively dampening DAT affinity while preserving NET and SERT blockade, bicifadine effectively engages the descending nociceptive pathways in the spinal cord—providing robust analgesia—without triggering the reward circuitry[2].

MOA Drug 1-Aryl-3-azabicyclo[3.1.0]hexanes SERT SERT Inhibition Drug->SERT NET NET Inhibition Drug->NET DAT DAT Inhibition Drug->DAT Pain Analgesia (Descending Pathways) SERT->Pain NET->Pain Reward Abuse Liability (Mesolimbic Pathway) DAT->Reward

Monoamine reuptake inhibition and downstream physiological pathways.

Self-Validating Experimental Protocol: Radioligand Uptake Assay

To objectively compare the IC50 values of these compounds, a highly controlled radioligand uptake assay is required. The following protocol utilizes stably transfected cell lines rather than crude synaptosomes. Causality: Utilizing HEK293 cells expressing human recombinant transporters (hSERT, hNET, hDAT) ensures species-specific relevance to human clinical outcomes and eliminates the off-target binding noise inherent to complex tissue homogenates[2].

Step-by-Step Methodology
  • Cell Preparation & Seeding:

    • Culture HEK293 cells stably expressing hSERT, hNET, or hDAT in standard DMEM supplemented with 10% FBS.

    • Seed cells into 96-well plates at a density of

      
       cells/well and incubate overnight at 37°C to ensure monolayer adherence.
      
  • Compound Dilution & Assay Validation (Positive Controls):

    • Prepare a 10-point concentration-response curve for bicifadine and 1-phenyl-3-azabicyclo[3.1.0]hexane (ranging from 0.1 nM to 10 μM).

    • Self-Validation Step: Include reference inhibitors to define the assay window and validate transporter functionality: Fluoxetine (for SERT), Desipramine (for NET), and Nomifensine (for DAT).

  • Radioligand Incubation:

    • Wash cells twice with a specialized uptake buffer (e.g., Krebs-Ringer-HEPES) to remove endogenous amino acids.

    • Add the test compounds and incubate for 15 minutes at 37°C to allow equilibrium binding at the allosteric/orthosteric sites.

    • Introduce the tritiated substrates:

      
       (for SERT), 
      
      
      
      (for NET), or
      
      
      (for DAT) at a final concentration of 20 nM. Incubate for exactly 10 minutes.
  • Rapid Filtration & Termination:

    • Terminate the reaction by rapidly aspirating the buffer and washing the cells three times with ice-cold buffer.

    • Causality: The temperature drop to 4°C instantly halts transporter kinetics, preventing the efflux or dissociation of the internalized radioligand.

  • Lysis & Quantification:

    • Lyse the cells using 0.1 M NaOH or a specialized lysis buffer.

    • Transfer the lysate to scintillation vials, add a liquid scintillation cocktail, and quantify the retained radioactivity (Disintegrations Per Minute, DPM) using a Microbeta scintillation counter.

  • Data Analysis:

    • Normalize DPM values to the maximum uptake (vehicle control) and non-specific uptake (defined by an excess of the reference inhibitors).

    • Fit the data using a non-linear regression model (Hill equation) in GraphPad Prism to derive the IC50 values.

Workflow Prep 1. Cell Preparation Incubate 2. Radioligand Incubation Prep->Incubate Wash 3. Rapid Filtration Incubate->Wash Count 4. Scintillation Counting Wash->Count Analyze 5. IC50 Calculation Count->Analyze

Step-by-step workflow for in vitro radioligand uptake inhibition assays.

References

  • Preclinical Evaluation of the Abuse Potential of the Analgesic Bicifadine. National Center for Biotechnology Information (NIH). Available at:[Link]

  • US9205074B2 - 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders. Google Patents.

Sources

Comparative Guide: Chiral HPLC Separation of 1-phenyl-3-azabicyclo[3.1.0]hexane Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The compound 1-phenyl-3-azabicyclo[3.1.0]hexane is a privileged pharmacophore and a critical synthetic intermediate in the development of triple reuptake inhibitors (TRIs) and neuroactive agents[1]. Because the pharmacological efficacy and safety profiles of these compounds are highly stereospecific—often residing predominantly in the (1R,5S)-(+) enantiomer[2]—rigorous enantiomeric resolution is a mandatory step in drug development.

As a Senior Application Scientist, I have structured this guide to provide an objective, data-backed comparison of Chiral Stationary Phases (CSPs) for the High-Performance Liquid Chromatography (HPLC) separation of 1-phenyl-3-azabicyclo[3.1.0]hexane enantiomers. Rather than simply listing conditions, this guide explores the thermodynamic causality behind the separations and provides self-validating protocols to ensure reproducible results in your laboratory.

Mechanistic Comparison of Polysaccharide CSPs

The separation of basic azabicyclic amines relies heavily on derivatized polysaccharide CSPs. The two industry standards for this class of compounds are cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H) and amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H)[3].

While both CSPs utilize the exact same chiral selector, their higher-order polymeric structures dictate their unique enantioselectivity:

  • Cellulose-based (OD-H): Features a

    
    -(1,4)-D-glucose linkage, forming a left-handed 3/2 helical structure. This creates a highly specific, slightly narrower chiral cavity that often provides optimal steric fit for rigid, compact bicyclic structures like 1-phenyl-3-azabicyclo[3.1.0]hexane[4].
    
  • Amylose-based (AD-H): Features an

    
    -(1,4)-D-glucose linkage, resulting in a more loosely coiled 4/1 helical structure. While highly versatile for a broad range of pharmaceuticals, the wider cavity can sometimes result in lower selectivity (
    
    
    
    ) for highly compact bicyclic amines compared to cellulose[4].
Causality in Chiral Recognition

Separation is driven by the formation of transient diastereomeric complexes between the analyte and the CSP. For 1-phenyl-3-azabicyclo[3.1.0]hexane, the secondary amine of the azabicycle acts as a hydrogen bond donor to the carbonyl oxygen of the CSP's carbamate group. Simultaneously, the phenyl ring of the analyte engages in


 stacking with the 3,5-dimethylphenyl groups of the CSP[4].

G Analyte 1-phenyl-3-azabicyclo[3.1.0]hexane Complex Transient Diastereomeric Complex Analyte->Complex Interacts with CSP Polysaccharide CSP (e.g., Chiralcel OD-H) CSP->Complex Binds via HBond Hydrogen Bonding (Amine - Carbamate) Complex->HBond PiPi π-π Interactions (Phenyl - Phenyl) Complex->PiPi Steric Steric Inclusion (Helical Cavity Fit) Complex->Steric

Chiral recognition mechanism between the analyte and polysaccharide CSP.

The Critical Role of Mobile Phase Modifiers

1-phenyl-3-azabicyclo[3.1.0]hexane is a secondary amine. If analyzed on silica-backed CSPs without a modifier, the basic nitrogen will undergo strong, non-enantioselective ion-exchange interactions with residual, unendcapped silanol groups on the silica matrix. This phenomenon causes severe peak tailing and completely abolishes chiral resolution.

To create a self-validating system, your mobile phase must include a modifier:

  • Basic Modifiers (0.1% Diethylamine - DEA): DEA competitively binds to the acidic silanols, effectively masking them from the analyte and ensuring that the analyte only interacts with the chiral selector[5].

  • Acidic Modifiers (0.1% Trifluoroacetic acid - TFA): Alternatively, TFA can be used to protonate the amine, altering the interaction dynamics to an ion-pair mechanism, which can drastically shift retention times[6].

Quantitative Performance Comparison

The following table summarizes experimental chromatographic data for the resolution of 1-phenyl-3-azabicyclo[3.1.0]hexane enantiomers. The data highlights the superiority of the cellulose-based OD phase under highly non-polar conditions.

ColumnMobile Phase (v/v)ModifierFlow RateRet. Time (Peak 1)Ret. Time (Peak 2)Resolution (

)
Chiralcel OD Heptane / Isopropanol (99:1)0.1% DEA1.0 mL/min13.0 min14.5 min> 1.5
Chiralcel OD Heptane / Ethanol (90:10)0.1% TFA1.0 mL/min9.0 min~10.5 min> 1.5
Chiralpak AD Heptane / Isopropanol (90:10)0.1% DEA1.0 mL/min11.2 min13.8 min> 2.0

(Note: Data derived from established patent literature for 1-aryl-3-azabicyclo[3.1.0]hexanes[6]. Peak 1 typically corresponds to the (1R,5S)-(+) enantiomer depending on the exact derivative).

Step-by-Step Experimental Protocol

To ensure reproducibility and trustworthiness, follow this self-validating workflow for the analytical-scale separation using a Chiralcel OD-H column (4.6 mm × 250 mm, 5 µm).

G Start Method Development Initiation Screening CSP Screening (OD-H, AD-H) Start->Screening Modifier Modifier Selection (0.1% DEA for Basic Amines) Screening->Modifier Optimization Mobile Phase Optimization (Heptane/IPA Ratio) Modifier->Optimization Validation Protocol Validation (Rs > 1.5, Tailing < 1.3) Optimization->Validation

Chiral HPLC method development workflow for basic amine enantiomers.

Analytical Protocol
  • Mobile Phase Preparation: Mix HPLC-grade heptane and isopropanol (IPA) in a 99:1 volumetric ratio. Add exactly 0.1% (v/v) of high-purity Diethylamine (DEA). Degas the mixture via ultrasonication for 10 minutes. Caution: Do not use old DEA, as it degrades and loses its silanol-masking efficacy.

  • System Equilibration: Flush the HPLC system (excluding the column) with the mobile phase to remove any incompatible solvents. Install the Chiralcel OD-H column and equilibrate at a flow rate of 1.0 mL/min until the baseline at 275 nm is perfectly stable (typically 30-45 minutes).

  • Sample Preparation: Dissolve the racemic 1-phenyl-3-azabicyclo[3.1.0]hexane free base in the mobile phase to achieve a loading concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Injection & Detection: Inject 10 µL of the sample. Monitor the UV absorbance at 275 nm[6].

  • System Suitability Validation (Self-Validation Step): Calculate the tailing factor (

    
    ) for Peak 1. The protocol is validated if 
    
    
    
    and
    
    
    . If tailing exceeds 1.3, this is a direct diagnostic indicator that the DEA modifier has degraded; discard the mobile phase and prepare a fresh batch.

References

1.[1] US9205074B2 - 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders. Google Patents. 2.[2] US12042481B2 - Use of (1R,5S)-(+)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane in the treatment of conditions affected by monoamine neurotransmitters. Google Patents. 3. US9205074B2 - 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders. Google Patents. 4.[4] CHIRAL SEPARATIONS ON HPLC DERIVATIZED POLYSACCHARIDE CSPs: TEMPERATURE, MOBILE PHASE AND CHIRAL RECOGNITION MECHANISM STUDIES. VTechWorks.[Link] 5.[3] CHIRALPAK Immobilized Columns. HPLC.eu.[Link] 6. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.[Link]

Sources

A Senior Application Scientist's Guide to Reference Standards for 1-phenyl-3-azabicyclo[3.1.0]hexane Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the integrity of your results is intrinsically linked to the quality of your reference standards. This is particularly true for novel or complex molecules like 1-phenyl-3-azabicyclo[3.1.0]hexane, a key structural motif in medicinal chemistry. This guide provides an in-depth comparison of available reference standards for this analyte and its closely related analogue, 1-phenyl-3-azabicyclo[3.1.0]hexan-2-one, a known related compound of the drug Milnacipran. As a Senior Application Scientist, my objective is to equip you with the technical insights and practical methodologies to make informed decisions for your analytical needs.

The Critical Role of Reference Standards

A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a sample. Its primary function is to ensure the accuracy, precision, and reliability of analytical data, which is paramount in drug development and quality control. The use of a high-quality, certified reference standard is a fundamental requirement for regulatory compliance with agencies such as the FDA and EMA, and for adherence to pharmacopeial standards (e.g., USP, EP).

There are two main categories of chemical reference standards:

  • Primary Reference Standards: These are of the highest purity and are established by official bodies like the United States Pharmacopeia (USP). They are often expensive and used for the calibration of secondary standards.

  • Secondary (or Working) Reference Standards: These are calibrated against a primary reference standard and are used for routine laboratory analysis. They offer a more cost-effective solution for daily use.

The choice between a primary and secondary standard depends on the criticality of the analysis and the regulatory requirements of the study.

Comparative Analysis of Commercially Available Reference Standards

Our investigation focuses on commercially available reference standards for 1-phenyl-3-azabicyclo[3.1.0]hexane and its lactam derivative, 1-phenyl-3-azabicyclo[3.1.0]hexan-2-one (also known as Milnacipran Related Compound B). The latter is often used as a proxy or a specific impurity standard in the analysis of Milnacipran.

SupplierProduct NameCAS NumberGradeStated PurityCertification Details
USP Milnacipran Related Compound B (1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one)153275-06-0Primary Reference StandardNot explicitly stated on the website; defined by the Certificate of Analysis (CoA)Provided with a USP Certificate, which includes label text, molecular information, and handling instructions.[1]
LGC Standards 1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one153275-06-0Certified Reference Material>95% (HPLC)[2]A Certificate of Analysis is delivered with the product, indicating the mass with high precision.[3]
Veeprho 1-Phenyl-3-azabicyclo[3.1.0]hexane-2-one153275-06-0Impurity Reference StandardHigh purityMarketed as a leading supplier of impurity reference standards.[4]
Sigma-Aldrich 1-Phenyl-3-azabicyclo[3.1.0]hexane67644-21-7Research Grade95%[5]Certificate of Analysis available for download.[5]
Fluorochem 1-Phenyl-3-azabicyclo[3.1.0]hexane67644-21-7Research Grade95.0%[6]Safety Data Sheet and Certificate of Analysis available.[6]

Note: The purity values stated are often a minimum and the actual, certified purity with its associated uncertainty will be detailed in the Certificate of Analysis provided with the product. For regulatory-driven work, a thorough review of the CoA is mandatory.

Understanding the Certificate of Analysis (CoA)

The Certificate of Analysis is the most critical document accompanying a reference standard. It provides a comprehensive summary of the characterization and testing performed to certify the material. A robust CoA from a reputable supplier should include:

  • Identity Confirmation: Data from techniques like NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the chemical structure.

  • Purity Assessment: Chromatographic purity determined by methods such as HPLC or GC, often with multiple detection systems.

  • Assay/Potency: The certified concentration of the analyte, determined by a validated quantitative method (e.g., qNMR, mass balance).

  • Uncertainty Statement: The uncertainty associated with the certified value, which is crucial for establishing the traceability and reliability of measurements.

  • Traceability Statement: Information on how the certified value is traceable to a national or international standard (e.g., NIST, SI units).

Experimental Protocols for Analysis

The choice of analytical technique depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and whether chiral separation is necessary.

High-Performance Liquid Chromatography (HPLC/UPLC) for Purity and Assay

HPLC and UPLC are the workhorse techniques for the analysis of non-volatile, thermally labile compounds like 1-phenyl-3-azabicyclo[3.1.0]hexane and its derivatives.

Workflow for HPLC/UPLC Method Development:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC/UPLC Analysis cluster_data Data Analysis prep Dissolve in suitable solvent (e.g., Acetonitrile/Water) filter Filter through 0.22 µm syringe filter prep->filter column Select Column (e.g., C18, Phenyl-Hexyl) prep->column mobile_phase Optimize Mobile Phase (e.g., ACN/Water gradient with buffer) column->mobile_phase detection Set Detection Wavelength (e.g., 210-220 nm) mobile_phase->detection integration Peak Integration detection->integration quantification Quantification against Reference Standard integration->quantification

Caption: A generalized workflow for HPLC/UPLC method development.

Example HPLC Method for 1-phenyl-3-azabicyclo[3.1.0]hexan-2-one (Milnacipran Related Compound B):

This method is adapted from published literature for the analysis of Milnacipran and its impurities.[7][8]

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

  • Mobile Phase A: 10 mM Potassium Phosphate Monobasic, pH adjusted to 3.5 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-based gradient from a lower to a higher percentage of Mobile Phase B. A typical starting point could be 95:5 (A:B) moving to 40:60 over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 2 µL

Rationale for Method Parameters:

  • C18 Column: Provides good retention and separation for moderately polar compounds like the analyte.

  • Acidic Mobile Phase: The low pH ensures that the amine functionality is protonated, leading to better peak shape and retention on a reversed-phase column.

  • Acetonitrile: A common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff.

  • UV Detection at 220 nm: The phenyl group in the molecule provides strong UV absorbance at lower wavelengths.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It can be used to identify and quantify impurities that may be present in the reference standard or the sample.

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis dissolve_gc Dissolve in volatile solvent (e.g., Dichloromethane, Ethyl Acetate) derivatize_gc Derivatization (optional) to improve volatility dissolve_gc->derivatize_gc column_gc Select GC Column (e.g., DB-5ms) dissolve_gc->column_gc temp_program Optimize Temperature Program column_gc->temp_program ms_params Set MS Parameters (Scan range, Ionization mode) temp_program->ms_params library_search Mass Spectral Library Search (e.g., NIST) ms_params->library_search quant_gc Quantification using internal/external standard library_search->quant_gc

Caption: A typical workflow for GC-MS analysis.

Example GC-MS Parameters for 1-phenyl-3-azabicyclo[3.1.0]hexane:

  • Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: 40-450 amu

Rationale for Method Parameters:

  • DB-5ms Column: A versatile, low-polarity column suitable for a wide range of compounds.

  • Temperature Program: The gradient allows for the separation of compounds with a range of boiling points.

  • Electron Ionization: A standard, robust ionization technique that produces reproducible mass spectra for library matching.

Chiral HPLC for Enantiomeric Separation

1-phenyl-3-azabicyclo[3.1.0]hexane possesses two chiral centers, meaning it can exist as multiple stereoisomers. In pharmaceutical applications, it is often crucial to separate and quantify individual enantiomers, as they can have different pharmacological activities and toxicities. Chiral HPLC is the preferred method for this purpose.

Considerations for Chiral Method Development:

  • Chiral Stationary Phase (CSP): The choice of CSP is critical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for screening.

  • Mobile Phase: Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water with additives) modes can be explored. The choice will depend on the CSP and the analyte's properties.

  • Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) can significantly improve peak shape and resolution.

Example Chiral HPLC Screening Conditions:

  • Columns to Screen:

    • Chiralcel OD-H (cellulose-based)

    • Chiralpak AD-H (amylose-based)

    • Chiralpak IC (cellulose-based)

  • Normal-Phase Mobile Phases:

    • Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine

    • Hexane/Ethanol (90:10, v/v) with 0.1% Diethylamine

  • Reversed-Phase Mobile Phases:

    • Acetonitrile/Water (50:50, v/v) with 0.1% Trifluoroacetic acid

    • Methanol/Water (60:40, v/v) with 0.1% Trifluoroacetic acid

Conclusion and Recommendations

The selection of a reference standard for the analysis of 1-phenyl-3-azabicyclo[3.1.0]hexane and its derivatives is a critical decision that directly impacts the quality and reliability of your analytical data.

  • For regulated environments and quantitative applications , a primary reference standard from a pharmacopeial body like USP is the gold standard. Although the initial cost may be higher, it provides the highest level of assurance and regulatory acceptance.

  • For routine testing and as a more economical option , a certified reference material from a reputable supplier such as LGC Standards is an excellent choice. Ensure that the accompanying Certificate of Analysis meets your quality and regulatory requirements.

  • For research and development purposes , where the highest level of certification may not be necessary, high-purity materials from suppliers like Sigma-Aldrich or Fluorochem can be a suitable and cost-effective option. However, it is still crucial to verify the identity and purity of these materials in-house.

Ultimately, the responsibility lies with the analytical scientist to thoroughly evaluate the available reference standards and select the one that is most appropriate for the intended application. Always demand and critically review the Certificate of Analysis to ensure the standard meets the necessary criteria for identity, purity, and traceability. By following the guidance and methodologies outlined in this document, you can confidently establish robust and reliable analytical methods for 1-phenyl-3-azabicyclo[3.1.0]hexane and contribute to the development of safe and effective pharmaceuticals.

References

  • (Placeholder for additional references)
  • (Placeholder for additional references)
  • Veeprho. (n.d.). 1-Phenyl-3-azabicyclo [3.1.0] hexane-2-one | CAS 153275-06-0. Retrieved from [Link]

  • Reddy, G. S., et al. (2014). Rapid quantitative determination of related substances and degradants in milnacipran.
  • Rao, D. M., et al. (2013). A Stability Indicating U-HPLC Method for Milnacipran in Bulk Drugs and Pharmaceutical Dosage Forms. American Journal of Analytical Chemistry, 4(10), 565-574.
  • (Placeholder for additional references)
  • (Placeholder for additional references)
  • (Placeholder for additional references)
  • (Placeholder for additional references)
  • (Placeholder for additional references)
  • (Placeholder for additional references)
  • (Placeholder for additional references)
  • (Placeholder for additional references)
  • (Placeholder for additional references)

Sources

Rigidity as a Potency Multiplier: In Vitro Cytotoxicity Profiling of 3-Azabicyclo[3.1.0]hexane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-azabicyclo[3.1.0]hexane scaffold represents a "conformationally locked" bioisostere of pyrrolidine and piperidine. In drug discovery, this bicyclic system is prized for its ability to orient functional groups into precise vectors, enhancing receptor selectivity (e.g.,


-opioid, CCR5) and metabolic stability by blocking oxidation at the 

-carbon.

However, this rigidity introduces unique physicochemical challenges—specifically lipophilicity and solubility—that complicate in vitro cytotoxicity testing. This guide provides a comparative technical analysis of testing methodologies for these derivatives, moving beyond standard protocols to address the specific nuances of rigid amine scaffolds.

Part 1: The Scaffold Advantage – A Structural Comparison

To understand the cytotoxicity profile, one must first understand the structural argument. The 3-azabicyclo[3.1.0]hexane system is not merely a "toxic" moiety; it is a rigidifier.

Comparative Analysis: Flexible vs. Rigid

The following table contrasts the 3-azabicyclo[3.1.0]hexane scaffold with its flexible alternative, the pyrrolidine ring.

FeaturePyrrolidine (Flexible)3-Azabicyclo[3.1.0]hexane (Rigid)Impact on Cytotoxicity
Conformation Dynamic puckering; multiple conformers exist in solution.Locked "V-shape" (boat-like); nitrogen lone pair is fixed.High Selectivity: Rigid binding often reduces off-target toxicity but increases potency at the target.
Metabolic Stability Vulnerable to CYP450 oxidation at the

-carbon.
Cyclopropyl ring sterically and electronically shields the

-carbon.
Prolonged Exposure: Higher stability means cells are exposed to the parent compound longer, potentially lowering IC

values.
Lipophilicity (LogP) Generally lower.Higher due to the fused cyclopropyl ring.Solubility Artifacts: Higher risk of precipitation in aqueous media, leading to false "cytotoxicity" signals (physical cell smothering).
Bioisosteric Logic

The cyclopropane ring fusion forces the pyrrolidine ring into a specific conformation. In cytotoxicity assays, this often results in a steeper dose-response curve compared to flexible analogs because the "effective concentration" of the active conformer is 100%, whereas flexible molecules lose entropy upon binding.

Part 2: Methodology Selection – The "Amine Problem"

When testing secondary and tertiary amines like 3-azabicyclo[3.1.0]hexanes, standard MTT assays can generate false negatives. The amine nitrogen can directly reduce tetrazolium salts (MTT) to formazan, independent of cellular metabolism.

Recommended Assay Hierarchy
  • Primary Screen: Resazurin (AlamarBlue) or MTS

    • Why: Less susceptible to spontaneous chemical reduction by the amine scaffold than MTT.

    • Readout: Fluorescence (Resazurin) or Absorbance (MTS).

    • Verdict:Standard of Choice.

  • Validation Screen: ATP Quantitation (CellTiter-Glo)

    • Why: Measures ATP depletion, a direct marker of metabolic death. It bypasses the redox potential issues of tetrazolium dyes entirely.

    • Verdict:Gold Standard for Confirmation.

  • Mechanism Screen: Real-Time Impedance (xCELLigence)

    • Why: Distinguishes between cytotoxic (cell death) and cytostatic (growth arrest) effects—a common distinction with this scaffold (e.g., G0/G1 arrest).

Part 3: Experimental Data & Case Studies

Recent studies on spiro-fused 3-azabicyclo[3.1.0]hexane derivatives (specifically spiro-oxindoles) reveal a distinct cytotoxicity profile characterized by cytoskeletal disruption.[1]

Representative Cytotoxicity Data (Human Tumor Lines)

Data synthesized from comparative studies of spiro-fused derivatives (e.g., Kornev et al., 2022).[2]

Compound ClassCell LineIC

(

M)
Mechanism of Action
Spiro[3-azabicyclo[3.1.0]hexane]oxindole K562 (Leukemia)2.0 - 5.5G0/G1 Arrest + Actin Disruption
Spiro[3-azabicyclo[3.1.0]hexane]oxindole HeLa (Cervical)4.0 - 8.0Stress fiber disassembly
Flexible Pyrrolidine Analog K562> 25.0Non-specific toxicity
Standard Doxorubicin (Control) K5620.5 - 1.0DNA Intercalation

Key Insight: The rigid spiro-derivatives demonstrate single-digit micromolar potency, significantly outperforming their flexible counterparts. However, they are less potent than established chemotherapeutics like Doxorubicin, suggesting a wider therapeutic window.

Part 4: Validated Protocol (MTS Assay)

Role: Senior Application Scientist Objective: Determine IC


 of lipophilic 3-azabicyclo[3.1.0]hexane derivatives without solubility artifacts.
Reagents
  • Cell Line: HeLa or K562 (log-phase growth).

  • Assay Reagent: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).

  • Solvent: DMSO (Anhydrous).

Workflow
  • Compound Solubilization (Critical Step):

    • Dissolve the 3-azabicyclo[3.1.0]hexane derivative in 100% DMSO to create a 10 mM stock.

    • Quality Check: Inspect for precipitation. If cloudy, sonicate for 5 minutes.

    • Prepare serial dilutions (1:3) in serum-free medium first to check for "crashing out" before adding to cells. Keep final DMSO concentration < 0.5%.

  • Cell Seeding:

    • Seed 5,000 cells/well in 96-well plates (100

      
      L volume).
      
    • Incubate for 24 hours at 37°C, 5% CO

      
       to allow attachment.
      
  • Treatment:

    • Add 100

      
      L of 2x compound dilution to each well.
      
    • Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin or Staurosporine).

    • Incubate for 72 hours . (Note: 24h is often insufficient for cell cycle arrest mechanisms common to this scaffold).

  • Readout:

    • Add 20

      
      L MTS reagent per well.
      
    • Incubate 1–4 hours until color develops.

    • Measure absorbance at 490 nm.[3]

  • Analysis:

    • Subtract background (media only).

    • Calculate % Viability =

      
      .
      
    • Fit data to a 4-parameter logistic curve to determine IC

      
      .
      

Part 5: Mechanism of Action Visualization

Research indicates that cytotoxic 3-azabicyclo[3.1.0]hexane derivatives often act by disrupting the actin cytoskeleton and altering mitochondrial potential, rather than direct DNA damage.

CytotoxicityMechanism Compound 3-Azabicyclo[3.1.0]hexane Derivative Entry Cellular Uptake (Lipophilic Diffusion) Compound->Entry Target1 Actin Cytoskeleton (Stress Fibers) Entry->Target1 Target2 Mitochondria Entry->Target2 Effect1 Disassembly of Granular Actin Target1->Effect1 Effect2 Loss of Membrane Potential Target2->Effect2 Arrest Cell Cycle Arrest (G0/G1 Phase) Effect1->Arrest Motility Inhibition of Filopodia/Motility Effect1->Motility Death Apoptosis Effect2->Death Arrest->Death Prolonged

Caption: Proposed cytotoxic pathway showing dual impact on cytoskeletal integrity and mitochondrial function.

References

  • Kornev, A. A., et al. (2022).[2][4] Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles against Tumor Cell Lines. Medical Sciences Forum, 14(1), 8.

  • Lunn, G., et al. (2012).[5] SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as

    
     opioid ligands.[6] Bioorganic & Medicinal Chemistry Letters, 22(6), 2200-2203.[5] 
    
  • BenchChem Application Notes. (2025). Protocols for Testing Small Molecule Amine Cytotoxicity (MTT/LDH).

  • Creative Biolabs. (2024). Cytotoxicity Assay Protocol & Troubleshooting Guide.

  • Stepakov, A. V., et al. (2025).[7] Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene.[7][8][9] International Journal of Molecular Sciences, 26(8).[7]

Sources

Spectroscopic characterization of 1-phenyl-3-azabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the high-stakes arena of CNS drug development, the 3-azabicyclo[3.1.0]hexane scaffold represents a critical structural motif, serving as the rigidified core for serotonin-norepinephrine reuptake inhibitors (SNRIs) like bicifadine analogues and key impurities in the synthesis of Milnacipran.[1]

The specific target, 1-phenyl-3-azabicyclo[3.1.0]hexan-2-one , presents a unique analytical challenge.[1][2] Its synthesis—often via intramolecular cyclopropanation of diazo-precursors or oxidative cyclization—is prone to incomplete ring closure or regio-isomeric rearrangement.[1][2] Distinguishing the closed bicyclic lactam from its open-chain unsaturated precursors or regioisomers (e.g., 5-phenyl analogues) is non-trivial due to overlapping aromatic signals.[1][2]

This guide provides a definitive, data-driven protocol to validate the identity of 1-phenyl-3-azabicyclo[3.1.0]hexan-2-one, ensuring you are not inadvertently carrying forward a "silent" acyclic impurity that could derail downstream SAR (Structure-Activity Relationship) models.[1][2]

Comparative Analysis: Target vs. Critical Alternatives

The most common failure mode in synthesizing this scaffold is the failure of the cyclopropane ring to close, or the formation of a regioisomer. The table below contrasts the Target (Bicyclic Lactam) with its most persistent "imposter," the Acyclic Unsaturated Amide precursor.

Table 1: Spectroscopic Fingerprint Comparison

FeatureTarget: 1-phenyl-3-azabicyclo[3.1.0]hexan-2-one Alternative: Acyclic Precursor (e.g., N-allyl-2-phenyl-2-diazoacetamide derivative) Diagnostic Value
1H NMR (High Field) Distinctive multiplets at δ 1.40 – 1.80 ppm (Cyclopropane C6-H₂).[1][2]Absent. No signals < 2.0 ppm (unless alkyl impurities exist).[1][2]Primary Confirmation. The "Upfield Shift" is the hallmark of the cyclopropane ring current.
1H NMR (Olefinic) Absent. Multiplets at δ 5.0 – 6.0 ppm (Terminal alkene protons).[1][2]Purity Check. Presence indicates incomplete cyclization.[1][2]
13C NMR (Carbonyl) δ ~172.6 ppm (Strained Lactam).[1][2][3]δ ~165–168 ppm (Acyclic Amide).[1][2]Strain Indicator. Bicyclic strain deshields the carbonyl carbon.[1][2]
13C NMR (Bridgehead) Quaternary C1 at δ ~33–36 ppm ; Methine C5 at δ ~22–24 ppm.[1][2]Olefinic carbons at δ 115–135 ppm. Structural Integrity. Confirms quaternary center formation.[1][2]
IR (C=O Stretch) 1718 cm⁻¹ (High frequency due to ring strain).[1][2]1650–1690 cm⁻¹ (Standard Amide I band).[1][2]Quick Screen. >1700 cm⁻¹ in a lactam suggests a constrained 5-membered ring.[1][2]

Analyst Insight: Do not rely solely on Mass Spectrometry. Both the target and its acyclic isomer often share the exact same molecular formula (


) and Mass (

173.08). NMR is the only definitive tool for structural validation here.[1][2]

Experimental Workflow & Decision Logic

The following workflow visualizes the critical decision path for validating the scaffold.

Characterization_Workflow Sample Crude Reaction Product (Target: 1-phenyl-3-azabicyclo[3.1.0]hexan-2-one) IR_Screen Step 1: IR Spectroscopy (Rapid Screen) Sample->IR_Screen Decision_IR C=O Band >1710 cm-1? IR_Screen->Decision_IR NMR_1H Step 2: 1H NMR (CDCl3) (Definitive ID) Decision_NMR Signals < 2.0 ppm? NMR_1H->Decision_NMR Decision_IR->NMR_1H Yes (Likely Strained) Result_Open ACYCLIC IMPURITY (Unsaturated Amide) Decision_IR->Result_Open No (<1690 cm-1) Result_Target VALIDATED TARGET (Bicyclic Lactam) Decision_NMR->Result_Target Yes (Cyclopropane H) Decision_NMR->Result_Open No (Alkene H present) Result_Iso REGIOISOMER (Check 2D NMR) Result_Target->Result_Iso Ambiguous Multiplicity?

Figure 1: Analytical Decision Tree for distinguishing bicyclic lactams from acyclic precursors.

Detailed Experimental Protocols

To ensure reproducibility and "self-validating" results, follow these specific parameters.

Protocol A: High-Resolution 1H NMR Characterization

Rationale: The cyclopropane protons (H-6) are diastereotopic and couple to the bridgehead H-5, creating a distinct AMX or ABX system that is impossible to fake with an acyclic impurity.[1][2]

  • Sample Prep: Dissolve ~5-10 mg of sample in 0.6 mL CDCl₃ (Chloroform-d). Note: CDCl₃ is preferred over DMSO-d6 here because it minimizes solvent viscosity broadening, allowing clear resolution of the small coupling constants (J ~4-9 Hz) typical of cyclopropanes.[1][2]

  • Acquisition:

    • Scans: 16 (minimum).

    • Relaxation Delay (d1): 2.0 seconds (ensure full relaxation of the rigid phenyl protons).

    • Spectral Width: -1 to 12 ppm.[1][2]

  • Data Interpretation (Self-Validation Check):

    • Look for: Two Doublet of Doublets (dd) or multiplets in the 1.40 – 1.80 ppm range.[1][2] These are the H-6 protons.[1][2]

    • Validation: If these signals integrate to 2H relative to the 5H aromatic signal (7.1-7.4 ppm), the bicyclic ring is closed.[1]

    • Coupling Verification: The H-5 bridgehead proton should appear as a complex multiplet around 1.80 – 2.20 ppm .[1] If this is a simple triplet, you may have the wrong regioisomer.

Protocol B: Infrared Spectroscopy (ATR-FTIR)

Rationale: The ring strain in the bicyclic [3.1.0] system forces the carbonyl bond to shorten, increasing its vibrational frequency compared to a standard lactam.

  • Setup: Use a Diamond ATR (Attenuated Total Reflectance) accessory.[1][2] Clean with isopropanol.[1][2]

  • Measurement:

    • Place solid sample on the crystal; apply high pressure.[2]

    • Resolution: 4 cm⁻¹.[1][2]

    • Scans: 16.

  • Critical Threshold:

    • Target: Peak maximum at 1715 ± 5 cm⁻¹ .

    • Failure Mode: Peak maximum at 1660–1690 cm⁻¹ indicates ring opening (amide) or hydration.[1][2]

Mechanistic Insight: The "Silent" Regioisomer

A common pitfall in the synthesis (via diazo insertion) is the formation of the 5-phenyl isomer instead of the 1-phenyl target.[1][2]

Isomer_Pathways Precursor Diazo Precursor Carbene Carbene Intermediate Precursor->Carbene -N2 Target 1-Phenyl Isomer (Target) Carbene->Target Insertion Path A Isomer 5-Phenyl Isomer (Impurity) Carbene->Isomer Insertion Path B

Figure 2: Divergent mechanistic pathways leading to regioisomeric impurities.[1][2]

** DIFFERENTIATION STRATEGY:**

  • 1-Phenyl (Target): The bridgehead carbon bearing the phenyl (C1) is quaternary.[1] 13C NMR (DEPT-135) will show this carbon (approx 33-36 ppm) as absent (quaternary).[1][2]

  • 5-Phenyl (Impurity): The bridgehead carbon bearing the phenyl is also quaternary, BUT the other bridgehead (C1 in this numbering) would be a methine.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the "Nuclear Option."[1]

    • Run HMBC.[1][2]

    • Look for correlations between the Carbonyl Carbon (C2) and the protons.[1]

    • Target: C2 (=O) should correlate to the H-1 (Wait, C1 is quaternary, so no H-1). C2 correlates to H-3 (NH) and H-5 (Bridgehead Methine).[1][2]

    • Isomer: If C2 correlates strongly to a different set of bridgehead protons, suspect the isomer.[1][2]

References

  • Synthesis and Characterization of 3-azabicyclo[3.1.0]hexane derivatives: Detailed NMR data for 1-phenyl-3-azabicyclo[3.1.0]hexan-2-one and related analogues. Arkivoc, 2004, (v), 156-169. [Link]

  • Mechanistic Pathways in Azabicyclo[3.1.0]hexane Synthesis: Discussion of cyclopropanation selectivity and ring closure vs. open-chain formation. Beilstein Journal of Organic Chemistry, 2022, 18, 782–790.[1][2] [Link]

  • Spectroscopic Properties of Bicyclic Lactams: General IR and NMR trends for strained lactam systems. Journal of Organic Chemistry, 2023, 88, 15, 10234–10245.[1] (Representative Context) [Link]

  • Milnacipran Impurity Profiling (Contextual): Identification of phenyl-azabicyclo[3.1.0]hexane derivatives as impurities in SNRI synthesis. Journal of Pharmaceutical and Biomedical Analysis, 2010, 53(3), 730-734.[1][2] [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 1-Phenyl-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 1-Phenyl-3-azabicyclo[3.1.0]hexane (CAS Number: 67644-21-7). The information herein is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. The causality behind each procedural step is explained to foster a culture of safety through understanding.

Hazard Identification and Risk Assessment

1-Phenyl-3-azabicyclo[3.1.0]hexane is a bicyclic amine that presents several health hazards. A thorough risk assessment is the cornerstone of safe handling and must be conducted before any work with this compound commences.

1.1. Known Hazards

According to available safety data, 1-Phenyl-3-azabicyclo[3.1.0]hexane is classified with the following hazards[1][2]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The presence of the GHS07 pictogram indicates that this substance is harmful and an irritant[1][2]. As a member of the amine family of organic compounds, it is crucial to handle it with appropriate care to prevent exposure[3][4].

1.2. Physical Properties

PropertyValueSource
CAS Number 67644-21-7[1][2]
Molecular Formula C11H13N[1][2]
Molecular Weight 159.23 g/mol [1]
Physical Form Colorless to Yellow Liquid[1]
Purity 95%[1][2]

1.3. Storage

Store in a tightly sealed container in a dry, dark place at 2-8°C[1]. This compound should be stored in a well-ventilated area, and the container must be kept tightly closed[2][5].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount to prevent direct contact and exposure. The following PPE is mandatory when handling 1-Phenyl-3-azabicyclo[3.1.0]hexane.

2.1. Eye and Face Protection

  • Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are required.

  • Rationale: The compound is a serious eye irritant (H319)[1][2]. Goggles provide a seal around the eyes to protect against splashes of the liquid. A full-face shield should be worn in situations with a higher risk of splashing[6].

2.2. Skin Protection

  • Requirement: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat are mandatory. For tasks with a higher risk of splashes or spills, chemical-resistant coveralls or an apron should be worn[3][4][7].

  • Rationale: The compound causes skin irritation (H315)[1][2]. Protective clothing prevents direct skin contact.

2.3. Respiratory Protection

  • Requirement: Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors. If a fume hood is not available or if there is a potential for airborne exposure, a respirator with an appropriate cartridge for organic vapors should be used[3][4].

  • Rationale: This compound may cause respiratory irritation (H335)[1][2]. Engineering controls like a fume hood are the primary means of protection, with respirators as a secondary measure.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow minimizes the risk of exposure and accidents.

3.1. Preparation and Handling

  • Pre-Handling Check: Before starting work, ensure that all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower.

  • Engineering Controls: All handling of 1-Phenyl-3-azabicyclo[3.1.0]hexane must be performed within a properly functioning chemical fume hood.

  • Dispensing: When transferring the liquid, use appropriate tools such as a pipette or a syringe to avoid splashes.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid breathing vapors[2][5].

3.2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_emergency Emergency Response prep1 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep2 Verify Fume Hood Operation prep1->prep2 prep3 Gather Materials prep2->prep3 handle1 Transfer Compound in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Glassware and Surfaces handle2->clean1 clean2 Segregate and Label Waste clean1->clean2 clean3 Dispose of Waste Properly clean2->clean3 emergency1 In Case of Spill or Exposure emergency2 Follow Emergency Procedures emergency1->emergency2

Caption: A logical workflow for the safe handling of 1-Phenyl-3-azabicyclo[3.1.0]hexane.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5][8].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention[5].

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[5].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[2][5].

  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

5.1. Waste Segregation and Labeling

  • All waste contaminated with 1-Phenyl-3-azabicyclo[3.1.0]hexane, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated and properly labeled hazardous waste container.

  • The container must be kept closed when not in use and stored in a designated waste accumulation area.

5.2. Disposal Method

  • Dispose of the hazardous waste through a licensed waste disposal contractor. Do not dispose of it down the drain or in the regular trash.

  • Containers should be tightly closed, and the exterior free of contamination before disposal[9].

References

  • What are the Health and Safety Guidelines for Using Amines? Vertex AI Search.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Vertex AI Search.
  • 1-Phenyl-3-azabicyclo[3.1.0]hexane - Sigma-Aldrich. Sigma-Aldrich.
  • 1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one | C11H11NO - PubChem. PubChem.
  • 1-PHENYL-3-AZABICYCLO[3.1.0]HEXANE - Fluorochem. Fluorochem.
  • SAFETY D
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications.
  • Material Safety D
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. VelSafe.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.